3-Methoxytyramine hydrochloride
Descripción
Structure
3D Structure of Parent
Propiedades
IUPAC Name |
4-(2-aminoethyl)-2-methoxyphenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.ClH/c1-12-9-6-7(4-5-10)2-3-8(9)11;/h2-3,6,11H,4-5,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWRIOTVUTPLWLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCN)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
554-52-9 (Parent) | |
| Record name | 3-O-Methyldopamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001477685 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40163784 | |
| Record name | 3-O-Methyldopamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40163784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>30.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID57264278 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1477-68-5 | |
| Record name | 3-O-Methyldopamine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1477-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-O-Methyldopamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001477685 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1477-68-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172190 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-O-Methyldopamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40163784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(2-aminoethyl)guaiacol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.578 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-O-METHYLDOPAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95HIL684P5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of 3-Methoxytyramine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a common synthesis and purification protocol for 3-methoxytyramine hydrochloride (3-MT HCl). The described methodology is primarily based on a synthetic route starting from vanillin (B372448), a readily available and cost-effective starting material. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Overview and Significance
3-Methoxytyramine (3-MT), also known as 3-methoxy-4-hydroxyphenethylamine, is the major extracellular metabolite of the neurotransmitter dopamine (B1211576).[1] Its formation is catalyzed by the enzyme catechol-O-methyltransferase (COMT), which introduces a methyl group to the meta-hydroxyl group of dopamine.[1][2] Subsequently, 3-MT can be further metabolized by monoamine oxidase (MAO) to homovanillic acid (HVA).[1]
Initially considered an inactive metabolite, recent studies have revealed that 3-MT acts as a neuromodulator by activating the trace amine-associated receptor 1 (TAAR1).[2] Elevated levels of 3-methoxytyramine have been identified as a potential biomarker for certain neuroendocrine tumors, such as pheochromocytomas and paragangliomas. Given its biological significance, access to pure this compound is crucial for a variety of research applications, including its use as an analytical standard and in pharmacological studies.
Synthesis and Purification Data
The following table summarizes the quantitative data for the synthesis of this compound from vanillin. The data is compiled from patented procedures and established chemical transformations.
| Step | Starting Material | Reagents and Solvents | Product | Yield (%) | Purity (%) |
| 1. Cyanohydrin Formation | Vanillin | Sodium cyanide, Ethanol, Water | Hydroxy-(4-hydroxy-3-methoxyphenyl)-acetonitrile | High | Crude |
| 2. Reduction of Nitrile | Hydroxy-(4-hydroxy-3-methoxyphenyl)-acetonitrile | Palladium on Carbon (Pd/C), Hydrogen (H₂), Acidic solvent (e.g., Methanol with H₂SO₄) | 3-Methoxytyramine (free base) | Good | Crude |
| 3. Hydrochloride Salt Formation | 3-Methoxytyramine (free base) | Hydrochloric acid (HCl) in a suitable solvent (e.g., isopropanol (B130326) or diethyl ether) | This compound | High | Crude |
| 4. Purification | Crude this compound | Recrystallization solvent (e.g., Ethanol/Diethyl ether mixture) | Purified this compound | Variable | >98 |
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis and purification of this compound.
Step 1: Synthesis of Hydroxy-(4-hydroxy-3-methoxyphenyl)-acetonitrile
This step involves the formation of a cyanohydrin from vanillin.
Procedure:
-
Dissolve sodium cyanide in water and cool the solution to 0°C in an ice bath.
-
In a separate flask, prepare a solution of vanillin in ethanol.
-
Slowly add the vanillin solution to the cold sodium cyanide solution at 0°C with continuous stirring.
-
The reaction mixture is typically stirred at this temperature for a specified period to allow for the formation of the cyanohydrin.
-
Upon completion, the reaction is worked up, which may involve neutralization and extraction with an organic solvent to isolate the crude hydroxy-(4-hydroxy-3-methoxyphenyl)-acetonitrile.
Step 2: Reduction of Hydroxy-(4-hydroxy-3-methoxyphenyl)-acetonitrile to 3-Methoxytyramine
The nitrile group of the cyanohydrin is reduced to a primary amine. Catalytic hydrogenation is a common method for this transformation.
Procedure:
-
The crude hydroxy-(4-hydroxy-3-methoxyphenyl)-acetonitrile is dissolved in a suitable solvent, such as methanol, containing a strong acid like sulfuric acid.
-
A palladium on carbon (Pd/C) catalyst is added to the solution.
-
The mixture is subjected to hydrogenation in a reactor under a hydrogen atmosphere. The pressure and temperature are maintained at optimal conditions for the reduction.
-
The reaction is monitored until the uptake of hydrogen ceases, indicating the completion of the reduction.
-
The catalyst is then removed by filtration.
-
The filtrate, containing the 3-methoxytyramine as a salt, is then worked up to isolate the free base. This typically involves neutralization with a base and extraction with an organic solvent.
Step 3: Formation of this compound
The purified 3-methoxytyramine free base is converted to its more stable hydrochloride salt.
Procedure:
-
Dissolve the crude 3-methoxytyramine free base in a suitable anhydrous organic solvent, such as isopropanol or diethyl ether.
-
Slowly add a solution of hydrochloric acid in the same solvent (or bubble anhydrous HCl gas through the solution) with stirring.
-
The this compound will precipitate out of the solution.
-
The precipitate is collected by filtration and washed with a small amount of cold solvent.
Step 4: Purification by Recrystallization
The final purification of this compound is achieved by recrystallization.
Procedure:
-
The crude this compound is dissolved in a minimum amount of a hot solvent in which it is soluble (e.g., ethanol).
-
A second solvent in which the compound is less soluble (an anti-solvent, e.g., diethyl ether) is slowly added to the hot solution until it becomes slightly cloudy.
-
The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.
-
The pure crystals of this compound are collected by vacuum filtration, washed with a small amount of the cold solvent mixture, and dried under vacuum.
-
The purity of the final product can be assessed by techniques such as melting point determination, NMR spectroscopy, and HPLC.
Visualizations
Signaling Pathway: Dopamine Metabolism
The following diagram illustrates the metabolic pathway of dopamine to 3-methoxytyramine and its subsequent breakdown.
Caption: Metabolic pathway of dopamine.
Experimental Workflow: Synthesis and Purification
The diagram below outlines the key stages in the synthesis and purification of this compound from vanillin.
Caption: Synthesis and purification workflow.
References
An In-depth Technical Guide to the Stability and Storage of 3-Methoxytyramine Hydrochloride for Research Use
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Methoxytyramine hydrochloride (3-MT HCl). The information herein is intended to support researchers in ensuring the integrity and reliability of their experimental results when working with this critical dopamine (B1211576) metabolite. This document outlines the chemical properties, known stability profiles, and recommended handling procedures for 3-MT HCl in both solid and solution forms. Furthermore, it provides detailed, representative experimental protocols for assessing its stability under various stress conditions.
Introduction to this compound
3-Methoxytyramine (3-MT), also known as 3-O-methyldopamine, is the primary extracellular metabolite of the neurotransmitter dopamine.[1][2] Its formation is catalyzed by the enzyme catechol-O-methyltransferase (COMT), which introduces a methyl group to dopamine.[1][2] Subsequently, 3-MT can be further metabolized by monoamine oxidase (MAO) to produce homovanillic acid (HVA).[1][2] While historically considered an inactive metabolite, recent research has demonstrated that 3-MT can act as a neuromodulator by activating the trace amine-associated receptor 1 (TAAR1). This activity has implications for understanding movement control and the pathophysiology of neurological disorders such as Parkinson's disease and schizophrenia.
Given its significance as a biomarker and a bioactive molecule, maintaining the chemical integrity of 3-MT HCl during storage and experimental use is paramount for accurate and reproducible research.
Chemical and Physical Properties
This compound is the salt form of 3-methoxytyramine, which enhances its stability and solubility in aqueous solutions.
| Property | Value |
| Chemical Name | 4-(2-aminoethyl)-2-methoxyphenol, monohydrochloride |
| Synonyms | 3-O-Methyldopamine HCl, 3-MT HCl |
| CAS Number | 1477-68-5 |
| Molecular Formula | C₉H₁₄ClNO₂ |
| Molecular Weight | 203.67 g/mol |
| Appearance | White to off-white or light brown crystalline solid |
| Purity (Typical) | ≥97% |
Recommended Storage Conditions and Stability
Proper storage is crucial to prevent the degradation of 3-MT HCl. The following recommendations are based on information from various suppliers and stability studies.
Solid Form (Powder)
The solid form of 3-MT HCl is relatively stable when stored correctly.
| Parameter | Recommendation | Stability Period |
| Temperature | -20°C is recommended for long-term storage.[3] | ≥ 4 years[4] |
| Light | Store protected from light.[3] | |
| Moisture | Store in a tightly sealed container, away from moisture.[3] | |
| Shipping | Typically shipped at room temperature for short durations. |
Stock Solutions
The stability of 3-MT HCl in solution is dependent on the solvent, temperature, and duration of storage. It is advisable to prepare fresh solutions for immediate use whenever possible. If storage is necessary, aliquot solutions to avoid repeated freeze-thaw cycles.
| Solvent | Storage Temperature | Stability Period | Notes |
| DMSO | -80°C | Up to 6 months[5] | Use fresh, high-purity DMSO as it can be hygroscopic.[6] |
| -20°C | Up to 1 month[5] | ||
| Aqueous | -70°C | Up to 2 years[7] | In plasma, suggesting high stability in a buffered aqueous environment. |
Stability in Biological Matrices
For researchers working with biological samples, understanding the stability of endogenous or spiked 3-MT is critical for accurate quantification.
| Matrix | Storage Condition | Duration | Finding | Reference |
| Plasma | Room Temperature | Up to 6 hours | Stable. | [7] |
| 4°C | Up to 6 hours | Stable. | [7] | |
| -20°C vs -80°C | 7 days | No significant difference in stability. | [7] | |
| -70°C | Up to 2 years | Stable. | [7] | |
| Multiple Freeze-Thaw Cycles (at least 3) | N/A | Stable. | [7] | |
| Urine | Room Temperature or 4°C (without preservatives) | At least 4 days | Stable. | [3] |
| -20°C (without preservatives) | At least 11 weeks | Stable. | [3] |
Potential Degradation Pathways
While specific forced degradation studies on pure 3-MT HCl are not extensively published, its chemical structure as a catecholamine derivative suggests susceptibility to certain degradation pathways:
-
Oxidation: The phenol (B47542) group is susceptible to oxidation, which can be catalyzed by light, heat, and the presence of metal ions. This can lead to the formation of colored degradation products.
-
Photodegradation: Exposure to UV or visible light can induce degradation, a common characteristic of phenolic compounds.
-
pH-mediated hydrolysis: Although generally stable, extreme pH conditions combined with high temperatures could potentially lead to degradation.
The primary in vivo metabolic degradation pathway involves enzymatic conversion by MAO to homovanillic acid (HVA).[2]
Experimental Protocols for Stability Assessment
The following sections provide detailed, representative protocols for conducting forced degradation studies and for a stability-indicating analytical method. Note: These are generalized protocols based on ICH guidelines and best practices for similar compounds, as specific, detailed studies for 3-MT HCl are not widely available in the public literature.
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are essential to identify potential degradation products and to establish the specificity of a stability-indicating analytical method.
Objective: To generate potential degradation products of 3-MT HCl under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Methanol (B129727) or Acetonitrile (HPLC grade)
-
Deionized water
-
pH meter
-
Calibrated oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of 3-MT HCl at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or water).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 2, 8, 24 hours), withdraw samples, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a final concentration of approximately 100 µg/mL for analysis.
-
If no degradation is observed, repeat the experiment with 1 M HCl.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase to a final concentration of approximately 100 µg/mL.
-
If no degradation is observed, repeat the experiment with 1 M NaOH.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Store the solution at room temperature, protected from light, for 24 hours.
-
At specified time points, withdraw samples and dilute with the mobile phase to a final concentration of approximately 100 µg/mL.
-
-
Thermal Degradation:
-
Place the solid 3-MT HCl powder in an oven at 80°C for 48 hours.
-
Also, expose the 1 mg/mL stock solution to 80°C for 48 hours.
-
At specified time points, withdraw samples of the solution (or dissolve the stressed powder) and dilute with the mobile phase to a final concentration of approximately 100 µg/mL.
-
-
Photolytic Degradation:
-
Expose the solid 3-MT HCl powder and the 1 mg/mL stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same temperature conditions.
-
After the exposure period, prepare samples for analysis by diluting with the mobile phase to a final concentration of approximately 100 µg/mL.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method described below.
Stability-Indicating HPLC-UV/MS Method
Objective: To develop an analytical method capable of separating and quantifying 3-MT HCl in the presence of its potential degradation products.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Mass spectrometer (e.g., triple quadrupole or Q-TOF) for peak identification and purity assessment (optional but recommended).
Chromatographic Conditions (Representative):
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) | %B0.0 | 515.0 | 9017.0 | 9017.1 | 520.0 | 5 |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Injection Vol | 10 µL |
| UV Detection | 280 nm |
| MS Detection | ESI+, monitoring for the parent ion of 3-MT (m/z 168.1) and potential degradation products. |
Method Validation: The method should be validated according to ICH Q2(R1) guidelines, including specificity (peak purity analysis of stressed samples), linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).
Visualizations
Signaling and Metabolic Pathways
The following diagram illustrates the metabolic pathway of dopamine, leading to the formation and subsequent breakdown of 3-methoxytyramine.
Experimental Workflow
The diagram below outlines a typical workflow for conducting a stability study of this compound.
Conclusion
This compound is a stable compound when stored under the recommended conditions, particularly in its solid form at -20°C, protected from light and moisture. Solutions of 3-MT HCl are less stable and should be prepared fresh or stored at -80°C for extended periods. As a catecholamine derivative, it is susceptible to oxidative and photolytic degradation. For rigorous research and drug development, it is essential to employ a validated stability-indicating analytical method to ensure that the integrity of the compound has not been compromised. The protocols and information provided in this guide serve as a valuable resource for researchers to maintain the quality of their 3-MT HCl samples and to design robust stability studies.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. 3-Methoxytyramine - Wikipedia [en.wikipedia.org]
- 3. chemscene.com [chemscene.com]
- 4. caymanchem.com [caymanchem.com]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. selleckchem.com [selleckchem.com]
- 7. A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma and associations between 3-methoxytyramine, metanephrines, and dopamine - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 3-Methoxytyramine Hydrochloride in Dopamine Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methoxytyramine (3-MT) hydrochloride, a primary metabolite of the neurotransmitter dopamine (B1211576), has long been considered an inactive byproduct of dopamine degradation. However, emerging research has illuminated its role as a neuromodulator with significant physiological activity, primarily through its interaction with the trace amine-associated receptor 1 (TAAR1). This technical guide provides an in-depth exploration of the role of 3-MT in dopamine metabolism pathways, its chemical properties, and its burgeoning significance in neuroscience and drug development. Detailed experimental protocols for its quantification, comprehensive tables of its physiological concentrations, and diagrams of its metabolic and signaling pathways are presented to serve as a valuable resource for the scientific community.
Introduction
Dopamine is a critical catecholamine neurotransmitter involved in a myriad of physiological processes, including motor control, motivation, reward, and cognitive function.[1] Its signaling is tightly regulated through a complex network of synthesis, release, reuptake, and metabolism. The enzymatic degradation of dopamine is a crucial component of this regulation, and for many years, the focus has been on the primary enzymes and their immediate products. 3-Methoxytyramine (3-MT) is a major extracellular metabolite of dopamine, formed through the action of catechol-O-methyltransferase (COMT).[2] Initially regarded as biologically inert, recent studies have revealed that 3-MT is a neuromodulator that can influence neuronal signaling and behavior, independent of direct dopamine receptor activation.[3][4] This discovery has opened new avenues for understanding the nuances of dopaminergic systems and has significant implications for neurological and psychiatric disorders such as Parkinson's disease and schizophrenia.[4][5] This guide aims to provide a comprehensive technical overview of 3-Methoxytyramine hydrochloride, its place in dopamine metabolism, and its emerging functional roles.
Chemical and Physical Properties of this compound
This compound is the salt form of 3-methoxytyramine, which enhances its stability and solubility in aqueous solutions, making it suitable for experimental use.
| Property | Value | Reference |
| Chemical Name | 4-(2-aminoethyl)-2-methoxyphenol hydrochloride | [6] |
| Synonyms | 3-MT HCl, 3-O-methyldopamine HCl | [7][8] |
| CAS Number | 1477-68-5 | [6] |
| Molecular Formula | C₉H₁₄ClNO₂ | [6] |
| Molecular Weight | 203.67 g/mol | [6] |
| Appearance | Crystalline solid | [6] |
| Solubility | DMSO: ≥ 100 mg/mL, Water: 40 mg/mL, Ethanol: Insoluble | [5][9] |
| Storage | Store at -20°C as a powder. In solvent, store at -80°C for up to 1 year. | [9] |
| Stability | Stable for at least 4 years when stored at -20°C. | [8] |
The Dopamine Metabolism Pathway
Dopamine is metabolized through two primary enzymatic pathways involving monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).[1]
-
Monoamine Oxidase (MAO): This enzyme is primarily located on the outer mitochondrial membrane within presynaptic neurons and glial cells.[10][11] MAO-A and MAO-B are two isoforms that deaminate dopamine to 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL), which is then rapidly converted to 3,4-dihydroxyphenylacetic acid (DOPAC) by aldehyde dehydrogenase (ALDH).[12]
-
Catechol-O-methyltransferase (COMT): This enzyme is primarily found in the extracellular space and in postsynaptic neurons and glial cells.[12][13] COMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the meta-hydroxyl group of dopamine, forming 3-methoxytyramine.[2][13]
3-MT is subsequently a substrate for MAO, which converts it to homovanillic acid (HVA).[2] HVA is the major end-product of dopamine metabolism and is excreted in the urine.[1]
Figure 1. The enzymatic pathways of dopamine metabolism.
The Neuromodulatory Role of 3-Methoxytyramine
Interaction with Trace Amine-Associated Receptor 1 (TAAR1)
Contrary to its historical classification as an inactive metabolite, 3-MT is now recognized as an agonist for the trace amine-associated receptor 1 (TAAR1).[3][4] TAAR1 is a G-protein coupled receptor expressed in brain regions associated with monoaminergic pathways, including the ventral tegmental area (VTA) and substantia nigra.[11] The activation of TAAR1 by 3-MT initiates a downstream signaling cascade that can modulate neuronal activity.
TAAR1 Signaling Pathway
The binding of 3-MT to TAAR1 primarily activates the Gs alpha subunit of the G-protein, leading to the stimulation of adenylyl cyclase. This, in turn, increases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[7] Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB) and extracellular signal-regulated kinase (ERK).[3][14] This signaling pathway can influence gene expression and neuronal function.
Figure 2. Downstream signaling cascade of TAAR1 activation by 3-MT.
Quantitative Data on 3-Methoxytyramine Levels
The concentration of 3-MT in biological fluids and tissues is a valuable indicator of dopamine release and metabolism. Below are tables summarizing reported concentrations in various matrices.
Table 1: 3-Methoxytyramine Concentrations in Human Plasma
| Population | Condition | Mean/Median Concentration (nmol/L) | Range (nmol/L) | Analytical Method | Reference |
| Healthy Volunteers | Baseline | 0.08 | 0.03 - 0.13 | LC-MS/MS | [15] |
| Healthy Adults | Baseline | < 0.1 | Not Reported | LC-MS/MS | [10] |
| Hypertensive Patients | Baseline | 0.10 | 0.03 - 0.35 | LC-MS/MS | [16] |
| Patients with Pheochromocytoma/Paraganglioma (PPGL) | Pathological | 1.09 (metastatic) vs 0.19 (non-metastatic) | Not Reported | LC-MS/MS | [15] |
Table 2: 3-Methoxytyramine Concentrations in Human Urine
| Population | Condition | Mean/Median Concentration (μmol/mol creatinine) | Range (μmol/mol creatinine) | Analytical Method | Reference |
| Healthy Volunteers | Baseline | Not Reported | 45 - 197 | Mass Fragmentography | [17] |
| Parkinson's Disease Patients | Levodopa Treatment | 22- to 148-fold higher than reference | Not Reported | LC-MS/MS | [13][18] |
| Patients with Head and Neck Paragangliomas | Pathological | Increased excretion | Not Reported | Mass Fragmentography | [17] |
Table 3: 3-Methoxytyramine Concentrations in Human Cerebrospinal Fluid (CSF)
| Population | Condition | Mean Concentration (ng/mL) | Range (ng/mL) | Analytical Method | Reference |
| Neurologically Normal Subjects | Baseline | 0.9 ± 0.1 | Not Reported | Not Specified | [2] |
| Parkinson's Disease Patients | Untreated | 0.6 ± 0.1 | Not Reported | Not Specified | [2] |
Table 4: 3-Methoxytyramine Concentrations in Rat Brain Tissue
| Brain Region | Condition | Mean Concentration (ng/g) | Analytical Method | Reference |
| Striatum | Baseline | 2.5 ± 0.2 | HPLC-ECD | [19] |
| Nucleus Accumbens | Baseline | 1.8 ± 0.1 | HPLC-ECD | [19] |
| Frontal Cortex | Baseline | >60% of total DA turnover | Not Specified | [20] |
| Striatum | Haloperidol Treatment | Increased | Not Specified | [20] |
| Striatum | Apomorphine Treatment | Decreased | HPLC-ECD | [19] |
Experimental Protocols
Accurate quantification of 3-MT is essential for research in this field. The following are generalized protocols for the most common analytical techniques.
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Brain Tissue
This method is highly sensitive for the detection of electrochemically active compounds like 3-MT in brain tissue homogenates.[19]
Figure 3. General workflow for HPLC-ECD analysis of 3-MT.
Methodology:
-
Tissue Homogenization: Dissected brain tissue is rapidly frozen and then homogenized in a suitable acidic buffer (e.g., 0.1 M perchloric acid) containing an internal standard (e.g., 3-methoxy-4-hydroxybenzylamine).[19]
-
Centrifugation: The homogenate is centrifuged at high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet proteins and cellular debris.
-
Supernatant Collection: The resulting supernatant is carefully collected and filtered through a 0.22 µm filter.
-
HPLC Separation: An aliquot of the filtered supernatant is injected onto a reverse-phase HPLC column (e.g., C18). The mobile phase is typically an aqueous buffer containing an organic modifier (e.g., methanol (B129727) or acetonitrile) and an ion-pairing agent at a controlled pH.
-
Electrochemical Detection: The eluent from the column passes through an electrochemical detector with a glassy carbon working electrode. The potential is set to oxidize 3-MT, generating a current that is proportional to its concentration.
-
Quantification: The concentration of 3-MT is determined by comparing the peak area of the sample to that of a standard curve prepared with known concentrations of 3-MT hydrochloride.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Plasma
LC-MS/MS offers high specificity and sensitivity for the quantification of 3-MT in complex biological matrices like plasma.[10][15]
Methodology:
-
Sample Preparation (Solid Phase Extraction - SPE):
-
Plasma samples are thawed and an internal standard (e.g., deuterated 3-MT) is added.[10]
-
The sample is pre-treated (e.g., with a buffer) and loaded onto an SPE cartridge (e.g., a weak cation exchange cartridge).[21]
-
The cartridge is washed to remove interfering substances.
-
3-MT and other analytes are eluted with a suitable solvent.
-
-
LC Separation: The eluate is injected onto an LC system, often using a column with a different selectivity than in HPLC-ECD (e.g., a pentafluorophenyl (PFP) column) to achieve optimal separation from isomers and other interfering compounds.[21]
-
Tandem Mass Spectrometry (MS/MS) Detection:
-
The eluent from the LC is introduced into the mass spectrometer.
-
The parent ion of 3-MT is selected in the first quadrupole.
-
The parent ion is fragmented in the collision cell.
-
Specific product ions are monitored in the third quadrupole. This multiple reaction monitoring (MRM) provides high specificity.
-
-
Quantification: The ratio of the peak area of the analyte to the internal standard is used for quantification against a calibration curve.
In Vivo Microdialysis for Brain Extracellular Fluid
This technique allows for the continuous sampling of extracellular fluid from specific brain regions in awake, freely moving animals, providing a dynamic measure of neurotransmitter release and metabolism.[1][22]
Methodology:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the target brain region of an anesthetized animal.[12]
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) solution at a slow, constant flow rate.
-
Dialysate Collection: Small molecules in the extracellular fluid, including 3-MT, diffuse across the semipermeable membrane of the probe and are collected in the exiting perfusate (dialysate).
-
Analysis: The collected dialysate samples are then analyzed using a highly sensitive technique such as HPLC-ECD or LC-MS/MS.
Conclusion and Future Directions
The understanding of 3-Methoxytyramine's role in dopamine metabolism has evolved from it being considered a mere waste product to a significant neuromodulator. Its activity at the TAAR1 receptor provides a novel mechanism for modulating dopaminergic systems, with profound implications for both normal brain function and the pathophysiology of various neurological and psychiatric disorders. The development of highly sensitive analytical techniques has been instrumental in elucidating the dynamics of 3-MT in different biological compartments.
Future research should focus on further delineating the physiological and behavioral consequences of 3-MT/TAAR1 signaling. Investigating the potential of targeting this pathway for therapeutic intervention in conditions like Parkinson's disease, particularly in the context of L-DOPA-induced dyskinesias, and schizophrenia is a promising avenue. Furthermore, the utility of 3-MT as a biomarker for certain neuroendocrine tumors warrants continued investigation. The in-depth technical information provided in this guide is intended to facilitate and inspire further research into this fascinating and increasingly important molecule.
References
- 1. Interstitial 3-methoxytyramine reflects striatal dopamine release: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of cerebrospinal fluid levels of dopamine metabolites by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trace amine-associated receptor 1 and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Dopamine Metabolite 3-Methoxytyramine Is a Neuromodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Trace Amine-Associated Receptors as Emerging Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma and associations between 3-methoxytyramine, metanephrines, and dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The dopamine metabolite 3-methoxytyramine is a neuromodulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma and associations between 3-methoxytyramine, metanephrines, and dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. Levodopa therapy in Parkinson's disease: influence on liquid chromatographic tandem mass spectrometric-based measurements of plasma and urinary normetanephrine, metanephrine and methoxytyramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A new and highly sensitive method for measuring 3-methoxytyramine using HPLC with electrochemical detection. Studies with drugs which alter dopamine metabolism in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 3-Methoxytyramine is the major metabolite of released dopamine in the rat frontal cortex: reassessment of the effects of antipsychotics on the dynamics of dopamine release and metabolism in the frontal cortex, nucleus accumbens, and striatum by a simple two pool model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. agilent.com [agilent.com]
- 22. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
Whitepaper: 3-Methoxytyramine Hydrochloride as a Prognostic Biomarker in Neuroblastoma
Executive Summary
Neuroblastoma is the most common extracranial solid tumor of childhood, characterized by significant clinical heterogeneity.[1][2] Accurate patient risk stratification is critical for guiding therapeutic decisions, which range from observation for low-risk disease to intensive multimodality therapy for high-risk patients.[2][3] While urinary catecholamine metabolites such as homovanillic acid (HVA) and vanillylmandelic acid (VMA) are established diagnostic markers, their prognostic value is limited.[4][5] Emerging evidence has identified 3-methoxytyramine (3-MT), the O-methylated metabolite of dopamine (B1211576), as a powerful and independent biomarker for poor prognosis in neuroblastoma.[6][7] Elevated levels of 3-MT at diagnosis, measured in either urine or plasma, are strongly associated with high-risk disease features, including MYCN amplification, and correlate with decreased event-free and overall survival.[1][6][8] This technical guide provides an in-depth overview of the biochemical basis of 3-MT production, summarizes the key clinical data supporting its prognostic utility, details the analytical methodologies for its quantification, and explores its potential clinical applications.
Biochemical Basis of 3-Methoxytyramine Production in Neuroblastoma
3-MT is an intermediate metabolite in the catecholamine metabolic pathway. Neuroblastoma tumor cells, arising from the sympathoadrenal lineage of the neural crest, often retain the enzymatic machinery for catecholamine synthesis and degradation.[9] The production of 3-MT is a direct result of the action of Catechol-O-methyltransferase (COMT) on dopamine.[9] Tumors with high MYC activity exhibit altered catecholamine metabolism, leading to increased production of dopamine and, consequently, elevated levels of 3-MT.[8][10][11] The pathway diagram below illustrates the synthesis of 3-MT from the precursor tyrosine.
3-Methoxytyramine as a High-Risk Prognostic Biomarker
Multiple studies have established that an elevated level of 3-MT at diagnosis is a robust, independent predictor of adverse outcomes in neuroblastoma patients, across different risk groups.[7][8][10] Its prognostic value holds even after accounting for other established risk factors like age, disease stage, and MYCN amplification.[6][7]
Correlation with MYC Activity
The prognostic power of 3-MT is biologically rooted in its strong association with MYC oncogene activity.[8][11] High levels of urinary 3-MT are correlated with a strong MYCN protein expression signature in tumor tissue.[10][12] Furthermore, ratios of plasma 3-MT to normetanephrine were found to be 7.2-fold higher in patients with MYCN-amplified tumors compared to those without amplification.[1][13] This suggests that elevated 3-MT is a surrogate marker for tumors driven by aggressive MYC biology. A gene signature derived from patients with high 3-MT levels was able to successfully predict poor clinical outcomes, and this signature was highly correlated with MYC activity (R = 82%, P < .0001).[8][10][12]
Quantitative Clinical Data
Clinical studies have consistently demonstrated a significant survival difference between patients with high versus low 3-MT levels. For high-risk patients, 3-MT at diagnosis was identified as the only significant independent risk factor for both event-free and overall survival.[6][7] The following table summarizes key quantitative findings from pivotal studies.
| Study (Author, Year) | Patient Cohort | Sample Type | Key Finding (5-Year Survival) | p-value |
| Verly et al., 2018[6][7] | High-Risk, Age >18 months | Urine | EFS: 14.3% (High 3-MT) vs. 66.7% (Low 3-MT) | 0.001 |
| OS: 21.8% (High 3-MT) vs. 87.5% (Low 3-MT) | < 0.001 | |||
| Matser et al., 2022[8][12][14] | Low-Risk Patients | Urine | OS: 72% (High 3-MT Gene Signature) vs. 99% (Low 3-MT Gene Signature) | - |
Experimental Protocols for 3-MT Quantification
The gold-standard for accurate and sensitive quantification of 3-MT in clinical samples is liquid chromatography with tandem mass spectrometry (LC-MS/MS).[15][16] This methodology offers superior specificity over older techniques, which were prone to interferences.[17]
Detailed Methodology
-
Sample Collection:
-
Sample Preparation (Solid Phase Extraction):
-
The primary goal of sample preparation is to remove interfering substances like proteins from the plasma or urine matrix.[15][19]
-
Pre-treatment: Plasma (e.g., 0.5 mL) is mixed with an internal standard solution (containing deuterated 3-MT) and a buffer (e.g., 10 mM NH4H2PO4).[19]
-
Extraction: The pre-treated sample is loaded onto a solid phase extraction (SPE) cartridge (e.g., WCX - Weak Cation Exchange).[19][20]
-
Wash Steps: The cartridge is washed sequentially with solutions like water, methanol (B129727), and acidified acetonitrile (B52724) to remove unbound contaminants.[19]
-
Elution: The purified analytes, including 3-MT, are eluted from the cartridge using a small volume of an appropriate solvent (e.g., 2% formic acid in acetonitrile).[19]
-
Final Step: The eluate is evaporated to dryness under a stream of nitrogen and reconstituted in a mobile phase-compatible solution for injection.[19]
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC): The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system. Chromatographic separation is critical to resolve 3-MT from its isomers.[21] A reversed-phase C18 or a PFP (Pentafluorophenyl) column is commonly used with a gradient of mobile phases (e.g., water and methanol with formic acid).[19][21]
-
Tandem Mass Spectrometry (MS/MS): The eluent from the LC column is introduced into a tandem quadrupole mass spectrometer. The instrument operates in Multiple Reaction Monitoring (MRM) mode, providing high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both the native 3-MT and its stable isotope-labeled internal standard, allowing for precise quantification.[21][22]
-
Clinical Implications and Future Directions
The robust data supporting 3-MT as a prognostic biomarker suggest its readiness for broader clinical integration.
-
Refining Risk Stratification: 3-MT can be used to augment current risk classification systems, such as the International Neuroblastoma Risk Group (INRG) system.[3][23] Its measurement at diagnosis can identify a subset of patients within the high-risk category who have an exceptionally poor prognosis and may benefit from novel or more intensive therapeutic strategies.[6][7] Conversely, it may also help identify low-risk patients with unexpectedly aggressive biology who might be undertreated with standard protocols.[8][10]
-
Therapeutic Monitoring: While its primary validation is as a prognostic marker at diagnosis, 3-MT concentration also correlates with disease activity, suggesting potential utility for monitoring response to therapy and detecting early relapse.[24][25]
-
Future Research: Prospective clinical trials are warranted to formally validate the use of 3-MT levels to guide treatment decisions.[16] Further investigation into the "3MT gene signature" could uncover novel therapeutic targets related to the MYC-driven metabolic reprogramming that leads to elevated 3-MT production.[8][10]
Conclusion
3-Methoxytyramine has emerged as a powerful, biologically relevant, and independent biomarker for neuroblastoma prognosis. Its strong association with MYC activity provides a direct link between a simple urine or plasma measurement and the underlying aggressive biology of the tumor.[8] The availability of highly sensitive and specific LC-MS/MS methods allows for its reliable quantification in a clinical laboratory setting.[15][16] The integration of 3-MT measurement at diagnosis has the potential to significantly refine patient risk stratification, improve prognostic accuracy, and ultimately aid in the development of more personalized therapeutic approaches for children with neuroblastoma.
References
- 1. Biochemical testing for neuroblastoma using plasma free 3-O-methyldopa, 3-methoxytyramine, and normetanephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. droracle.ai [droracle.ai]
- 4. Catecholamine metabolism in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Catecholamines profiles at diagnosis: Increased diagnostic sensitivity and correlation with biological and clinical features in neuroblastoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.prinsesmaximacentrum.nl [pure.prinsesmaximacentrum.nl]
- 7. 3-Methoxytyramine: An independent prognostic biomarker that associates with high-risk disease and poor clinical outcome in neuroblastoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Urinary 3-Methoxytyramine Is a Biomarker for MYC Activity in Patients With Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Biochemical Diagnosis of Catecholamine-Producing Tumors of Childhood: Neuroblastoma, Pheochromocytoma and Paraganglioma [frontiersin.org]
- 10. Urinary 3-Methoxytyramine Is a Biomarker for MYC Activity in Patients With Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3-Methoxytyramine | Rupa Health [rupahealth.com]
- 12. ascopubs.org [ascopubs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. cda-amc.ca [cda-amc.ca]
- 16. Plasma free metanephrines for diagnosis of neuroblastoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mayocliniclabs.com [mayocliniclabs.com]
- 18. Plasma methoxytyramine: clinical utility with metanephrines for diagnosis of pheochromocytoma and paraganglioma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. agilent.com [agilent.com]
- 20. msacl.org [msacl.org]
- 21. lcms.cz [lcms.cz]
- 22. A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma and associations between 3-methoxytyramine, metanephrines, and dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 23. cancerresearchuk.org [cancerresearchuk.org]
- 24. Clinical validation of urine 3-methoxytyramine as a biomarker of neuroblastoma and comparison with other catecholamine-related biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
3-Methoxytyramine hydrochloride CAS number and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Methoxytyramine hydrochloride (3-MT HCl), a major metabolite of the neurotransmitter dopamine (B1211576). This document details its chemical properties, relevant experimental protocols for its analysis, and its role in biological signaling pathways.
Core Chemical and Physical Properties
This compound is the hydrochloride salt of 3-Methoxytyramine (3-MT), an endogenous trace amine. It is also known by other names including 3-O-methyl dopamine hydrochloride and 4-(2-Aminoethyl)-2-methoxyphenol hydrochloride.[1][2][3] The compound is a crystalline solid.[1]
Data Summary
The following table summarizes the key quantitative and qualitative properties of this compound.
| Property | Value | Reference(s) |
| CAS Number | 1477-68-5 | [1][2][3][4] |
| Molecular Formula | C₉H₁₃NO₂ • HCl (or C₉H₁₄ClNO₂) | [1][2][4] |
| Molecular Weight | 203.67 g/mol (or 203.7 g/mol ) | [1][2][3][4] |
| Appearance | Crystalline solid; Off-white to light brown solid | [1][5] |
| Melting Point | 212-215 °C | [3] |
| Purity | Typically ≥95%, ≥97%, ≥98%, or 99% depending on the supplier | [1][2][3][4] |
| Solubility | DMSO: 10 mg/mL, 40 mg/mL, or ≥ 100 mg/mL[1][5][6]Water: 40 mg/mL[6][7]PBS (pH 7.2): 5 mg/mL[1]DMF: 0.16 mg/mL[1]Ethanol: Insoluble[6][7] | [1][5][6][7] |
| Storage & Stability | Powder: Store at -20°C. Stable for ≥ 4 years.[1][4]In Solvent: Store at -80°C for up to 1 year, or at -20°C for up to 1 month.[5][6] Avoid repeated freeze-thaw cycles. | [1][4][5][6] |
| λmax | 229, 281 nm | [1] |
Biological Significance and Signaling
Once considered an inactive byproduct of dopamine metabolism, 3-Methoxytyramine is now recognized as a neuromodulator.[8][9] It is formed from dopamine by the action of the enzyme Catechol-O-methyltransferase (COMT).[10] 3-MT can be further metabolized by Monoamine Oxidase (MAO) to produce homovanillic acid (HVA).[10]
Recent studies have shown that 3-MT acts as an agonist for the trace amine-associated receptor 1 (TAAR1).[1][8][9] Activation of TAAR1 by 3-MT can influence behavior and intracellular signaling, independent of direct dopamine transmission.[8][9] This activity suggests its potential involvement in the pathophysiology of conditions with altered dopaminergic systems, such as Parkinson's disease.[8] Elevated levels of 3-MT are also considered a biomarker for certain neuroendocrine tumors and are used to monitor COMT activity.[1][8]
Metabolic pathway of Dopamine to 3-Methoxytyramine.
3-MT activation of the TAAR1 signaling pathway.
Experimental Protocols
Accurate quantification of 3-Methoxytyramine in biological matrices is crucial for clinical and research applications. The most common and highly sensitive methods involve liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[11][12]
Protocol: Quantification of 3-Methoxytyramine in Plasma by LC-MS/MS
This protocol is a generalized methodology based on published methods for the analysis of 3-MT in plasma.[11][12][13]
1. Sample Preparation (Solid Phase Extraction - SPE)
-
Objective: To isolate 3-MT from plasma proteins and other interfering substances.
-
Materials:
-
Procedure:
-
Pre-treatment: To a 0.5 mL plasma sample, add an appropriate volume of the internal standard solution.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol, followed by 1 mL of aqueous wash buffer.[14]
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge to remove unbound contaminants, typically with the wash buffer.
-
Elution: Elute the analyte (3-MT) and internal standard using an appropriate elution solvent. The eluate is collected for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Objective: To separate 3-MT from other components and quantify it based on its mass-to-charge ratio.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.
-
Procedure:
-
Chromatography: Inject the eluate from the SPE step onto an analytical column. Separation is achieved using a liquid mobile phase gradient. The instrumental analysis time can be as short as 3 minutes per sample.[12]
-
Mass Spectrometry: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both 3-MT and its deuterated internal standard are monitored for detection and quantification.
-
-
Quantification:
-
A calibration curve is generated using standards of known 3-MT concentrations.
-
The concentration of 3-MT in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
The lower limit of quantification (LLOQ) for sensitive methods can be as low as 0.024 to 0.06 nmol/L.[11]
-
Workflow for 3-MT analysis by LC-MS/MS.
References
- 1. caymanchem.com [caymanchem.com]
- 2. scbt.com [scbt.com]
- 3. 3-メトキシチラミン 塩酸塩 99% (AT) | Sigma-Aldrich [sigmaaldrich.com]
- 4. chemscene.com [chemscene.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleck.co.jp [selleck.co.jp]
- 8. 3-Methoxytyramine | Rupa Health [rupahealth.com]
- 9. The Dopamine Metabolite 3-Methoxytyramine Is a Neuromodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3-Methoxytyramine - Wikipedia [en.wikipedia.org]
- 11. cda-amc.ca [cda-amc.ca]
- 12. A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma and associations between 3-methoxytyramine, metanephrines, and dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma and associations between 3-methoxytyramine, metanephrines, and dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
A Technical Guide to the Solubility and Preparation of 3-Methoxytyramine Hydrochloride for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the solubility characteristics and preparation methods for 3-Methoxytyramine hydrochloride (3-MT HCl) for use in in vitro studies. Accurate preparation of this compound is critical for reliable and reproducible experimental outcomes.
Overview of this compound
3-Methoxytyramine (3-MT), also known as 3-O-methyldopamine, is the major extracellular metabolite of the neurotransmitter dopamine (B1211576).[1][2][3] It is formed through the O-methylation of dopamine by the enzyme catechol-O-methyltransferase (COMT).[4] While once considered an inactive metabolite, 3-MT is now recognized as a neuromodulator that can activate the trace amine-associated receptor 1 (TAAR1).[4][5][6] Its role in cellular signaling and its association with various physiological and pathological conditions, including neurological disorders and certain cancers, have made it a compound of interest in biomedical research.[4][7]
Solubility of this compound
The solubility of this compound is a critical factor in the design of in vitro experiments. The choice of solvent can impact the stability and bioavailability of the compound in cell culture and other assay systems. The following table summarizes the reported solubility of 3-MT HCl in common laboratory solvents. Note that solubility can be affected by factors such as temperature, pH, and the purity of the compound and solvent.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Special Conditions |
| DMSO | 8.33 | 49.82 | Ultrasonic and warming to 60°C may be required. Use of fresh, non-hygroscopic DMSO is recommended as moisture can reduce solubility.[1][2] |
| 40 | 196.39 | Use of fresh, non-hygroscopic DMSO is recommended.[2] | |
| Water | 2 | 11.96 | Sonication may be needed to aid dissolution.[1] |
| 40 | 196.39 | ||
| Ethanol | Insoluble | Insoluble |
Experimental Protocols for Solution Preparation
Proper preparation of 3-MT HCl solutions is essential for accurate and reproducible experimental results. Below are detailed protocols for preparing stock and working solutions.
Preparation of a Stock Solution in DMSO
Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing high-concentration stock solutions of many organic compounds.
Materials:
-
This compound powder
-
Anhydrous/fresh Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heat block (optional)
-
Sonicator (optional)
Protocol:
-
Weighing the Compound: Accurately weigh the desired amount of 3-MT HCl powder in a sterile microcentrifuge tube.
-
Adding Solvent: Add the appropriate volume of fresh DMSO to achieve the desired stock concentration (e.g., for a 10 mg/mL stock solution, add 1 mL of DMSO to 10 mg of 3-MT HCl).
-
Dissolution: Vortex the solution vigorously. If the compound does not fully dissolve, brief sonication or warming the solution to 60°C can be employed.[1] Ensure the container is properly sealed during warming to prevent evaporation.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][5] Protect from light.[1][5]
Preparation of an Aqueous Stock Solution
For experiments where DMSO may interfere with the assay, an aqueous stock solution can be prepared.
Materials:
-
This compound powder
-
Nuclease-free water or sterile phosphate-buffered saline (PBS)
-
Sterile conical tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
0.22 µm sterile syringe filter
Protocol:
-
Weighing the Compound: Accurately weigh the desired amount of 3-MT HCl powder in a sterile conical tube.
-
Adding Solvent: Add the appropriate volume of water or PBS to achieve the desired concentration.
-
Dissolution: Vortex the solution until the compound is dissolved. Gentle sonication can be used to aid dissolution if necessary.[1]
-
Sterilization: Sterilize the aqueous solution by passing it through a 0.22 µm syringe filter into a sterile container.[1] This is crucial for cell culture experiments to prevent contamination.
-
Storage: Aliquot the sterilized stock solution and store at -20°C for up to one month or -80°C for up to six months.[1][5]
Preparation of Working Solutions
Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate cell culture medium or assay buffer.
Protocol:
-
Thaw Stock Solution: Thaw a single aliquot of the stock solution at room temperature.
-
Dilution: Serially dilute the stock solution to the final desired working concentration in the appropriate medium or buffer. Ensure thorough mixing after each dilution step.
-
Final DMSO Concentration: When using a DMSO stock solution, ensure the final concentration of DMSO in the working solution is low (typically <0.5%) to avoid solvent-induced cellular toxicity or off-target effects.
Signaling and Metabolic Pathways
Biosynthesis and Metabolism of 3-Methoxytyramine
3-Methoxytyramine is a direct metabolite of dopamine. This metabolic conversion is a key step in catecholamine degradation.
Caption: Metabolic pathway of 3-Methoxytyramine from Dopamine.
3-Methoxytyramine Signaling via TAAR1
3-Methoxytyramine acts as an agonist for the G-protein coupled receptor, TAAR1. Activation of TAAR1 can lead to the modulation of downstream signaling cascades.
Caption: Simplified signaling pathway of 3-MT via TAAR1 activation.
Experimental Workflow for In Vitro Studies
The following diagram outlines a general workflow for utilizing 3-MT HCl in cell-based assays.
Caption: General experimental workflow for in vitro studies with 3-MT HCl.
Stability and Storage Recommendations
Proper storage is crucial to maintain the integrity and activity of this compound solutions.
-
Powder: The solid form of 3-MT HCl should be stored at -20°C for up to 3 years.[2]
-
Stock Solutions:
It has been noted that 3-MT is stable for up to 2 years when stored at -70°C and can undergo at least 3 freeze-thaw cycles without significant degradation.[8] However, to ensure the highest quality, it is best practice to minimize freeze-thaw cycles.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. scbt.com [scbt.com]
- 4. 3-Methoxytyramine | Rupa Health [rupahealth.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. endocrine-abstracts.org [endocrine-abstracts.org]
- 8. A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma and associations between 3-methoxytyramine, metanephrines, and dopamine - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and History of 3-Methoxytyramine: A Dopamine Metabolite
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxytyramine (3-MT), a major metabolite of the neurotransmitter dopamine (B1211576), has evolved in scientific understanding from an obscure product of enzymatic degradation to a significant neuromodulator in its own right. Its discovery was a pivotal moment in elucidating the metabolic fate of catecholamines, fundamentally shaping our comprehension of dopaminergic signaling. This technical guide provides a comprehensive overview of the discovery, history, and key experimental methodologies related to 3-MT, tailored for professionals in neuroscience research and drug development.
Discovery and Historical Context
The discovery of 3-methoxytyramine is intrinsically linked to the groundbreaking work of Nobel laureate Julius Axelrod on the metabolism of catecholamines. In the mid-20th century, the mechanisms by which neurotransmitters like adrenaline, noradrenaline, and dopamine were inactivated were poorly understood. Axelrod's research led to the identification of a crucial enzyme, Catechol-O-methyltransferase (COMT).[1][2][3]
In a landmark 1957 publication in Science, titled "O-Methylation of Epinephrine (B1671497) and Other Catechols in vitro and in vivo," Axelrod described the enzymatic transfer of a methyl group to catecholamines.[4] This was followed by a 1958 paper in the Journal of Biological Chemistry, "Enzymatic O-methylation of epinephrine and other catechols," which further detailed this process.[5] These studies demonstrated that dopamine is O-methylated by COMT to form 3-methoxytyramine.[1][6] Subsequent research by Axelrod and his colleagues confirmed the presence of 3-MT in various tissues, including the brain, establishing it as a significant metabolite of dopamine.[7][8]
Initially, 3-MT was considered a biologically inactive end-product of dopamine metabolism.[9] However, later research has revealed that 3-MT can act as an agonist at the trace amine-associated receptor 1 (TAAR1), suggesting it functions as a neuromodulator.[10][11][12] This has opened new avenues for investigating its role in physiological and pathological conditions, including Parkinson's disease and schizophrenia.[12]
The Dopamine to 3-Methoxytyramine Signaling Pathway
The metabolism of dopamine is primarily governed by two key enzymes: Monoamine Oxidase (MAO) and Catechol-O-methyltransferase (COMT).[13][14][15] These enzymes are responsible for the degradation of dopamine into various metabolites, with 3-MT being a direct product of COMT activity. The pathway can be summarized as follows:
-
Dopamine is released into the synaptic cleft.
-
COMT , located predominantly in glial cells, catalyzes the transfer of a methyl group from S-adenosylmethionine to the 3-hydroxyl group of dopamine, forming 3-Methoxytyramine .[13][16]
-
3-MT is then further metabolized by MAO to 3-methoxy-4-hydroxyphenylacetaldehyde, which is subsequently converted to Homovanillic acid (HVA) by aldehyde dehydrogenase (ALDH).[14][15][17]
-
Alternatively, dopamine can first be metabolized by MAO to 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL), which is then converted to 3,4-dihydroxyphenylacetic acid (DOPAC). DOPAC can then be O-methylated by COMT to form HVA.[14][15][18][19]
The relative contribution of the COMT and MAO pathways to dopamine metabolism varies across different brain regions.[20][21] For instance, in the prefrontal cortex, O-methylation to 3-MT is a more prominent pathway for dopamine metabolism compared to the striatum.[20][21]
Dopamine Metabolism Pathway
Quantitative Data on 3-Methoxytyramine Levels
The concentration of 3-MT varies significantly depending on the biological matrix, species, and experimental conditions. The following tables summarize some of the reported quantitative data for 3-MT.
Table 1: 3-Methoxytyramine Levels in Rodent Brain Regions
| Brain Region | Species | Basal Level | Method | Reference |
| Striatum | Rat | ~0.6 ng/g tissue | HPLC-ECD | [22] |
| Nucleus Accumbens | Rat | Not specified | HPLC-ECD | [22] |
| Frontal Cortex | Rat | >60% of total DA turnover | Not specified | [20][23] |
| Striatum | Mouse | Higher than in rat | Not specified | [14][16] |
Table 2: 3-Methoxytyramine Levels in Human Biological Fluids
| Biological Fluid | Condition | Concentration | Method | Reference |
| Plasma | Healthy Volunteers | 0.03-0.13 nmol/L | LC-MS/MS | |
| Plasma | Healthy Adults | <0.1 nM | LC-MS/MS | [7][24][25] |
| Cerebrospinal Fluid | Healthy Individuals | 3.77 pmol/ml (free) | GC/MS | [20] |
| Cerebrospinal Fluid | Healthy Individuals | 0.3 pg/mL (LLOQ) | LC-MS/MS | [26] |
| 24-hour Urine | Healthy Male | ≤306 mcg/24h | LC-MS/MS | [26] |
| 24-hour Urine | Healthy Female | ≤242 mcg/24h | LC-MS/MS | [26] |
Table 3: Effects of Pharmacological Agents on 3-Methoxytyramine Levels
| Drug | Mechanism | Effect on 3-MT | Brain Region | Species | Reference |
| Pargyline | MAO Inhibitor | Increase | Striatum, Substantia Nigra | Rat | [27] |
| Pargyline | MAO Inhibitor | Increase | Whole Brain | Mouse | [28] |
| d-Amphetamine | Dopamine Releaser | Increase | Striatum, Substantia Nigra | Rat | [27] |
| Haloperidol | D2 Antagonist | Increase | Frontal Cortex, N. Accumbens, Striatum | Rat | [20] |
| Apomorphine | Dopamine Agonist | Decrease | Striatum | Rat | [14] |
Experimental Protocols
The accurate quantification of 3-MT is crucial for studying dopamine metabolism. The following sections detail the methodologies for key experiments.
Tissue Homogenization for 3-MT Analysis
Proper tissue homogenization is the first critical step for accurate measurement of 3-MT.[1][15][27]
Objective: To extract 3-MT from brain tissue while preventing its degradation.
Materials:
-
Dissected brain tissue (e.g., striatum, prefrontal cortex)
-
Homogenization buffer (e.g., 0.1 N perchloric acid)
-
Ice-cold saline
-
Sonicator or mechanical tissue homogenizer
-
Microcentrifuge tubes
-
Refrigerated centrifuge
Protocol:
-
Immediately after dissection, wash the brain tissue in ice-cold saline to remove any blood.
-
Weigh the tissue and place it in a pre-chilled microcentrifuge tube.
-
Add a specific volume of ice-cold homogenization buffer (e.g., 10 volumes of buffer to 1 volume of tissue).
-
Homogenize the tissue on ice using a sonicator or a mechanical homogenizer until no visible tissue fragments remain.
-
Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 20 minutes at 4°C.
-
Carefully collect the supernatant, which contains 3-MT, for subsequent analysis.
Tissue Homogenization Workflow
Solid-Phase Extraction (SPE) of 3-MT from Plasma
SPE is a common method for cleaning up and concentrating 3-MT from complex biological matrices like plasma before analysis by LC-MS/MS.[3][6][21][29]
Objective: To isolate and purify 3-MT from plasma.
Materials:
-
Plasma sample
-
Internal standard (e.g., deuterated 3-MT)
-
SPE cartridge (e.g., weak cation exchange)
-
Conditioning, wash, and elution solvents
-
Evaporator (e.g., nitrogen stream)
-
Reconstitution solvent
Protocol:
-
Sample Pre-treatment: Add internal standard to the plasma sample.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with an appropriate solvent (e.g., methanol) followed by an equilibration buffer.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a specific wash solution to remove interfering substances.
-
Elution: Elute 3-MT from the cartridge using an appropriate elution solvent.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small volume of a suitable solvent for injection into the analytical system.
Solid-Phase Extraction Workflow
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)
HPLC-ECD is a highly sensitive method for the quantification of 3-MT and other catecholamines in brain tissue homogenates and microdialysates.[22][30][31][32][33]
Objective: To separate and quantify 3-MT in a prepared sample.
Apparatus:
-
HPLC system with a pump, autosampler, and column oven
-
Reversed-phase C18 column
-
Electrochemical detector with a glassy carbon working electrode
-
Data acquisition and analysis software
Mobile Phase (Isocratic): A buffered aqueous solution containing an organic modifier (e.g., methanol (B129727) or acetonitrile) and an ion-pairing agent. The exact composition needs to be optimized for the specific application.
Protocol:
-
System Equilibration: Equilibrate the HPLC-ECD system with the mobile phase until a stable baseline is achieved.
-
Standard Curve Generation: Inject a series of known concentrations of 3-MT standards to generate a standard curve for quantification.
-
Sample Injection: Inject the prepared sample extract (from tissue homogenization or other methods) into the HPLC system.
-
Chromatographic Separation: 3-MT is separated from other components in the sample as it passes through the C18 column.
-
Electrochemical Detection: As 3-MT elutes from the column, it is oxidized at the surface of the working electrode, generating an electrical signal that is proportional to its concentration.
-
Data Analysis: The concentration of 3-MT in the sample is determined by comparing its peak area to the standard curve.
HPLC-ECD Experimental Workflow
In Vivo Microdialysis
In vivo microdialysis is a powerful technique for measuring extracellular levels of neurotransmitters and their metabolites, including 3-MT, in the brain of awake, freely moving animals.[10][13][17][27][34]
Objective: To sample and measure the concentration of 3-MT in the extracellular fluid of a specific brain region in real-time.
Apparatus:
-
Microdialysis probe
-
Guide cannula
-
Syringe pump
-
Fraction collector
-
Analytical system (e.g., HPLC-ECD or LC-MS/MS)
Protocol:
-
Surgical Implantation: A guide cannula is stereotaxically implanted into the target brain region of the animal.
-
Probe Insertion: After a recovery period, the microdialysis probe is inserted through the guide cannula.
-
Perfusion: The probe is continuously perfused with a physiological solution (artificial cerebrospinal fluid) at a low flow rate using a syringe pump.
-
Dialysate Collection: Small molecules, including 3-MT, diffuse from the extracellular fluid across the dialysis membrane into the perfusion fluid. The resulting dialysate is collected in timed fractions using a fraction collector.
-
Sample Analysis: The collected dialysate fractions are then analyzed using a highly sensitive analytical method like HPLC-ECD or LC-MS/MS to determine the concentration of 3-MT.
In Vivo Microdialysis Setup
Conclusion
The discovery of 3-methoxytyramine as a metabolite of dopamine by Julius Axelrod was a seminal finding that paved the way for a deeper understanding of catecholamine metabolism. Initially considered an inactive byproduct, 3-MT is now recognized as a neuromodulator with its own biological activity. The development of highly sensitive analytical techniques has enabled researchers to accurately quantify 3-MT in various biological samples, providing valuable insights into dopamine dynamics in both health and disease. The experimental protocols detailed in this guide serve as a foundation for researchers and drug development professionals to further explore the role of 3-methoxytyramine in the complex landscape of neuroscience.
References
- 1. southalabama.edu [southalabama.edu]
- 2. researchgate.net [researchgate.net]
- 3. cda-amc.ca [cda-amc.ca]
- 4. O-methylation of epinephrine and other catechols in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzymatic O-methylation of epinephrine and other catechols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Extraction of Plasma Catecholamines and Metanephrines using SPE Prior to LC-MS/MS Analysis | Separation Science [sepscience.com]
- 7. A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma and associations between 3-methoxytyramine, metanephrines, and dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. O-Methylation of catechol amines in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The Dopamine Metabolite 3-Methoxytyramine Is a Neuromodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. Dopamine - Wikipedia [en.wikipedia.org]
- 15. Protocol for unified metabolomics and proteomics analysis of formalin-fixed paraffin-embedded tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Some factors affecting striatal 3-methoxytyramine concentrations in the mouse and rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Trait: Dopamine Metabolism (MAO) | FitnessGenes® [fitnessgenes.com]
- 18. researchgate.net [researchgate.net]
- 19. Computational Systems Analysis of Dopamine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Extractive acylation and mass spectrometric assay of 3-methoxytyramine, normetanephrine, and metanephrine in cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. agilent.com [agilent.com]
- 22. researchgate.net [researchgate.net]
- 23. 3-Methoxytyramine is the major metabolite of released dopamine in the rat frontal cortex: reassessment of the effects of antipsychotics on the dynamics of dopamine release and metabolism in the frontal cortex, nucleus accumbens, and striatum by a simple two pool model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma and associations between 3-methoxytyramine, metanephrines, and dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Liquid chromatography-tandem mass spectrometry assay for simultaneous quantification of catecholamines and metabolites in human plasma and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
- 28. 3-Methoxytyramine and normetanephrine as indicators of dopamine and noradrenaline release in mouse brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. agilent.com [agilent.com]
- 30. protocols.io [protocols.io]
- 31. Determination of Neurotransmitter Levels in Models of Parkinson’s Disease by HPLC-ECD | Springer Nature Experiments [experiments.springernature.com]
- 32. A new and highly sensitive method for measuring 3-methoxytyramine using HPLC with electrochemical detection. Studies with drugs which alter dopamine metabolism in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. amuzainc.com [amuzainc.com]
- 34. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
3-Methoxytyramine hydrochloride's function in the central nervous system
An In-depth Technical Guide to the Function of 3-Methoxytyramine Hydrochloride in the Central Nervous System
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Methoxytyramine (3-MT), historically considered an inactive terminal metabolite of dopamine (B1211576), has emerged as a significant neuromodulator in the central nervous system (CNS).[1][2][3][4] Produced by the action of catechol-O-methyltransferase (COMT) on dopamine, 3-MT levels in the brain are now recognized as a reliable indicator of dopamine release and metabolism.[5][6][7] This guide provides a comprehensive overview of the function of this compound, its interaction with specific neural receptors, the resultant signaling cascades, and its physiological and behavioral consequences. Particular focus is given to its role as an agonist at the Trace Amine-Associated Receptor 1 (TAAR1).[1][8][9]
Core Function in the Central Nervous System
The primary mechanism through which 3-MT exerts its effects in the CNS is by acting as an agonist for the Trace Amine-Associated Receptor 1 (TAAR1).[1][8][9] Originally thought to be physiologically inert, 3-MT's ability to activate TAAR1 positions it as a novel neuromodulator capable of influencing neuronal signaling and behavior, independent of direct action on classical dopamine receptors.[3][4]
Interaction with TAAR1
3-MT is a potent agonist of both rodent and human TAAR1.[1][9] Activation of TAAR1 by 3-MT initiates a G-protein-coupled signaling cascade, primarily through Gαs, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[8][10] This signaling can modulate the activity of various downstream effectors, influencing neuronal excitability and function.
Neuromodulatory and Behavioral Effects
Central administration of 3-MT has been shown to induce significant behavioral changes in animal models. In normal mice, intracerebroventricular (i.c.v.) infusion of 3-MT leads to transient hyperactivity, stereotypy, sniffing, grooming, and rearing.[8] More pronounced and complex abnormal involuntary movements are observed in dopamine-deficient mice, highlighting 3-MT's ability to influence motor control in a dopamine-independent manner.[4][8] These behavioral effects are significantly attenuated in TAAR1 knockout mice, confirming the critical role of this receptor in mediating 3-MT's actions.[1][8]
Quantitative Data
The following tables summarize key quantitative data regarding the interaction of 3-MT with its primary receptor and its effects on downstream signaling and behavior.
Table 3.1: Receptor Activation Data
| Compound | Receptor | Species | Assay Type | Parameter | Value | Reference |
| 3-Methoxytyramine | TAAR1 | Human | cAMP Accumulation | EC₅₀ | 700 ± 180 nM | [Sotnikova et al., 2010][8] |
Table 3.2: In Vivo Behavioral Effects Following I.C.V. Administration in Mice
| Dose (µg) | Behavioral Observation | Model | Reference |
| 9 | Transient hyperactivity, stereotypy, sniffing, grooming, rearing, mild abnormal involuntary movements (AIMs) | Wild-Type Mice | [Sotnikova et al., 2010][8] |
| 18 | Similar to 9 µg dose with the addition of tremor, oral and whole-body AIMs | Wild-Type Mice | [Sotnikova et al., 2010][8] |
| 9, 18, 36 | Dose-dependent induction of a complex set of abnormal involuntary movements | Dopamine-Deficient Mice | [Sotnikova et al., 2010][8] |
Table 3.3: Downstream Signaling Effects in Mouse Striatum
| Treatment | Protein | Effect | Model | Reference |
| 3-MT (18 µg, i.c.v.) | Erk2 (p42 MAPK) | Significant Phosphorylation | Wild-Type Mice | [Sotnikova et al., 2010][8] |
| 3-MT (18 µg, i.c.v.) | CREB | Significant Phosphorylation | Wild-Type Mice | [Sotnikova et al., 2010][8] |
| 3-MT (18 µg, i.c.v.) | Erk2 (p42 MAPK) | No significant effect | TAAR1-KO Mice | [Sotnikova et al., 2010][8] |
| 3-MT (18 µg, i.c.v.) | CREB | No significant effect | TAAR1-KO Mice | [Sotnikova et al., 2010][8] |
Signaling Pathways and Workflows
Dopamine Metabolism and 3-MT Formation
The metabolic pathway from dopamine to 3-MT is a key process in the CNS.
Figure 1. Metabolic pathway of dopamine to 3-Methoxytyramine.
3-MT-Induced TAAR1 Signaling Pathway
Activation of TAAR1 by 3-MT triggers a downstream signaling cascade leading to changes in gene expression and neuronal function.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. TAAR1 - Wikipedia [en.wikipedia.org]
- 4. 3-Methoxytyramine, an extraneuronal dopamine metabolite plays a physiological role in the brain as an inhibitory regulator of catecholaminergic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Interstitial 3-methoxytyramine reflects striatal dopamine release: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Striatal 3-methoxytyramine as an index of dopamine release effects of electrical stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Dopamine Metabolite 3-Methoxytyramine Is a Neuromodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3-Methoxytyramine - Wikipedia [en.wikipedia.org]
- 10. Frontiers | Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 [frontiersin.org]
Methodological & Application
Application Notes and Protocols for the Quantification of 3-Methoxytyramine Hydrochloride in Human Urine and Plasma
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the accurate and sensitive quantification of 3-methoxytyramine (3-MT) in human urine and plasma samples. The methodologies outlined are based on robust liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly specific and sensitive analytical technique.[1][2][3] These protocols are intended to guide researchers, scientists, and professionals in drug development in establishing reliable methods for the analysis of this critical biomarker. 3-MT, the O-methylated metabolite of dopamine (B1211576), is a significant biomarker for diagnosing and monitoring neuroendocrine tumors such as pheochromocytoma and paraganglioma, particularly those that are metastatic.[4][5]
Signaling Pathway of Dopamine Metabolism
The following diagram illustrates the metabolic pathway of dopamine to 3-methoxytyramine.
Experimental Protocols
The following sections detail the protocols for sample preparation and LC-MS/MS analysis for both human urine and plasma matrices.
Protocol 1: Quantification of 3-Methoxytyramine in Human Urine
This protocol is adapted from a highly sensitive and specific LC-MS/MS method for the simultaneous quantification of catecholamines, metanephrines, and 3-methoxytyramine in urine.
1. Sample Preparation (Solid-Phase Extraction - SPE)
A single solid-phase extraction procedure is employed to simplify sample preparation and remove interferences from the urine matrix.[6]
-
Sample Pre-treatment:
-
To 0.5 mL of urine, add 40 µL of the internal standard mix.
-
Add 0.8 mL of diphenyl-boronate complexing agent.
-
Adjust the pH to a range of 7.5 to 9.5 using ammonium (B1175870) hydroxide (B78521) (NH4OH).
-
-
SPE Cartridge Conditioning:
-
Condition an Agilent Bond Elut Plexa SPE cartridge (30 mg, 3 mL) with 1 mL of methanol (B129727).
-
Equilibrate the cartridge with 1 mL of aqueous wash buffer (0.2 M NH4Cl/NH4OH).
-
-
Sample Loading and Washing:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
-
Elution:
-
Elute the analytes from the SPE cartridge.
-
-
Final Processing:
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: Agilent Pursuit pentafluorophenyl (PFP), 2 x 150 mm, 3 µm.
-
Mobile Phase A: 0.2% Formic acid in water.
-
Mobile Phase B: Methanol.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 20 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Agilent Jet Stream ESI+.
-
Gas Temperature: 325 °C.
-
Drying Gas (Nitrogen): 5 L/min.
-
Nebulizer Gas (Nitrogen): 35 psi.
-
Sheath Gas Temperature: 375 °C.
-
Sheath Gas Flow: 12 L/min.
-
Capillary Voltage: 3,000 V.
-
Nozzle Voltage: 0 V.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Protocol 2: Quantification of 3-Methoxytyramine in Human Plasma
This protocol outlines a sensitive LC-MS/MS workflow for the measurement of metanephrine, normetanephrine, and 3-methoxytyramine in human plasma.[1]
1. Sample Preparation (Solid-Phase Extraction - SPE)
An efficient SPE procedure is utilized to extract the analytes and remove plasma interferences.[7]
-
Sample Pre-treatment:
-
To 0.5 mL of plasma, add 50 µL of the internal standards mix.
-
Add 0.5 mL of 10 mM NH4H2PO4 buffer (pH 6.5).[7]
-
-
SPE Cartridge Conditioning:
-
Condition an Agilent SampliQ WCX SPE cartridge (30 mg, 1 mL) sequentially with 1 mL of methanol and 1 mL of 10 mM NH4H2PO4 buffer (pH 6.5).[7]
-
-
Sample Loading and Washing:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge sequentially with 1 mL of H2O, 1 mL of methanol, and 1 mL of 0.2% formic acid in acetonitrile.
-
Dry the cartridge under full vacuum for 5 minutes.[7]
-
-
Elution:
-
Elute the analytes with 2 x 250 µL of 2% formic acid in acetonitrile.
-
Apply a 5-inch Hg vacuum for 60 seconds.[7]
-
-
Final Processing:
-
Evaporate the eluate under a nitrogen flow at 40 °C.
-
Reconstitute the residue with 100 µL of 0.2% formic acid in water.
-
Transfer to an autosampler vial for injection into the LC-MS/MS system.[7]
-
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Mass Spectrometry (MS) Conditions:
Experimental Workflows
The following diagrams illustrate the general workflows for the quantification of 3-methoxytyramine in urine and plasma.
References
- 1. agilent.com [agilent.com]
- 2. cda-amc.ca [cda-amc.ca]
- 3. Quantitation of plasma and urine 3-methoxytyramine using ID‑LC-MS/MS: A candidate reference measurement procedure and its application to evaluate the results from more than 100 routine LC-MS/MS labs in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. hpst.cz [hpst.cz]
- 7. agilent.com [agilent.com]
Sensitive and Selective Quantification of 3-Methoxytyramine in Human Plasma by LC-MS/MS
Application Note
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note presents a highly sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 3-Methoxytyramine (3-MT) hydrochloride in human plasma. 3-Methoxytyramine, a metabolite of dopamine (B1211576), is a critical biomarker in the diagnosis and monitoring of neuroendocrine tumors such as pheochromocytoma and paraganglioma.[1] The method described herein utilizes solid-phase extraction (SPE) for sample clean-up and concentration, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method achieves a low limit of quantification, excellent linearity, and high precision and accuracy, making it suitable for clinical research and drug development applications.
Introduction
3-Methoxytyramine (3-MT) is the O-methylated metabolite of dopamine, formed by the action of the enzyme catechol-O-methyltransferase (COMT).[1][2] Its measurement in plasma is crucial for the diagnosis of dopamine-producing tumors.[1] Given the typically low endogenous concentrations of 3-MT, a highly sensitive and specific analytical method is required for accurate quantification.[1][3] LC-MS/MS offers superior sensitivity and specificity compared to traditional methods. This application note provides a detailed protocol for a reliable LC-MS/MS method for 3-MT quantification in human plasma.
Signaling Pathway of 3-Methoxytyramine Formation
References
- 1. A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma and associations between 3-methoxytyramine, metanephrines, and dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cda-amc.ca [cda-amc.ca]
- 3. A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma and associations between 3-methoxytyramine, metanephrines, and dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 3-Methoxytyramine-d4 HCl as an Internal Standard in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 3-Methoxytyramine-d4 HCl (3-MT-d4 HCl) as an internal standard in the quantitative analysis of 3-methoxytyramine (3-MT) by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols outlined are intended for clinical research, neurochemistry, and drug development applications.
Introduction
In quantitative mass spectrometry, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving the highest accuracy and precision.[1] A SIL-IS, such as 3-Methoxytyramine-d4 HCl, is chemically almost identical to the analyte of interest, 3-methoxytyramine. This similarity ensures that it behaves nearly identically during sample preparation, chromatography, and ionization, but its increased mass allows it to be distinguished by the mass spectrometer.[2] By adding a known amount of 3-MT-d4 HCl to samples at the beginning of the workflow, it effectively normalizes for variations in sample extraction, matrix effects, and instrument response, leading to more reliable and reproducible quantification.[3][4]
3-Methoxytyramine is a metabolite of the neurotransmitter dopamine (B1211576) and serves as a critical biomarker for the diagnosis and monitoring of neuroendocrine tumors, such as pheochromocytoma and paraganglioma.[5] Accurate measurement of 3-MT in biological matrices like plasma and urine is therefore of significant clinical importance.[6][7]
Signaling Pathway
The following diagram illustrates the metabolic pathway of dopamine to 3-methoxytyramine.
Application: Quantification of 3-Methoxytyramine in Human Plasma
This section details the validated method for quantifying 3-methoxytyramine in human plasma using 3-Methoxytyramine-d4 HCl as an internal standard.
Method Validation Data
The following tables summarize the performance characteristics of a typical LC-MS/MS method for the analysis of 3-methoxytyramine in plasma.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (nM) | Correlation Coefficient (r²) | Weighting |
| 3-Methoxytyramine | 0.03 - 20 | > 0.999 | 1/x |
| Data synthesized from multiple sources indicating typical performance.[8][9] |
Table 2: Precision and Accuracy
| Analyte | Spiked Concentration (nM) | Intra-day Precision (CV%) | Inter-day Precision (CV%) | Accuracy (Recovery %) |
| 3-Methoxytyramine | 0.04 | 10.7 | 18.3 | 88 - 104 |
| 0.2 | 4.5 | 8.9 | 88 - 104 | |
| 2.0 | 3.1 | 0.9 | 88 - 104 | |
| Data adapted from a study on high-sensitivity LC-MS/MS measurement of 3-methoxytyramine in plasma.[9] |
Table 3: Limit of Quantification (LOQ)
| Analyte | Lower Limit of Quantification (LLOQ) |
| 3-Methoxytyramine | 0.03 nM |
| The LLOQ is the lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.[9] |
Experimental Protocol: Quantification of 3-MT in Human Plasma by LC-MS/MS
This protocol describes the procedure for the extraction and analysis of 3-methoxytyramine from human plasma samples.
Materials and Reagents
-
3-Methoxytyramine (analyte standard)
-
3-Methoxytyramine-d4 HCl (internal standard)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (blank)
-
Solid Phase Extraction (SPE) cartridges (e.g., Agilent SampliQ WCX)[8]
-
96-well collection plates
-
Centrifuge
-
Nitrogen evaporator
Standard and Internal Standard Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of 3-methoxytyramine and 3-Methoxytyramine-d4 HCl in methanol.
-
Working Standard Solutions: Serially dilute the 3-methoxytyramine primary stock solution with methanol:water (50:50) to prepare a series of working standard solutions for the calibration curve.
-
Internal Standard Working Solution (50 nM): Prepare a working solution of 3-Methoxytyramine-d4 HCl in water.[10]
Sample Preparation (Solid Phase Extraction - SPE)
-
Sample Pre-treatment: To 0.5 mL of plasma sample, calibrator, or quality control sample, add 50 µL of the internal standard working solution.[8]
-
Condition SPE Cartridge: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of 10 mM ammonium (B1175870) phosphate (B84403) buffer (pH 6.5).[8]
-
Load Sample: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge sequentially with 1 mL of water, 1 mL of methanol, and 1 mL of 0.2% formic acid in acetonitrile. Dry the cartridge under full vacuum for 5 minutes.[8]
-
Elute: Elute the analytes with 2 x 250 µL of 2% formic acid in acetonitrile into a clean collection tube or 96-well plate.[8]
-
Evaporate: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.[8]
-
Reconstitute: Reconstitute the dried extract in 100 µL of 0.2% formic acid in water. Transfer to an autosampler vial for LC-MS/MS analysis.[8]
LC-MS/MS Instrumentation and Conditions
-
LC System: Agilent 1290 Infinity LC system or equivalent.[8]
-
Column: Agilent Pursuit PFP, 2.0 x 150 mm, 3 µm.[11]
-
Mobile Phase A: 0.2% Formic acid in water.[8]
-
Mobile Phase B: Methanol.[11]
-
Gradient: A suitable gradient to separate 3-methoxytyramine from other matrix components.
-
Flow Rate: 0.25 mL/min.[7]
-
Injection Volume: 5 µL.[7]
-
Mass Spectrometer: Agilent 6460 Triple Quadrupole LC/MS or equivalent.[8]
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Table 4: MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 3-Methoxytyramine | 168.1 | 137.1 |
| 3-Methoxytyramine-d4 | 172.1 | 141.1 |
| MRM transitions should be optimized for the specific instrument used. |
Data Analysis
-
Integrate the peak areas for both 3-methoxytyramine and 3-Methoxytyramine-d4.
-
Calculate the peak area ratio (3-methoxytyramine / 3-Methoxytyramine-d4).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibrators.
-
Determine the concentration of 3-methoxytyramine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Experimental Workflow
The following diagram outlines the major steps in the analytical workflow for the quantification of 3-methoxytyramine.
Conclusion
The use of 3-Methoxytyramine-d4 HCl as an internal standard provides a robust and reliable method for the accurate quantification of 3-methoxytyramine in complex biological matrices. The protocols and data presented here serve as a comprehensive guide for researchers and scientists in the implementation of this essential analytical technique. The high sensitivity and specificity of the LC-MS/MS method, combined with the use of a stable isotope-labeled internal standard, are critical for obtaining high-quality data in clinical and research settings.[6][9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. texilajournal.com [texilajournal.com]
- 5. 3-Methoxytyramine-D4 HCl | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 6. Quantitation of plasma and urine 3-methoxytyramine using ID‑LC-MS/MS: A candidate reference measurement procedure and its application to evaluate the results from more than 100 routine LC-MS/MS labs in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ssi.shimadzu.com [ssi.shimadzu.com]
- 8. agilent.com [agilent.com]
- 9. A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma and associations between 3-methoxytyramine, metanephrines, and dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma and associations between 3-methoxytyramine, metanephrines, and dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
Application Notes and Protocols for 3-Methoxytyramine Analysis in Microdialysis Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxytyramine (3-MT) is the O-methylated metabolite of dopamine (B1211576), formed by the action of catechol-O-methyltransferase (COMT). As an extraneuronal metabolite, the concentration of 3-MT in brain microdialysates is considered a reliable index of dopamine release.[1][2] Accurate and sensitive measurement of 3-MT is crucial for neuroscience research and drug development, particularly in studies related to dopaminergic neurotransmission, psychiatric disorders, and the effects of novel therapeutics. Microdialysis is a powerful technique for sampling the extracellular fluid of the brain in vivo, providing near real-time information on neurochemical changes.[3][4] This document provides detailed application notes and protocols for the sample preparation and analysis of 3-MT in microdialysis samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analytical Methodologies
The two primary analytical techniques for the quantification of 3-MT in microdialysis samples are HPLC-ECD and LC-MS/MS. HPLC-ECD is a well-established, sensitive, and cost-effective method for the analysis of electrochemically active compounds like catecholamines and their metabolites.[3][5] LC-MS/MS offers superior selectivity and sensitivity, often allowing for the simultaneous analysis of multiple neurotransmitters and their metabolites.[6][7] Derivatization of analytes is sometimes employed in LC-MS/MS to enhance sensitivity and chromatographic retention.[6][8]
Sample Preparation
Proper sample preparation is critical for accurate and reproducible analysis of 3-MT in microdialysis samples. The low concentrations of 3-MT in dialysates and the complexity of the biological matrix necessitate efficient extraction and cleanup procedures.
Microdialysis Sampling
Microdialysis involves the passive diffusion of small molecules from the extracellular space across a semipermeable membrane into a perfusion fluid.[3] The collected fluid, known as the dialysate, can be directly analyzed or further processed.
Key Parameters:
-
Perfusion Flow Rate: Typically ranges from 0.5 to 1.5 µL/min.[3] Lower flow rates generally result in higher analyte recovery.
-
Sample Collection: Dialysates are collected at defined intervals, often into vials containing a stabilizing agent to prevent degradation of catecholamines and their metabolites.[9]
Sample Stabilization
Catecholamines and their metabolites are susceptible to oxidation. To ensure sample integrity, especially for dopamine, it is crucial to add stabilizing agents to the collection vials or online to the dialysate flow.[9][10]
Stabilizing Solution:
-
A common stabilizing mixture includes ascorbic acid (an antioxidant), EDTA (a chelating agent), and acetic acid to create an acidic environment.[9]
-
For offline collection, a small volume of a concentrated stabilizing solution can be added to the collection vials prior to sample collection.[11]
Solid Phase Extraction (SPE)
SPE is a widely used technique for the cleanup and concentration of analytes from biological samples.[12] For 3-MT analysis, weak cation exchange (WCX) cartridges are often employed.[13][14]
Protocol for SPE using WCX Cartridges:
-
Conditioning: Condition the SPE cartridge sequentially with 1 mL of methanol (B129727) and 1 mL of 10 mM ammonium (B1175870) phosphate (B84403) buffer (pH 6.5).[14]
-
Sample Loading: To 0.5 mL of the microdialysis sample, add 50 µL of an internal standard mix and 0.5 mL of 10 mM ammonium phosphate buffer (pH 6.5). Load the pretreated sample onto the conditioned cartridge.[14]
-
Washing: Wash the cartridge sequentially with 1 mL of deionized water, 1 mL of methanol, and 1 mL of 0.2% formic acid in acetonitrile. Dry the cartridge under vacuum for 5 minutes.[14]
-
Elution: Elute the analytes with two applications of 250 µL of 2% formic acid in acetonitrile.[14]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis or an appropriate buffer for HPLC-ECD.[14]
Derivatization (for LC-MS/MS)
Derivatization can significantly improve the sensitivity and chromatographic properties of 3-MT for LC-MS/MS analysis.[6][8] Propionic anhydride (B1165640) is a common derivatizing agent for this purpose.[8][15]
In-matrix Derivatization Protocol:
-
To 50 µL of plasma or microdialysate sample, add the derivatization reagent (e.g., propionic anhydride diluted in acetonitrile).[15]
-
The reaction results in stable derivatives with increased mass spectrometric response.[15] This method has been shown to increase sensitivity by a factor of 4-30 compared to non-derivatized methods.[15]
Quantitative Data Summary
The following tables summarize the quantitative data for 3-MT analysis from various studies.
Table 1: Limits of Quantification (LOQ) for 3-Methoxytyramine
| Analytical Method | Matrix | LOQ | Reference |
| LC-MS/MS (Derivatized) | Plasma | 0.010 nmol/L | [8][15] |
| LC-MS/MS (HILIC) | Plasma | 0.06 nmol/L | [8][15] |
| LC-MS/MS | Plasma | 0.024 nmol/L | [16] |
| LC-MS/MS | Plasma | 0.0375 nmol/L | [8] |
| LC-MS/MS | Dried Blood Spots | 40 pg/mL | [7] |
Table 2: Reported Concentrations of 3-Methoxytyramine in Biological Samples
| Matrix | Condition | 3-MT Concentration | Reference |
| Striatal Microdialysate (Mouse) | Following i.c.v. infusion of 3-MT | Approaching 100 nM | [17] |
| Plasma (Healthy Adults) | Basal | <0.1 nM | [13] |
| Urine | Not specified | 1.56 to 1,000 ng/mL (linear range) | [18] |
Table 3: Performance Characteristics of an LC-MS/MS Method for 3-MT in Plasma
| Parameter | Value | Reference |
| Linearity | 0.048 - 24.55 nmol/L | [16] |
| Intra-assay CV | 3.7% - 7.7% | [16] |
| Inter-assay CV | 2.3% - 13.8% | [16] |
| Recovery | 93.2% | [16] |
Experimental Protocols
HPLC-ECD Analysis of 3-MT
High-performance liquid chromatography with electrochemical detection is a sensitive method for the direct analysis of 3-MT in microdialysis samples without derivatization.[3]
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 mm length x 2 mm i.d.).[19]
-
Mobile Phase: A buffer solution containing an organic modifier. A common mobile phase consists of a monochloroacetic acid buffer with acetonitrile.[20]
-
Flow Rate: Typically in the range of 0.150 - 0.500 mL/min.[19]
-
Detector: Glassy carbon electrode.[3]
-
Applied Potential: A potential of +0.7 V vs. Ag/AgCl is often used for the detection of monoamines and their metabolites.[3]
LC-MS/MS Analysis of 3-MT
Liquid chromatography-tandem mass spectrometry provides high selectivity and sensitivity for 3-MT analysis.[6][13]
Chromatographic and Mass Spectrometric Conditions:
-
Column: A pentafluorophenyl (PFP) or C18 column is often used.[14][18]
-
Mobile Phase: A gradient of methanol and water containing 0.2% formic acid.[14][18]
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for 3-MT and its internal standard.[13][18]
Visualizations
Dopamine Metabolism Signaling Pathway
Caption: Dopamine metabolism pathway.
Experimental Workflow for 3-MT Analysis
Caption: Workflow for 3-MT analysis.
References
- 1. Interstitial 3-methoxytyramine reflects striatal dopamine release: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interstitial 3‐Methoxytyramine Reflects Striatal Dopamine Release: An In Vivo Microdialysis Study | Scilit [scilit.com]
- 3. The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent trends in microdialysis sampling integrated with conventional and microanalytical systems for monitoring biological events: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diglib.uibk.ac.at [diglib.uibk.ac.at]
- 6. Microdialysis Coupled with LC-MS/MS for in vivo Neurochemical Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An LC-MRM assay for the quantification of metanephrines from dried blood spots for the diagnosis of pheochromocytomas and paragangliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Matrix Derivatization Combined with LC-MS/MS Results in Ultrasensitive Quantification of Plasma Free Metanephrines and Catecholamines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. eicomusa.com [eicomusa.com]
- 12. Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma and associations between 3-methoxytyramine, metanephrines, and dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. cda-amc.ca [cda-amc.ca]
- 17. The Dopamine Metabolite 3-Methoxytyramine Is a Neuromodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 18. agilent.com [agilent.com]
- 19. Detection and Quantification of Neurotransmitters in Dialysates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vivo microdialysis and in vitro HPLC analysis of the impact of paeoniflorin on the monoamine levels and their metabolites in the rodent brain - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Solid-Phase Extraction of 3-Methoxytyramine from Biological Fluids
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Methoxytyramine (3-MT) is the O-methylated metabolite of the neurotransmitter dopamine (B1211576).[1][2] Its quantification in biological fluids such as plasma and urine is crucial for the diagnosis and monitoring of certain neuroendocrine tumors, particularly pheochromocytomas and paragangliomas (PPGLs), and may serve as a biomarker for metastasis.[3][4][5][6] Given its low endogenous concentrations and the complexity of biological matrices, a robust sample preparation method is essential to ensure accurate and sensitive analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][3][7][8] Solid-phase extraction (SPE) is a widely adopted technique for the effective cleanup and concentration of 3-MT from these samples.[7][9][10] This document provides detailed protocols for the SPE of 3-MT from plasma and urine, along with a summary of performance data.
Principle of Solid-Phase Extraction for 3-Methoxytyramine
The most common SPE strategy for 3-MT and other catecholamine metabolites is mixed-mode or weak cation exchange.[11][12][13][14] This approach leverages the chemical properties of 3-MT, which contains a primary amine group that is positively charged at an appropriate pH, allowing it to be retained on a cation exchange sorbent. A subsequent wash step removes neutral and acidic interferences. Finally, a change in pH or solvent composition is used to neutralize the amine group and elute the purified analyte.
Experimental Protocols
Protocol 1: Solid-Phase Extraction of 3-Methoxytyramine from Human Plasma
This protocol is adapted from methodologies employing weak cation exchange (WCX) SPE cartridges.[7][11][13]
Materials:
-
SPE Cartridges: Agilent SampliQ WCX (30 mg, 1 mL) or equivalent weak cation exchange cartridges.[7]
-
Human Plasma (collected in EDTA tubes)
-
Internal Standard (IS): Deuterated 3-methoxytyramine (3-MT-d4).[3]
-
Reagents: Methanol (B129727) (LC-MS grade), Acetonitrile (LC-MS grade), Formic acid, Ammonium dihydrogen phosphate (B84403) (NH4H2PO4), Ammonium hydroxide (B78521) (NH4OH).
-
SPE Vacuum Manifold
-
Nitrogen Evaporator
Procedure:
-
Sample Pretreatment:
-
To 0.5 mL of plasma, add 50 µL of the internal standard mix.
-
Add 0.5 mL of 10 mM NH4H2PO4 buffer (pH 6.5).[7]
-
Vortex mix the sample.
-
-
SPE Cartridge Conditioning:
-
Sample Loading:
-
Load the pretreated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Elution:
-
Elute the analytes with 2 x 250 µL of 2% formic acid in acetonitrile.[7]
-
-
Dry-down and Reconstitution:
Protocol 2: Solid-Phase Extraction of 3-Methoxytyramine from Human Urine
This protocol is designed for the extraction of 3-MT along with other catecholamines and metanephrines from urine using a polymeric SPE sorbent.[9]
Materials:
-
SPE Cartridges: Agilent Bond Elut Plexa (30 mg, 3 mL) or equivalent.[9]
-
Human Urine
-
Internal Standard (IS): Deuterated 3-methoxytyramine and other relevant deuterated analytes.
-
Reagents: Methanol (LC-MS grade), 6 N Hydrochloric acid (for total metanephrines), Diphenyl-boronate complexing agent, Ammonium chloride (NH4Cl), Ammonium hydroxide (NH4OH), Formic acid.
-
Heating block or water bath (for hydrolysis)
-
SPE Vacuum Manifold
Procedure:
-
Sample Pretreatment (for total 3-Methoxytyramine):
-
SPE Cartridge Conditioning:
-
Sample Loading:
-
Load the pretreated sample onto the conditioned SPE cartridge.[9]
-
-
Washing:
-
Elution:
-
Elute the analytes with 1 mL of 5% formic acid in water.[9]
-
-
Final Sample Preparation:
-
The eluate is ready for direct injection into the LC-MS/MS system.[9]
-
Data Presentation
The following tables summarize quantitative data from various studies employing SPE for 3-methoxytyramine analysis.
Table 1: Performance Characteristics of SPE Methods for 3-Methoxytyramine.
| Parameter | Biological Matrix | SPE Sorbent | Analytical Method | Recovery (%) | Linearity (R²) | Lower Limit of Quantification (LLOQ) | Reference |
| Recovery | Plasma | Weak Cation Exchange | LC-MS/MS | 88 - 104 | > 0.9996 | Not specified | [7] |
| Recovery | Plasma | Not specified | LC-MS/MS | 90 - 110 | > 0.999 | 0.03 nM | [1][4][15] |
| Linearity | Urine | Polymeric | LC-MS/MS | Not specified | > 0.9997 | Not specified | [9] |
| Linearity | Plasma | Weak Cation Exchange | LC-MS/MS | High, reproducible | 0.02 - 1.28 ng/mL | Not specified | [13] |
| LLOQ | Plasma | Weak Cation Exchange | LC-MS/MS | Not specified | Not specified | 0.3 pg/mL | [16] |
Mandatory Visualization
Diagram 1: General Workflow for Solid-Phase Extraction of 3-Methoxytyramine
Caption: General workflow for 3-MT solid-phase extraction.
Diagram 2: Logical Relationships in Weak Cation Exchange SPE
References
- 1. agilent.com [agilent.com]
- 2. Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma and associations between 3-methoxytyramine, metanephrines, and dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma and associations between 3-methoxytyramine, metanephrines, and dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. cda-amc.ca [cda-amc.ca]
- 9. agilent.com [agilent.com]
- 10. Selective Separation and Analysis of Catecholamines in Urine Based on Magnetic Solid Phase Extraction by Mercaptophenylboronic Acid Functionalized Fe3O4-NH2@Au Magnetic Nanoparticles Coupled with HPLC [mdpi.com]
- 11. appnote.sepscience.com [appnote.sepscience.com]
- 12. biotage.com [biotage.com]
- 13. Extraction of Plasma Catecholamines and Metanephrines using SPE Prior to LC-MS/MS Analysis | Separation Science [sepscience.com]
- 14. storage.googleapis.com [storage.googleapis.com]
- 15. lcms.cz [lcms.cz]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Microdialysis Measuring 3-Methoxytyramine Release in the Striatum
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Methoxytyramine (3-MT) is the primary extraneuronal metabolite of dopamine (B1211576), formed through the action of the enzyme catechol-O-methyltransferase (COMT).[1][2] Once considered an inactive byproduct, 3-MT is now recognized as a neuromodulator that can influence behavior.[1][3][4] Crucially, the level of 3-MT in the extracellular fluid of the striatum is considered a reliable index of dopamine release.[4][5] Unlike other dopamine metabolites such as DOPAC and HVA, which are influenced by both release and reuptake followed by intracellular metabolism, 3-MT is primarily formed from dopamine that has been released into the synaptic cleft and has escaped reuptake. This makes the measurement of 3-MT a valuable tool for studying the dynamics of dopaminergic neurotransmission.
In vivo microdialysis is a powerful technique for continuously sampling the extracellular fluid of specific brain regions in awake, freely moving animals.[1] This method, coupled with sensitive analytical techniques like High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), allows for the quantification of basal and pharmacologically-stimulated 3-MT release. These application notes provide detailed protocols for performing in vivo microdialysis to measure 3-MT in the rat striatum.
Signaling Pathway: Dopamine Metabolism to 3-Methoxytyramine
The following diagram illustrates the metabolic pathway of dopamine, highlighting the formation of 3-Methoxytyramine (3-MT).
Experimental Workflow
The general workflow for an in vivo microdialysis experiment to measure 3-MT is depicted below.
Data Presentation: 3-MT Levels in the Striatum
The following tables summarize representative quantitative data for 3-MT levels in the rat striatum obtained through in vivo microdialysis.
Table 1: Basal Extracellular Concentration of 3-Methoxytyramine
| Brain Region | Animal Model | Basal Concentration (nM) | Analytical Method |
| Striatum | Rat | 3 | HPLC-ECD |
Data sourced from a study by Butcher et al. (1988).
Table 2: Stimulated 3-Methoxytyramine Release in the Striatum (as % of Basal Release)
| Stimulus | Dose | Animal Model | Change in 3-MT Release (% of Basal) | Notes |
| Amphetamine | > 8 mg/kg (i.p.) | Rat | Increased | High doses of amphetamine were noted to increase 3-MT efflux.[3] |
| Haloperidol (B65202) | 0.1 mg/kg (i.p.) | Rat | Inferred Increase (Dopamine at 138-235%) | Haloperidol significantly increases dopamine release, which is expected to lead to a corresponding increase in its metabolite, 3-MT.[6] |
| Haloperidol (local infusion) | - | Rat | Inferred Increase (Dopamine at ~160%) | Local administration of haloperidol increases dopamine release.[7] |
| Apomorphine (B128758) | - | Rat | Decreased | The dopamine receptor agonist apomorphine leads to a decrease in both dopamine and 3-MT.[8] |
| Bupropion (B1668061) | - | Rat | Increased | The dopamine uptake inhibitor bupropion increases both dopamine and 3-MT levels.[8] |
| Tetrodotoxin (B1210768) (local infusion) | - | Rat | Elimination | Local application of tetrodotoxin completely eliminates measurable 3-MT, indicating its neuronal origin.[8] |
Experimental Protocols
Materials and Reagents
-
Animals: Male Sprague-Dawley or Wistar rats (250-350 g).
-
Microdialysis Probes: Commercially available probes are recommended (e.g., CMA 11 or CMA 12, Harvard Apparatus).[4][9]
-
Guide Cannula: Matched to the microdialysis probe.
-
Stereotaxic Frame: For precise implantation of the guide cannula.
-
Microinjection Pump: For perfusing the microdialysis probe.
-
Fraction Collector: For automated collection of dialysate samples.
-
Anesthetics: Ketamine (70 mg/kg) and xylazine (B1663881) (5 mg/kg), or isoflurane.[5]
-
Artificial Cerebrospinal Fluid (aCSF):
-
NaCl: 147 mM
-
KCl: 2.7 mM
-
CaCl₂: 1.2 mM
-
MgCl₂: 1.0 mM
-
(Prepare fresh and adjust pH to 7.4)
-
-
Pharmacological Agents: Amphetamine, Haloperidol, etc., dissolved in appropriate vehicle.
-
HPLC-ECD System or LC-MS/MS System: For analysis of 3-MT.
Surgical Procedure: Stereotaxic Implantation of Guide Cannula
-
Anesthetize the rat using the chosen anesthetic protocol.[5]
-
Place the animal in the stereotaxic frame. Ensure a flat skull position by adjusting the incisor bar until bregma and lambda are at the same vertical coordinate.[5]
-
Expose the skull by making a midline incision and retracting the skin. Clean and dry the skull surface.
-
Drill anchor screw holes and a guide cannula implantation hole at the appropriate coordinates for the striatum.
-
Striatum Coordinates (from Bregma): Anteroposterior (AP): +0.2 to +1.7 mm; Mediolateral (ML): ±2.0 to ±3.0 mm; Dorsoventral (DV): -3.5 to -4.0 mm (from dura).[10]
-
-
Implant the guide cannula to the target depth and secure it to the skull with dental cement and anchor screws.
-
Insert a dummy cannula into the guide to keep it patent.
-
Allow the animal to recover for at least 24-48 hours before the microdialysis experiment.[11]
In Vivo Microdialysis Procedure
-
Gently restrain the awake, freely moving rat and remove the dummy cannula.
-
Slowly insert the microdialysis probe into the guide cannula.
-
Connect the probe inlet to the microinjection pump and the outlet to the fraction collector.
-
Begin perfusing the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).[5]
-
Allow a stabilization period of at least 1-2 hours for the tissue to equilibrate.
-
Collect baseline samples every 20-30 minutes for at least 60-90 minutes to establish a stable baseline of 3-MT release.
-
Administer the pharmacological agent of interest (e.g., intraperitoneal injection of amphetamine or haloperidol).
-
Continue collecting dialysate samples at the same time interval for the duration of the experiment to monitor changes in 3-MT levels.
-
At the end of the experiment, euthanize the animal and perfuse with saline followed by formalin to fix the brain tissue.
-
Verify the placement of the microdialysis probe histologically.[10]
Analytical Protocol: Quantification of 3-MT by HPLC-ECD
-
Sample Preparation: Samples can typically be injected directly into the HPLC system without further purification. If necessary, a simple filtration step can be included.
-
HPLC System:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A common mobile phase consists of a sodium phosphate (B84403) or citrate (B86180) buffer, EDTA, an ion-pairing agent like octanesulfonic acid, and a small percentage of methanol, adjusted to an acidic pH.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
-
Electrochemical Detector:
-
Working Electrode: Glassy carbon electrode.
-
Potential: Set to an oxidizing potential sufficient to detect 3-MT (e.g., +0.75 V).
-
-
Quantification:
-
Generate a standard curve by injecting known concentrations of 3-MT.
-
Calculate the concentration of 3-MT in the dialysate samples by comparing their peak heights or areas to the standard curve.
-
Express the results as absolute concentrations (e.g., nM) or as a percentage of the pre-stimulation baseline.
-
Conclusion
The in vivo microdialysis technique provides a powerful platform for investigating the dynamics of dopamine release in the striatum through the measurement of its extraneuronal metabolite, 3-methoxytyramine. The protocols outlined in these application notes provide a comprehensive guide for researchers to successfully implement this technique. Careful adherence to surgical, microdialysis, and analytical procedures is essential for obtaining reliable and reproducible data. This methodology is invaluable for preclinical studies in neuroscience and pharmacology, particularly in the development of drugs targeting the dopaminergic system.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. CMA 11 Microdialysis Probes - Aurora Borealis Control BV [aurora-borealis.nl]
- 3. Amphetamine-induced dopamine release in the rat striatum: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CMA 12 Microdialysis Probes for Stereotaxic Work [harvardapparatus.com]
- 5. goums.ac.ir [goums.ac.ir]
- 6. Development of haloperidol-induced dopamine release in the rat striatum using intracerebral dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of intrastriatal infusion of D2 and D3 dopamine receptor preferring antagonists on dopamine release in rat dorsal striatum (in vivo microdialysis study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interstitial 3-methoxytyramine reflects striatal dopamine release: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CMA 11 Microdialysis Probes | Linton Instrumentation | Laboratory Instrumentation & Consumables [lintoninstrumentation.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. conductscience.com [conductscience.com]
Application Notes and Protocols for Studying 3-Methoxytyramine Hydrochloride's Effect on TAAR1 Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trace Amine-Associated Receptor 1 (TAAR1) is a G-protein coupled receptor (GPCR) that has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders.[1][2] 3-Methoxytyramine hydrochloride (3-MT), a major extracellular metabolite of dopamine (B1211576), has been identified as an agonist of TAAR1.[3][4][5][6] Understanding the interaction between 3-MT and TAAR1 is crucial for elucidating its physiological roles and therapeutic potential. These application notes provide detailed protocols for cell-based assays to characterize the activation of TAAR1 by this compound.
TAAR1 is primarily a Gs-coupled receptor, and its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[7] This increase in cAMP can, in turn, activate protein kinase A (PKA) and lead to the phosphorylation of downstream targets such as the transcription factor CREB (cAMP response element-binding protein).[4][8] Additionally, TAAR1 activation has been shown to induce the phosphorylation of extracellular signal-regulated kinase (ERK).[4][9][10]
The following protocols describe common and robust cell-based assays to quantify TAAR1 activation by this compound, including cAMP accumulation assays, reporter gene assays, and ERK phosphorylation assays.
TAAR1 Signaling Pathway
Activation of TAAR1 by an agonist like this compound initiates a signaling cascade. The primary pathway involves the coupling to the Gs alpha subunit of the G-protein, which in turn activates adenylyl cyclase to produce cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, including transcription factors like CREB.
Caption: TAAR1 signaling cascade upon agonist binding.
Experimental Protocols
cAMP Accumulation Assay
This assay directly measures the production of cAMP following TAAR1 activation. A common method involves using a competitive enzyme immunoassay (EIA) or a bioluminescence resonance energy transfer (BRET) based biosensor.[11][12]
Experimental Workflow
Caption: Workflow for the cAMP accumulation assay.
Protocol: cAMP Accumulation EIA
-
Cell Culture:
-
Culture HEK293 cells stably expressing human TAAR1 (hTAAR1) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and a selection antibiotic (e.g., G418).
-
Seed the cells into 96-well plates at a density of 5 x 10^4 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Assay Procedure:
-
Aspirate the culture medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add 100 µL of serum-free DMEM containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to each well and incubate for 30 minutes at 37°C.
-
Prepare serial dilutions of this compound in serum-free DMEM.
-
Add 50 µL of the 3-MT dilutions to the respective wells. For the negative control, add 50 µL of serum-free DMEM.
-
Incubate the plate for 30 minutes at 37°C.
-
-
cAMP Measurement:
-
Aspirate the medium and lyse the cells according to the manufacturer's instructions of the chosen cAMP EIA kit (e.g., from Cayman Chemical or R&D Systems).
-
Perform the EIA according to the kit's protocol.
-
Read the absorbance on a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the concentration of cAMP in each well based on the standard curve.
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Determine the EC50 value using a non-linear regression curve fit (sigmoidal dose-response).
-
Data Presentation
| Concentration of 3-MT (µM) | Mean cAMP Concentration (pmol/well) | Standard Deviation |
| 0 (Basal) | ||
| 0.01 | ||
| 0.1 | ||
| 1 | ||
| 10 | ||
| 100 | ||
| EC50 (µM) |
CRE-Luciferase Reporter Gene Assay
This assay measures the transcriptional activity of CREB, a downstream target of the cAMP/PKA pathway. Cells are co-transfected with a TAAR1 expression vector and a reporter vector containing a luciferase gene under the control of a cAMP response element (CRE).
Experimental Workflow
Caption: Workflow for the CRE-Luciferase reporter gene assay.
Protocol
-
Cell Culture and Transfection:
-
Seed HEK293 cells in 96-well plates at a density of 4 x 10^4 cells/well.
-
After 24 hours, co-transfect the cells with a hTAAR1 expression plasmid and a CRE-luciferase reporter plasmid using a suitable transfection reagent (e.g., Lipofectamine). A control plasmid (e.g., pRL-TK Renilla luciferase) can be co-transfected for normalization.
-
Incubate for 24-48 hours to allow for receptor and reporter expression.
-
-
Assay Procedure:
-
Replace the medium with serum-free DMEM and incubate for 4-6 hours.
-
Add serial dilutions of this compound to the wells.
-
Incubate for 6-8 hours at 37°C.
-
-
Luciferase Measurement:
-
Lyse the cells and measure luciferase activity using a commercial dual-luciferase reporter assay system according to the manufacturer's protocol.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the fold induction of luciferase activity relative to the untreated control.
-
Plot the fold induction against the logarithm of the 3-MT concentration and determine the EC50.
-
Data Presentation
| Concentration of 3-MT (µM) | Mean Fold Induction (Luciferase Activity) | Standard Deviation |
| 0 (Basal) | 1.0 | |
| 0.01 | ||
| 0.1 | ||
| 1 | ||
| 10 | ||
| 100 | ||
| EC50 (µM) |
ERK Phosphorylation Assay (Western Blot)
This assay measures the phosphorylation of ERK1/2, a downstream signaling event of TAAR1 activation.[9][10]
Experimental Workflow
Caption: Workflow for the ERK phosphorylation Western blot assay.
Protocol
-
Cell Culture and Treatment:
-
Seed HEK293-hTAAR1 cells in 6-well plates and grow to 80-90% confluency.
-
Starve the cells in serum-free DMEM for 12-16 hours.
-
Treat the cells with a fixed concentration of this compound (e.g., 10 µM) for different time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Protein Extraction and Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatants using a BCA protein assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody against phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the p-ERK signal to the total ERK signal for each time point.
-
Plot the normalized p-ERK/total ERK ratio against time.
-
Data Presentation
| Time (minutes) after 3-MT treatment | Normalized p-ERK/Total ERK Ratio | Standard Deviation |
| 0 | ||
| 5 | ||
| 15 | ||
| 30 | ||
| 60 |
Materials and Reagents
-
Cell Lines: HEK293 cells stably expressing hTAAR1.
-
Reagents: this compound, DMEM, FBS, PBS, trypsin-EDTA, selection antibiotic (e.g., G418), phosphodiesterase inhibitor (e.g., IBMX), transfection reagent, plasmid DNA (hTAAR1, CRE-luciferase, Renilla luciferase).
-
Kits: cAMP EIA kit, Dual-Luciferase Reporter Assay System, BCA Protein Assay Kit.
-
Antibodies: Primary antibodies against p-ERK1/2 and total ERK1/2, HRP-conjugated secondary antibody.
Conclusion
The described cell-based assays provide a comprehensive toolkit for characterizing the effect of this compound on TAAR1 activation. By quantifying changes in second messengers (cAMP), downstream transcriptional activity (CRE-luciferase), and signaling protein phosphorylation (ERK), researchers can effectively determine the potency and efficacy of 3-MT at the TAAR1 receptor. These protocols can be adapted for high-throughput screening to identify novel TAAR1 modulators for drug discovery efforts.
References
- 1. Researchers shed light on mechanisms behind TAAR1 activation | BioWorld [bioworld.com]
- 2. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The dopamine metabolite 3-methoxytyramine is a neuromodulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Immunomart [immunomart.com]
- 6. The Dopamine Metabolite 3-Methoxytyramine Is a Neuromodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Dopamine Metabolite 3-Methoxytyramine Is a Neuromodulator | PLOS One [journals.plos.org]
- 11. Pharmacological Characterization of Membrane-Expressed Human Trace Amine-Associated Receptor 1 (TAAR1) by a Bioluminescence Resonance Energy Transfer cAMP Biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 [frontiersin.org]
Application Notes and Protocols: 3-Methoxytyramine Hydrochloride as a Certified Reference Material in Clinical Laboratories
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxytyramine (3-MT) hydrochloride is a critical certified reference material (CRM) for clinical laboratories involved in the diagnosis and monitoring of neuroendocrine tumors. As the O-methylated metabolite of the neurotransmitter dopamine (B1211576), 3-MT serves as a crucial biomarker for tumors such as pheochromocytomas, paragangliomas, and neuroblastomas.[1][2][3] Accurate quantification of 3-MT in biological matrices, primarily urine and plasma, is essential for clinical diagnosis, risk stratification, and therapeutic monitoring.[3][4] The use of a CRM like 3-Methoxytyramine hydrochloride ensures the accuracy, precision, and traceability of these measurements, which are predominantly performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][5]
This document provides detailed application notes and protocols for the use of this compound as a CRM in a clinical laboratory setting.
Signaling Pathway
The metabolic pathway from dopamine to 3-methoxytyramine is a key process in catecholamine metabolism. Dopamine is converted to 3-methoxytyramine by the enzyme catechol-O-methyltransferase (COMT).[5] This conversion is a continuous process within chromaffin cells, making 3-MT a reliable biomarker independent of the pulsatile release of catecholamines.[6]
Quantitative Data Summary
The use of this compound as a CRM allows for the validation and quality control of analytical methods. The following tables summarize key quantitative parameters from various LC-MS/MS methods for the analysis of 3-MT in plasma and urine.
Table 1: Performance Characteristics of LC-MS/MS Methods for 3-Methoxytyramine (3-MT) Analysis in Plasma
| Parameter | Reported Value | Reference |
| Linearity Range | 0.048 to 24.55 nmol/L | [5] |
| Limit of Detection (LOD) | 0.012 nmol/L | [5] |
| 4 ng/L | [7] | |
| Limit of Quantification (LOQ) | 0.048 nmol/L | [5] |
| 0.03 nM | [8][9] | |
| Intra-assay Precision (CV%) | 3.7% to 7.7% | [5] |
| 3.1% to 10.7% | [8][9] | |
| Inter-assay Precision (CV%) | 2.3% to 13.8% | [5] |
| 0.9% to 18.3% | [8][9] | |
| Accuracy | 100.1% to 105.7% | [5] |
| 90% to 110% | [7] | |
| Recovery | 93.2% | [5] |
| 90% to 110% | [7] |
Table 2: Performance Characteristics of LC-MS/MS Methods for 3-Methoxytyramine (3-MT) Analysis in Urine
| Parameter | Reported Value | Reference |
| Linearity Range | 15.63 to 10,000 pg/mL | [10] |
| Recovery (SPE) | 84.2% (RSD 4.2%) | [11] |
| 83.6% (RSD 2.1%) | [11] |
Experimental Protocols
The following protocols are generalized methodologies for the analysis of 3-methoxytyramine in clinical samples using LC-MS/MS. It is essential to validate these protocols in-house using this compound CRM.
Experimental Workflow
Protocol 1: Analysis of 3-Methoxytyramine in Plasma by LC-MS/MS with Solid-Phase Extraction (SPE)
1. Materials and Reagents
-
This compound Certified Reference Material
-
Deuterated 3-methoxytyramine (3-MT-d4) internal standard (IS)[12]
-
Methanol (B129727), Acetonitrile (B52724) (HPLC grade)
-
Formic acid
-
Ammonium (B1175870) acetate
-
Deionized water
-
Solid Phase Extraction (SPE) cartridges (e.g., weak cation exchange)
-
Plasma samples (collected in EDTA tubes)
2. Standard and Internal Standard Preparation
-
Prepare a stock solution of this compound CRM in methanol (e.g., 1 mg/mL).
-
Perform serial dilutions to create calibration standards ranging from approximately 0.03 to 20 nM.[8][9]
-
Prepare a stock solution of 3-MT-d4 internal standard in methanol. Dilute to a working concentration for spiking into samples.
3. Sample Preparation
-
Thaw plasma samples on ice.
-
To 500 µL of plasma, add a known amount of the internal standard working solution.
-
Condition the SPE cartridge according to the manufacturer's instructions (typically with methanol followed by water).
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge to remove interferences (e.g., with water and a low percentage of organic solvent).
-
Elute the analytes with an appropriate solvent (e.g., methanol containing formic acid).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for injection.
4. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable reversed-phase column (e.g., C18, PFP).
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with formic acid and/or ammonium formate) and an organic phase (e.g., methanol or acetonitrile with formic acid).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions for both 3-methoxytyramine and its deuterated internal standard.
Protocol 2: Analysis of 3-Methoxytyramine in Urine by LC-MS/MS with Liquid-Liquid Extraction (LLE)
1. Materials and Reagents
-
This compound Certified Reference Material
-
Deuterated 3-methoxytyramine (3-MT-d4) internal standard
-
Ethyl acetate
-
2-aminoethyl diphenylboronate (complexing reagent)
-
Acetic acid
-
Urine samples (24-hour collection)
2. Standard and Internal Standard Preparation
-
Prepare standards as described in Protocol 1, adjusting concentrations to be relevant for typical urine levels.
3. Sample Preparation
-
Centrifuge urine samples to remove particulate matter.
-
To 1.0 mL of centrifuged urine, add 50 µL of the internal standard solution.[13]
-
Add 1600 µL of a 2 g/L solution of 2-aminoethyl diphenylboronate.[13]
-
Adjust the pH to approximately 9.5 with acetic acid.[13]
-
Add an appropriate volume of ethyl acetate, vortex to mix, and centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under nitrogen.
-
Reconstitute the residue in mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Conditions
-
LC-MS/MS conditions will be similar to those described in Protocol 1, with potential modifications to the gradient to optimize for the urine matrix.
Conclusion
The use of this compound as a certified reference material is indispensable for clinical laboratories to ensure the reliability of diagnostic tests for neuroendocrine tumors. The detailed protocols and data presented here provide a framework for the implementation and validation of robust and accurate analytical methods for the quantification of this important biomarker. Adherence to these methodologies, coupled with rigorous quality control practices, will ultimately contribute to improved patient care and outcomes.
References
- 1. 3-Methoxytyramine HCl | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 2. mayocliniclabs.com [mayocliniclabs.com]
- 3. 3-Methoxytyramine | Rupa Health [rupahealth.com]
- 4. Clinical validation of urine 3-methoxytyramine as a biomarker of neuroblastoma and comparison with other catecholamine-related biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cda-amc.ca [cda-amc.ca]
- 6. academic.oup.com [academic.oup.com]
- 7. agilent.com [agilent.com]
- 8. A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma and associations between 3-methoxytyramine, metanephrines, and dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. mac-mod.com [mac-mod.com]
- 12. 3-Methoxytyramine-D4 HCl | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for High-Throughput Screening of 3-Methoxytyramine Metabolism Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxytyramine (3-MT) is the major extracellular metabolite of the neurotransmitter dopamine (B1211576), formed through the action of the enzyme Catechol-O-methyltransferase (COMT).[1][2] Once considered an inactive byproduct, recent studies have revealed that 3-MT itself acts as a neuromodulator, influencing behavior and signaling pathways in the brain, partly through the trace amine-associated receptor 1 (TAAR1).[1][3][4] The metabolism of 3-MT is further carried out by Monoamine Oxidase (MAO) and subsequently Aldehyde Dehydrogenase (ALDH), leading to the formation of homovanillic acid (HVA).[2][5]
Given the critical role of the dopaminergic system in neurological and psychiatric conditions like Parkinson's disease and schizophrenia, modulating the enzymes that control dopamine and 3-MT levels is a key therapeutic strategy.[1][4] High-throughput screening (HTS) provides a rapid and efficient method to test large compound libraries for their ability to inhibit or activate the enzymes involved in 3-MT metabolism.[6][7] These application notes provide detailed protocols for HTS assays designed to identify modulators of COMT, MAO, and ALDH, the core enzymatic regulators of 3-MT concentration.
The 3-Methoxytyramine (3-MT) Metabolic Pathway
The metabolism of dopamine to HVA involves a sequence of enzymatic reactions that present multiple targets for therapeutic intervention. Dopamine is first O-methylated by COMT to produce 3-MT.[8] 3-MT is then oxidatively deaminated by MAO to form an intermediate aldehyde, which is subsequently oxidized by ALDH to the final product, HVA.[5] Modulators of these enzymes can therefore alter the balance of dopamine and its active metabolite, 3-MT.
Caption: The enzymatic pathway of dopamine metabolism to 3-MT and HVA.
General High-Throughput Screening (HTS) Workflow
HTS is a systematic process used in drug discovery to rapidly assess the activity of a large number of compounds.[6][9] The workflow begins with the preparation of compound libraries and assay-specific reagents, followed by automated dispensing into microplates, incubation, signal detection, and data analysis to identify "hits"—compounds that exhibit the desired activity.
Caption: A generalized workflow for high-throughput screening campaigns.
Experimental Protocols
The following protocols are optimized for a 384-well microplate format, suitable for HTS.[10]
Protocol 1: Fluorometric HTS Assay for Monoamine Oxidase (MAO) Inhibitors
This assay quantifies the activity of MAO-A and MAO-B by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidative deamination of a substrate.[11][12] A highly sensitive fluorescent probe is used to detect H₂O₂.
Principle: MAO + Substrate (e.g., Tyramine) + O₂ + H₂O → Aldehyde + NH₃ + H₂O₂ H₂O₂ + Fluorescent Probe (e.g., Amplex Red) --(HRP)--> Resorufin (Fluorescent Product)
Materials and Reagents:
-
Recombinant human MAO-A or MAO-B enzyme
-
MAO Substrate: p-Tyramine
-
Horseradish Peroxidase (HRP)
-
Fluorescent Probe: N-acetyl-3,7-dihydroxyphenoxazine (Amplex Red)
-
Assay Buffer: Potassium Phosphate buffer (100 mM, pH 7.4)
-
Test compounds dissolved in DMSO
-
Known Inhibitors (Controls): Clorgyline (for MAO-A), Selegiline (Deprenyl, for MAO-B)
-
384-well black, solid-bottom microplates
Procedure:
-
Reagent Preparation: Prepare a fresh working solution of the detection reagent by mixing Amplex Red, HRP, and the MAO substrate in the assay buffer. Protect from light.
-
Compound Plating: Dispense 100 nL of test compounds and controls (dissolved in DMSO) into the wells of a 384-well plate. Include wells with DMSO only for "no inhibition" (100% activity) controls and wells with a potent known inhibitor for "maximum inhibition" (0% activity) controls.
-
Enzyme Addition: Add 10 µL of MAO-A or MAO-B enzyme solution (diluted in assay buffer) to each well.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow compounds to interact with the enzyme.
-
Reaction Initiation: Add 10 µL of the detection reagent working solution to each well to start the reaction.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
Signal Detection: Measure the fluorescence intensity using a microplate reader with excitation at ~530-560 nm and emission at ~580-590 nm.
Data Analysis:
-
Calculate the percentage of inhibition for each test compound: % Inhibition = 100 * (1 - (Signal_Compound - Signal_MaxInhibition) / (Signal_NoInhibition - Signal_MaxInhibition))
-
Determine the IC₅₀ values for active compounds by fitting the dose-response data to a four-parameter logistic equation.
-
Assess assay quality by calculating the Z' factor. A Z' factor between 0.5 and 1.0 indicates a robust and reliable assay.[10]
Protocol 2: Luminescence-Based HTS Assay for Catechol-O-Methyltransferase (COMT) Inhibitors
This assay measures the activity of COMT by quantifying the amount of S-adenosyl-L-homocysteine (SAH) produced during the methylation reaction. The detection is based on a coupled-enzyme system that converts SAH into ATP, which is then used to generate a luminescent signal.
Principle: COMT + Dopamine + SAM → 3-MT + SAH SAH --(SAH Hydrolase)--> Adenosine (B11128) + Homocysteine Adenosine --(Adenosine Kinase)--> ADP ADP + ADP --(ADP-Glo™)--> ATP + AMP ATP + Luciferin --(Luciferase)--> Light (Luminescence)
Materials and Reagents:
-
Recombinant human COMT enzyme
-
Substrate: Dopamine
-
Methyl Donor: S-adenosyl-L-methionine (SAM)
-
Luminescent Assay Kit (e.g., MTase-Glo™) containing SAH hydrolase, adenosine kinase, and luciferase detection reagents.
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.5) with MgCl₂ (5 mM)
-
Test compounds dissolved in DMSO
-
Known Inhibitor (Control): Entacapone or Tolcapone
-
384-well white, solid-bottom microplates
Procedure:
-
Compound Plating: Dispense 100 nL of test compounds and controls into the wells of a 384-well plate.
-
Reaction Mix Addition: Add 5 µL of a reaction mixture containing COMT enzyme, Dopamine, and SAM in assay buffer to each well.
-
Enzymatic Reaction: Incubate the plate for 60 minutes at 37°C.
-
SAH Detection (Step 1): Add 2.5 µL of the first detection reagent (containing SAH hydrolase and adenosine kinase) to each well to convert SAH to ADP. Incubate for 30 minutes at room temperature.
-
ATP Conversion & Luminescence (Step 2): Add 5 µL of the second detection reagent (containing ADP-Glo™ and Luciferase) to each well.
-
Incubation: Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.
-
Signal Detection: Measure the luminescence using a microplate reader.
Data Analysis:
-
Calculate the percentage of inhibition as described in Protocol 1.
-
Determine IC₅₀ values for active compounds from dose-response curves.
-
Calculate the Z' factor to validate assay performance.
Protocol 3: Cell-Based ALDEFLUOR™ HTS Assay for Aldehyde Dehydrogenase (ALDH) Inhibitors
This assay measures the activity of intracellular ALDH in living cells using a fluorescent, non-toxic substrate (BAAA) that freely diffuses into cells.[13] ALDH converts BAAA into a negatively charged product (BAA) that is retained inside cells with high ALDH activity, leading to bright fluorescence.
Principle: BAAA (BODIPY™-aminoacetaldehyde, low fluorescence) --(ALDH)--> BAA (BODIPY™-aminoacetate, high fluorescence, trapped in cell)
Materials and Reagents:
-
A human cell line with known expression of a relevant ALDH isoform (e.g., SH-SY5Y neuroblastoma cells).[5]
-
ALDEFLUOR™ Assay Kit containing the fluorescent substrate (BAAA) and a specific ALDH inhibitor, diethylaminobenzaldehyde (DEAB), for use as a negative control.
-
Cell culture medium (e.g., DMEM/F12) and fetal bovine serum (FBS).
-
Test compounds dissolved in DMSO.
-
384-well black, clear-bottom microplates suitable for cell culture and imaging.
Procedure:
-
Cell Plating: Seed cells into 384-well plates at a predetermined density and allow them to adhere and grow for 24 hours.
-
Compound Addition: Treat cells with test compounds and controls (including DEAB for maximum inhibition and DMSO for no inhibition) by adding them to the culture medium. Incubate for a desired period (e.g., 1-24 hours).
-
Substrate Loading: Prepare the ALDEFLUOR™ working solution by adding the BAAA substrate to the assay buffer. Remove the compound-containing medium from the cells and add the substrate working solution to each well.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C to allow for the enzymatic conversion of the substrate.
-
Signal Detection: Analyze the plates using a high-content imaging system or a fluorescence plate reader (Excitation ~485 nm, Emission ~535 nm).
Data Analysis:
-
Quantify the average fluorescence intensity per cell or per well.
-
Calculate the percentage of inhibition relative to the DEAB and DMSO controls.
-
Determine IC₅₀ values for active compounds from dose-response curves.
Data Presentation: Reference Inhibitor Potency
The following tables summarize the inhibitory potency (IC₅₀) of well-characterized modulators for each target enzyme, providing a benchmark for hit validation.
Table 1: Reference Inhibitors for Monoamine Oxidase (MAO)
| Compound | Target | IC₅₀ Value | Reference |
|---|---|---|---|
| Clorgyline | MAO-A | 2.99 nM | [10][14] |
| Selegiline (Deprenyl) | MAO-B | 7.04 nM | [10][14] |
| Moclobemide | MAO-A | ~1 µM |
| Rasagiline | MAO-B | ~5 nM | |
Table 2: Reference Inhibitors for Catechol-O-Methyltransferase (COMT)
| Compound | Target | IC₅₀ Value | Reference |
|---|---|---|---|
| Entacapone | COMT | ~10-20 nM | |
| Tolcapone | COMT | ~5-15 nM |
| Opicapone | COMT | ~1-2 nM | |
Table 3: Reference Inhibitors for Aldehyde Dehydrogenase (ALDH)
| Compound | Target | IC₅₀ Value | Reference |
|---|---|---|---|
| Diethylaminobenzaldehyde (DEAB) | ALDH1A1 | ~10-100 nM | [15] |
| Disulfiram | ALDH2 | ~1 µM |
| NCT-501 | ALDH1A1 | ~50 nM | |
Conclusion
The protocols detailed in these application notes describe robust, sensitive, and scalable high-throughput screening assays for identifying and characterizing modulators of the key enzymes in 3-methoxytyramine metabolism: MAO, COMT, and ALDH. By employing fluorescence and luminescence-based detection methods in both biochemical and cell-based formats, these assays provide a comprehensive platform for drug discovery efforts targeting the dopaminergic system. The identification of novel, potent, and selective modulators of these enzymes holds significant promise for the development of new therapeutics for a range of neurological and psychiatric disorders.
References
- 1. 3-Methoxytyramine | Rupa Health [rupahealth.com]
- 2. 3-Methoxytyramine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. The Dopamine Metabolite 3-Methoxytyramine Is a Neuromodulator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. High-throughput screening - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. High-throughput Screening - TDC [tdcommons.ai]
- 10. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Monoamine Oxidase A (MAO-A) Inhibitor Screening Kit | Abcam [abcam.com]
- 12. bioassaysys.com [bioassaysys.com]
- 13. A High-Content Assay Enables the Automated Screening and Identification of Small Molecules with Specific ALDH1A1-Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]
- 15. Development of a high-throughput in vitro assay to identify selective inhibitors for human ALDH1A1 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting 3-Methoxytyramine hydrochloride sample degradation during storage
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Methoxytyramine hydrochloride. Our aim is to help you identify and resolve potential issues related to sample degradation during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound powder?
A1: For long-term stability, this compound solid should be stored at -20°C in a tightly sealed container, protected from light and moisture.[1] Some studies have shown stability for up to two years when stored at -70°C.[2]
Q2: Can I store this compound at room temperature?
A2: Short-term shipping or storage at room temperature for less than two weeks is generally acceptable.[3] However, for extended periods, refrigerated or frozen storage is highly recommended to prevent degradation.
Q3: My this compound powder has changed color (e.g., turned pinkish or brownish). What does this indicate?
A3: Color change in catecholamine-related compounds like this compound is often a sign of oxidation.[4] Exposure to air (oxygen), light, or moisture can accelerate this process. While a slight color change may not significantly impact the purity for all applications, it is an indicator of potential degradation. It is advisable to verify the purity of the sample using an appropriate analytical method before use.
Q4: How should I prepare stock solutions of this compound?
A4: Stock solutions can be prepared in solvents such as DMSO.[5] For aqueous solutions, it is best to use deoxygenated buffers and prepare them fresh for each experiment. The hydrochloride salt form is more water-soluble and stable in acidic to neutral pH.[6] To minimize oxidation, stock solutions should be stored in small aliquots at -20°C or -80°C and protected from light. Avoid repeated freeze-thaw cycles.[2]
Q5: What are the main degradation pathways for 3-Methoxytyramine?
A5: 3-Methoxytyramine is primarily metabolized by the enzyme monoamine oxidase (MAO) to form homovanillic acid (HVA).[7] It is also susceptible to auto-oxidation, a process that can be catalyzed by light and metal ions, leading to the formation of quinones and other degradation products.[6]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Sample Discoloration (Solid or Solution) | Oxidation due to exposure to air, light, or moisture. | Store the solid compound and solutions under an inert atmosphere (e.g., argon or nitrogen). Protect from light by using amber vials or wrapping containers in foil. Ensure containers are tightly sealed to prevent moisture absorption. |
| Loss of Biological Activity in Assays | Significant degradation of the compound. | Confirm the purity and concentration of your stock solution using an analytical method like HPLC or LC-MS/MS. Prepare fresh solutions from a new or properly stored solid sample. |
| Inconsistent or Non-reproducible Experimental Results | Instability of the compound in the experimental buffer or medium. Repeated freeze-thaw cycles of stock solutions. | Assess the stability of this compound in your specific experimental buffer and conditions. Aliquot stock solutions to avoid multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Appearance of Unexpected Peaks in Analytical Chromatography (HPLC/LC-MS) | Presence of degradation products or impurities. | Compare the chromatogram of the suspect sample with a new, high-purity standard. Identify potential degradation products by their mass-to-charge ratio in LC-MS. Review storage and handling procedures to identify potential sources of contamination or degradation. |
Experimental Protocols
Protocol 1: Recommended Storage and Handling of this compound
-
Receiving and Initial Storage: Upon receipt, immediately store the solid this compound at -20°C or below, protected from light.
-
Preparing Stock Solutions:
-
Allow the vial to warm to room temperature before opening to prevent condensation.
-
Weigh the desired amount of powder in a controlled environment with low humidity.
-
Dissolve in an appropriate solvent (e.g., DMSO for high concentration stocks, or an aqueous buffer for immediate use). For aqueous solutions, use deoxygenated solvents if possible.
-
Vortex briefly to ensure complete dissolution.
-
-
Aliquoting and Storing Stock Solutions:
-
Divide the stock solution into small, single-use aliquots in amber vials.
-
Store the aliquots at -20°C or -80°C.
-
-
Using Stock Solutions:
-
When needed, thaw a single aliquot at room temperature.
-
Prepare further dilutions in your experimental buffer immediately before use.
-
Discard any unused portion of the thawed aliquot to avoid degradation from repeated freeze-thaw cycles.
-
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This is a general protocol and may need to be optimized for your specific instrument and column.
-
Instrumentation: An HPLC system equipped with a UV or electrochemical detector.
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A typical mobile phase could be a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) with an organic modifier like acetonitrile (B52724) or methanol. The exact ratio will depend on the column and desired separation.
-
Sample Preparation:
-
Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Prepare a solution of your stored sample at the same concentration.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Monitor the chromatogram at an appropriate wavelength (e.g., around 280 nm).
-
-
Data Interpretation:
-
Compare the retention time of the main peak in your sample to that of the standard.
-
Assess the purity of your sample by calculating the area of the main peak relative to the total area of all peaks in the chromatogram. The presence of significant additional peaks may indicate degradation.
-
Visualizations
Caption: Metabolic and degradation pathways of 3-Methoxytyramine.
Caption: Troubleshooting workflow for this compound degradation.
References
- 1. chemscene.com [chemscene.com]
- 2. A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma and associations between 3-methoxytyramine, metanephrines, and dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Dopamine - Wikipedia [en.wikipedia.org]
- 7. 3-Methoxytyramine - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing 3-Methoxytyramine Hydrochloride Extraction from Plasma
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of 3-Methoxytyramine hydrochloride from plasma. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance your experimental success.
Troubleshooting Guides
This section addresses common issues encountered during the extraction of 3-Methoxytyramine from plasma, offering potential causes and solutions in a question-and-answer format.
Solid-Phase Extraction (SPE) Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Q1: Why is my 3-Methoxytyramine recovery consistently low? | Incomplete Elution: The elution solvent may not be strong enough to displace the analyte from the SPE sorbent. | - Increase the strength of the elution solvent. For weak cation exchange (WCX) cartridges, a common choice is a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) with an acid (e.g., formic acid). Consider increasing the acid concentration.[1] - Perform a second elution step and analyze the eluate separately to see if a significant amount of the analyte is being left behind. |
| Analyte Breakthrough: 3-Methoxytyramine may not be retained on the cartridge during sample loading or washing. | - Check Sample pH: Ensure the pH of the sample is appropriate for the sorbent. For WCX SPE, the pH should be adjusted to ensure 3-Methoxytyramine is positively charged (typically pH 6-7).[1] - Reduce Flow Rate: A high flow rate during sample loading can prevent efficient binding. Decrease the flow rate to allow for adequate interaction between the analyte and the sorbent. - Inappropriate Wash Solvent: The wash solvent may be too strong, leading to premature elution of the analyte. Use a weaker wash solvent (e.g., with a lower percentage of organic solvent). | |
| Improper Cartridge Conditioning: The sorbent may not be properly activated. | - Ensure the cartridge is conditioned and equilibrated according to the manufacturer's instructions. This typically involves washing with methanol (B129727) followed by an equilibration buffer.[1] | |
| Q2: I'm observing significant matrix effects in my LC-MS/MS analysis. What can I do? | Co-elution of Interfering Substances: Phospholipids and other endogenous plasma components can co-elute with 3-Methoxytyramine, causing ion suppression or enhancement. | - Optimize Wash Steps: Incorporate a wash step with a solvent that can remove interfering substances without eluting 3-Methoxytyramine. A wash with a high percentage of organic solvent (e.g., acetonitrile) can be effective at removing phospholipids.[1] - Use of a Diverter Valve: Program the LC system to divert the flow to waste during the initial part of the chromatographic run when highly polar, unretained matrix components elute. - Employ a More Selective SPE Sorbent: Consider using a mixed-mode SPE sorbent that offers multiple retention mechanisms for better cleanup. |
| Insufficient Sample Cleanup: The chosen extraction method may not be adequately removing matrix components. | - Incorporate a Protein Precipitation Step: Before SPE, precipitate proteins with a solvent like acetonitrile or methanol. However, be mindful that 3-Methoxytyramine is polar and may remain in the aqueous layer. - Use of Phospholipid Removal Plates/Cartridges: These are specifically designed to remove phospholipids, a major source of matrix effects in plasma samples. | |
| Q3: My results are not reproducible between samples. What could be the cause? | Inconsistent SPE Technique: Variations in flow rates, drying times, or elution volumes can lead to variability. | - Automate the SPE Process: If possible, use an automated SPE system to ensure consistency across all samples. - Standardize Manual Procedures: If performing manual SPE, use a positive pressure manifold for consistent flow rates. Ensure consistent drying times under vacuum or nitrogen. |
| Analyte Instability: 3-Methoxytyramine can be susceptible to degradation. | - Keep plasma samples frozen at -20°C or below until analysis.[2] - Process samples on ice and minimize the time they are at room temperature.[3] - The use of antioxidants or stabilizers in the collection tubes can be considered. |
Liquid-Liquid Extraction (LLE) Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Q1: My recovery of 3-Methoxytyramine is poor with LLE. | Inappropriate Solvent Choice: The polarity of the extraction solvent may not be suitable for the polar nature of 3-Methoxytyramine. | - Use a more polar extraction solvent like ethyl acetate (B1210297) or a mixture of solvents (e.g., isoamyl alcohol/heptane). - Due to its polarity, direct LLE of 3-Methoxytyramine can be challenging. Consider derivatization to increase its hydrophobicity before extraction. |
| Incorrect pH: The pH of the aqueous phase is critical for efficient partitioning. | - Adjust the pH of the plasma sample to suppress the ionization of 3-Methoxytyramine, making it more amenable to extraction into an organic solvent. For an amine, the pH should be adjusted to be basic. | |
| Insufficient Phase Separation: Emulsion formation can trap the analyte at the interface. | - Centrifuge the sample at a higher speed or for a longer duration to break the emulsion. - Add salt ("salting out") to the aqueous phase to increase its polarity and promote phase separation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for extracting 3-Methoxytyramine from plasma?
Solid-Phase Extraction (SPE) is the most widely reported and generally more effective method for extracting 3-Methoxytyramine from plasma.[4][5] Specifically, weak cation exchange (WCX) SPE cartridges have shown high recovery and good cleanup.[6][7][8]
Q2: What are the expected recovery rates for 3-Methoxytyramine using SPE?
Recovery rates for 3-Methoxytyramine using SPE are typically high, often ranging from 66% to over 90%, depending on the specific protocol and sorbent used.[4]
Q3: How can I minimize the matrix effect when analyzing 3-Methoxytyramine by LC-MS/MS?
The matrix effect, which is the alteration of ionization efficiency by co-eluting compounds, is a common challenge. To minimize it:
-
Use an appropriate internal standard: A stable isotope-labeled internal standard (e.g., 3-Methoxytyramine-d4) is highly recommended as it co-elutes with the analyte and experiences similar matrix effects, thus providing accurate quantification.
-
Optimize the SPE cleanup: As detailed in the troubleshooting guide, refining the wash steps can significantly reduce interfering matrix components.
-
Chromatographic separation: Ensure adequate chromatographic separation of 3-Methoxytyramine from endogenous plasma components.
Q4: Is Liquid-Liquid Extraction (LLE) a suitable alternative to SPE for 3-Methoxytyramine?
While LLE is a fundamental extraction technique, it can be less efficient for polar compounds like 3-Methoxytyramine.[4] It often requires derivatization to improve the partitioning of the analyte into the organic phase and may result in "dirtier" extracts compared to SPE. However, with careful optimization of the solvent system and pH, it can be a viable, lower-cost alternative.
Q5: What pre-analytical factors are important for ensuring the stability of 3-Methoxytyramine in plasma?
Several pre-analytical factors are crucial:
-
Sample Collection: Blood should be collected in tubes containing an anticoagulant like EDTA.[9]
-
Handling: Samples should be placed on ice immediately after collection and centrifuged in a refrigerated centrifuge to separate the plasma.[3][9]
-
Storage: Plasma should be stored frozen, preferably at -20°C or lower, until analysis.[2] 3-Methoxytyramine has been shown to be stable for at least 6 months when frozen.[3]
-
Fasting: To avoid dietary interferences, it is recommended that patients fast overnight before blood collection.[3][9] Certain foods and medications can affect the levels of 3-Methoxytyramine.[3][4]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) using Weak Cation Exchange (WCX) Cartridges
This protocol is a widely accepted method for the extraction of 3-Methoxytyramine from plasma and is based on methodologies described in the literature.[1]
Materials:
-
Weak Cation Exchange (WCX) SPE cartridges (e.g., Agilent SampliQ WCX, Oasis WCX)
-
Plasma sample
-
Internal Standard (e.g., 3-Methoxytyramine-d4)
-
Methanol
-
Acetonitrile
-
Formic Acid
-
Ammonium (B1175870) phosphate (B84403) monobasic
-
Water (HPLC-grade)
-
Positive pressure manifold or vacuum manifold
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
Thaw plasma samples on ice.
-
To 500 µL of plasma, add the internal standard.
-
Add 500 µL of 10 mM ammonium phosphate buffer (pH ~6.5).
-
Vortex to mix.
-
-
SPE Cartridge Conditioning:
-
Condition the WCX SPE cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of 10 mM ammonium phosphate buffer (pH ~6.5). Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow and steady flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of water.
-
Wash the cartridge with 1 mL of methanol.
-
Wash the cartridge with 1 mL of 0.2% formic acid in acetonitrile. This step is crucial for removing interfering substances.
-
-
Drying:
-
Dry the cartridge thoroughly under high vacuum or a stream of nitrogen for at least 5 minutes.
-
-
Elution:
-
Elute the 3-Methoxytyramine from the cartridge with 2 x 250 µL of 2% formic acid in acetonitrile into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of a suitable solvent for your LC-MS/MS system (e.g., 0.1% formic acid in water).
-
Protocol 2: Liquid-Liquid Extraction (LLE) - A General Approach
This is a generalized LLE protocol that can be optimized for 3-Methoxytyramine extraction.
Materials:
-
Plasma sample
-
Internal Standard (e.g., 3-Methoxytyramine-d4)
-
Extraction Solvent (e.g., Ethyl Acetate, or a mixture like Isopropanol/Ethyl Acetate)
-
pH adjustment solution (e.g., Sodium Hydroxide or Ammonium Hydroxide)
-
Back-extraction solution (e.g., dilute acid like 0.1 M HCl or formic acid)
-
Centrifuge
Procedure:
-
Sample Preparation:
-
To 500 µL of plasma in a glass tube, add the internal standard.
-
-
pH Adjustment:
-
Adjust the pH of the plasma sample to a basic pH (e.g., pH 8-9) with a suitable base to neutralize the charge on the amine group of 3-Methoxytyramine.
-
-
Extraction:
-
Add 2-3 mL of the extraction solvent to the plasma sample.
-
Vortex vigorously for 1-2 minutes to ensure thorough mixing.
-
-
Phase Separation:
-
Centrifuge at high speed (e.g., 3000 x g) for 10 minutes to separate the aqueous and organic layers.
-
-
Collection of Organic Phase:
-
Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any proteinaceous interface.
-
-
Back-Extraction (Optional but Recommended for Cleanup):
-
Add 200-300 µL of a dilute acid solution to the collected organic phase.
-
Vortex vigorously. This will transfer the protonated 3-Methoxytyramine back into the aqueous phase, leaving many non-polar interferences in the organic phase.
-
Centrifuge to separate the phases.
-
Collect the lower aqueous layer for analysis.
-
-
Evaporation and Reconstitution (if the organic phase is collected):
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a mobile phase compatible solvent for LC-MS/MS analysis.
-
Quantitative Data Summary
The following tables summarize typical performance data for 3-Methoxytyramine extraction from plasma using SPE followed by LC-MS/MS analysis, as reported in various studies.
Table 1: Recovery and Matrix Effect Data for 3-Methoxytyramine
| Study/Method | Recovery (%) | Matrix Effect (%) | Internal Standard Used? |
| SPE-LC/MS/MS[4] | 66 - 98 | ~144 | Yes |
| SPE-LC/MS/MS[1] | 88 - 104 | 36 - 78 | Yes |
Table 2: Method Performance Characteristics for 3-Methoxytyramine Analysis
| Parameter | Typical Value | Reference(s) |
| Linearity (r²) | > 0.99 | [1][5] |
| Lower Limit of Quantification (LLOQ) | 0.024 - 0.06 nmol/L | [4] |
| Intra-assay Precision (%CV) | < 15% | [5][10] |
| Inter-assay Precision (%CV) | < 15% | [5][10] |
Visualizations
Below are diagrams illustrating the experimental workflows described in this guide.
Caption: Solid-Phase Extraction (SPE) Workflow for 3-Methoxytyramine.
Caption: Liquid-Liquid Extraction (LLE) Workflow for 3-Methoxytyramine.
References
- 1. agilent.com [agilent.com]
- 2. A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma and associations between 3-methoxytyramine, metanephrines, and dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. static1.squarespace.com [static1.squarespace.com]
- 4. cda-amc.ca [cda-amc.ca]
- 5. researchgate.net [researchgate.net]
- 6. Extraction of Plasma Catecholamines and Metanephrines using SPE Prior to LC-MS/MS Analysis | Separation Science [sepscience.com]
- 7. Trace-Level Analysis of Metanephrines in Plasma by HILIC LC-MS/MS [restek.com]
- 8. preprints.org [preprints.org]
- 9. Plasma metanephrines measurement (Secondary care, HHSCP only) (Guidelines) | Right Decisions [rightdecisions.scot.nhs.uk]
- 10. A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma and associations between 3-methoxytyramine, metanephrines, and dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and minimizing interference in 3-Methoxytyramine electrochemical detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing interference during the electrochemical detection of 3-Methoxytyramine (3-MT).
Troubleshooting Guides
This section addresses common issues encountered during the electrochemical detection of 3-MT.
Problem 1: Overlapping Peaks and Inability to Resolve 3-MT Signal
Question: My voltammogram shows a broad, unresolved peak, and I cannot distinguish the signal for 3-Methoxytyramine from the background or other components. What are the likely causes and solutions?
Answer:
Overlapping peaks are a primary challenge in the electrochemical detection of 3-MT, largely due to the presence of interfering species with similar oxidation potentials. The most common interferents in biological samples are ascorbic acid (AA) and uric acid (UA).
Likely Causes:
-
Interference from Ascorbic Acid (AA) and Uric Acid (UA): Both AA and UA are electroactive and present in high concentrations in biological fluids. Their oxidation potentials are close to that of 3-MT, leading to overlapping voltammetric signals. On a bare glassy carbon electrode (GCE), the oxidation peaks of these molecules are often poorly separated.
-
Electrode Fouling: Oxidation products of 3-MT or the interferents themselves can adsorb onto the electrode surface, a phenomenon known as fouling. This passivates the electrode, leading to decreased sensitivity and distorted peak shapes.
Solutions:
-
Electrode Modification: Modifying the working electrode (typically a glassy carbon electrode) can enhance selectivity and sensitivity towards 3-MT while minimizing interference.
-
Nafion Coating: A thin layer of Nafion, a cation-exchange polymer, can be applied to the electrode surface. Nafion's negatively charged sulfonate groups repel anionic species like AA and UA, while allowing the cationic 3-MT to reach the electrode surface.
-
Conducting Polymers: Electropolymerizing a conducting polymer, such as overoxidized polypyrrole (OPPy), onto the electrode can create a permselective film that enhances the detection of dopamine (B1211576) and related compounds while reducing fouling.
-
Nanomaterial Composites: Modifying the electrode with nanomaterials like graphene and carbon nanotubes can increase the electroactive surface area and improve electron transfer kinetics, leading to better peak separation and sensitivity.
-
-
Advanced Voltammetric Techniques: Instead of standard cyclic voltammetry (CV), use techniques with better resolution and sensitivity.
-
Differential Pulse Voltammetry (DPV): DPV minimizes the background charging current, resulting in well-defined peaks and lower detection limits.
-
Square Wave Voltammetry (SWV): SWV is another sensitive technique that can provide good resolution for closely spaced peaks.
-
-
Sample Preparation: Proper sample preparation is crucial to remove or reduce the concentration of interfering substances before electrochemical analysis.
-
Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up complex samples like urine and plasma. Specific SPE cartridges and protocols can selectively retain 3-MT while washing away interferents.
-
pH Adjustment: The electrochemical behavior of 3-MT and interferents is pH-dependent. Optimizing the pH of the supporting electrolyte can sometimes improve the separation of their oxidation potentials.
-
Problem 2: Poor Sensitivity and Low Signal-to-Noise Ratio
Question: The signal for my 3-MT standard is very weak, even at relatively high concentrations. How can I improve the sensitivity of my measurement?
Answer:
Low sensitivity can be due to a number of factors related to the electrode, the electrochemical cell, and the experimental parameters.
Likely Causes:
-
Low Electroactive Surface Area: The effective surface area of the working electrode may be small, limiting the number of 3-MT molecules that can be oxidized.
-
Slow Electron Transfer Kinetics: The rate of electron transfer between 3-MT and the electrode surface may be slow, resulting in a smaller current.
-
High Background Current: A high charging current or noise from the experimental setup can obscure the faradaic current from the analyte.
Solutions:
-
Electrode Polishing and Cleaning: Ensure the glassy carbon electrode is properly polished to a mirror finish before each experiment to expose a fresh, active surface.
-
Electrode Modification with Nanomaterials: As mentioned previously, modifying the electrode with materials like multi-walled carbon nanotubes (MWCNTs) or graphene can significantly increase the surface area and enhance electron transfer rates, leading to a much stronger signal.
-
Optimization of Voltammetric Parameters:
-
For DPV and SWV: Systematically optimize parameters such as pulse amplitude, pulse width, and scan increment to maximize the peak current for 3-MT while minimizing the background.
-
-
Proper Electrochemical Cell Setup: Ensure a standard three-electrode setup (working, reference, and counter electrodes) is used correctly. Check for any loose connections or sources of electrical noise in the environment.
Frequently Asked Questions (FAQs)
Q1: What are the main interfering species in the electrochemical detection of 3-Methoxytyramine?
A1: The primary interferents are ascorbic acid (AA) and uric acid (UA). Both are naturally present in high concentrations in biological samples and have oxidation potentials that overlap with 3-MT on unmodified electrodes, making selective detection challenging.
Q2: At what potential does 3-Methoxytyramine oxidize?
A2: The oxidation potential of 3-MT is approximately +0.4 V (or +400 mV) in vitro, though this can vary depending on the electrode material, pH, and scan rate. This proximity to the oxidation potentials of AA and UA is the root of the interference issue.
Q3: How can I modify my glassy carbon electrode to improve selectivity for 3-MT?
A3: Several modification strategies can be employed:
-
Nafion Coating: Apply a thin film of Nafion to repel anionic interferents like AA and UA.
-
Overoxidized Polypyrrole (OPPy) Film: Electropolymerize a layer of polypyrrole and then overoxidize it. This creates a permselective membrane that can enhance dopamine (and likely 3-MT) detection while reducing fouling.
-
Graphene or Carbon Nanotube Modification: Incorporating these nanomaterials increases the electrode's surface area and catalytic activity, which can help to better resolve the voltammetric peaks.
Q4: What is a good starting point for Differential Pulse Voltammetry (DPV) parameters for 3-MT detection?
A4: While optimal parameters should be determined empirically for your specific setup, a reasonable starting point for DPV could be:
-
Pulse Amplitude: 50 mV
-
Pulse Width: 50 ms
-
Scan Increment: 4-10 mV
-
Potential Range: Scan from approximately 0.0 V to +0.8 V (vs. Ag/AgCl) to cover the oxidation potential of 3-MT.
Q5: Is sample preparation necessary for analyzing 3-MT in biological fluids?
A5: Yes, for reliable and accurate quantification, sample preparation is highly recommended. Biological matrices are complex and contain numerous compounds that can interfere with the electrochemical measurement. Solid-Phase Extraction (SPE) is a robust method to clean up samples and concentrate the analyte of interest.
Quantitative Data Summary
| Analyte | Typical Oxidation Potential (vs. Ag/AgCl) on Bare GCE | Typical Concentration in Biological Fluids | Reference |
| 3-Methoxytyramine (3-MT) | ~ +0.4 V | Low (variable) | |
| Ascorbic Acid (AA) | ~ +0.2 to +0.4 V | High (e.g., up to 0.5 mM in urine) | |
| Uric Acid (UA) | ~ +0.3 to +0.5 V | High (e.g., up to 4 mM in urine) |
| Electrode Modification | Effect on Interference | Reported Peak Separation (DA vs. AA) | Reference |
| Nafion Coating | Repels anionic interferents (AA, UA) | Significantly improves separation | |
| Overoxidized Polypyrrole (OPPy) | Creates a permselective film, reduces fouling | Enhances dopamine signal while rejecting ascorbate | |
| Reduced Graphene Oxide (rGO) | Increases peak separation and sensitivity | Well-defined, fully resolved anodic peaks for DA, UA, and AA |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for 3-MT from Urine
This protocol is a general guideline and may require optimization for specific applications.
-
Sample Pre-treatment: Acidify the urine sample by adding a small volume of concentrated acid (e.g., HCl) to achieve a pH of 2-3. This helps to stabilize the catecholamines.
-
SPE Cartridge Conditioning: Use a cation-exchange SPE cartridge. Condition the cartridge by passing methanol (B129727) followed by deionized water through it.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak acid solution (e.g., dilute HCl) to remove neutral and anionic interferents. Follow with a wash using a solvent like methanol to remove other organic impurities.
-
Elution: Elute the retained 3-MT and other catecholamines using a stronger acidic or ammoniacal solution.
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in a small, known volume of the electrochemical supporting electrolyte.
Protocol 2: Preparation of an Overoxidized Polypyrrole (OPPy) Modified Glassy Carbon Electrode
This protocol is adapted from methods used for dopamine detection.
-
Electrode Polishing: Polish a glassy carbon electrode with alumina (B75360) slurry on a polishing pad to a mirror finish. Rinse thoroughly with deionized water and sonicate in ethanol (B145695) and water.
-
Electropolymerization of Pyrrole (B145914): Prepare a solution containing pyrrole monomer (e.g., 50 mM) and a supporting electrolyte (e.g., 0.1 M KCl). Immerse the polished GCE, a platinum wire counter electrode, and a reference electrode in the solution. Electropolymerize the polypyrrole film by cycling the potential (e.g., from 0 V to +1.0 V) for a set number of cycles.
-
Overoxidation: Transfer the polypyrrole-coated electrode to a basic solution (e.g., 0.5 M NaOH). Apply a series of potential cycles (e.g., from 0 V to +1.0 V) to overoxidize the film.
-
Rinsing and Conditioning: Rinse the OPPy-modified electrode thoroughly with deionized water and condition it in the supporting electrolyte to be used for the 3-MT measurement by cycling the potential until a stable baseline is obtained.
Visualizations
Improving the sensitivity of 3-Methoxytyramine detection in low concentration samples
Welcome to the technical support center for the sensitive detection of 3-Methoxytyramine (3-MT) in low-concentration samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental process for 3-MT detection.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No 3-MT Signal | Sample Degradation: 3-MT is susceptible to degradation. | - Ensure samples are collected and stored properly (e.g., on ice, -80°C).- Minimize freeze-thaw cycles.- Use appropriate preservatives if necessary.[1] |
| Inefficient Extraction: Poor recovery of 3-MT from the sample matrix. | - Optimize the Solid Phase Extraction (SPE) protocol. Ensure proper conditioning, washing, and elution steps.[2][3] - Verify the pH of all buffers and solutions used in the extraction process.[2][3] - Consider using a different SPE cartridge type (e.g., weak cation exchange).[2] | |
| Suboptimal LC-MS/MS Conditions: Instrument settings are not optimized for 3-MT detection. | - Use a suitable column, such as a pentafluorophenyl (PFP) column, for good chromatographic separation.[2][3] - Optimize the mobile phase composition and gradient.[2][3] - Fine-tune MS parameters, including monitoring specific MRM transitions for 3-MT and using deuterated internal standards for accurate quantification.[2][3][4] | |
| High Background Noise or Interferences | Matrix Effects: Co-eluting substances from the sample matrix can suppress or enhance the 3-MT signal. | - Employ a robust sample preparation method like SPE to effectively remove plasma or urine interferences.[2][3] - Adjust the chromatographic gradient to better separate 3-MT from interfering compounds. - Use a qualifier ion in addition to a quantifier ion in your MS/MS method to confirm analyte identity.[2] |
| Contamination: Contamination from reagents, glassware, or the instrument itself. | - Use high-purity solvents and reagents (e.g., LC/MS grade).[2] - Thoroughly clean all glassware and instrument components. - Run blank injections between samples to check for carryover. | |
| Poor Reproducibility (High %CV) | Inconsistent Sample Preparation: Variability in the extraction procedure between samples. | - Automate the SPE process if possible for better consistency.[5] - Ensure precise and consistent pipetting of all solutions. - Use an internal standard to correct for variations in sample preparation and instrument response.[2][4] |
| Instrument Instability: Fluctuations in LC pressure or MS signal. | - Allow the LC-MS/MS system to equilibrate sufficiently before starting the analysis. - Monitor system suitability by injecting a standard at the beginning and end of each batch. |
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting low concentrations of 3-MT?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the most sensitive and specific method for the quantification of 3-MT in biological samples, especially at low concentrations.[2][4][5][6][7] This technique offers high selectivity by monitoring specific precursor-to-product ion transitions, minimizing interferences from the sample matrix.[2][4]
Q2: How can I improve the recovery of 3-MT during sample preparation?
A2: Solid Phase Extraction (SPE) is a highly effective technique for extracting and concentrating 3-MT from complex matrices like plasma and urine.[2][3][5] To optimize recovery, ensure proper conditioning of the SPE cartridge, use appropriate wash steps to remove interferences, and elute 3-MT with a suitable solvent.[2][3] Using a weak cation exchange (WCX) SPE cartridge has been shown to be efficient.[2]
Q3: What type of internal standard should I use for 3-MT quantification?
A3: A stable isotope-labeled internal standard, such as deuterated 3-methoxytyramine (3MT-d4), is highly recommended for accurate and reproducible quantification.[8][9] This type of internal standard closely mimics the chemical and physical properties of the analyte, effectively compensating for variations in sample preparation, matrix effects, and instrument response.[2][4]
Q4: Are there any dietary or medication interferences I should be aware of?
A4: Yes, certain medications and foods can interfere with 3-MT levels. For instance, tricyclic antidepressants, labetalol, and sotalol (B1662669) may elevate catecholamine levels.[1] Levodopa can cause false-positive results.[1] It is also recommended that samples be taken after an overnight fast to minimize dietary effects.[10]
Q5: What are the expected limits of detection (LOD) and quantification (LOQ) for 3-MT using LC-MS/MS?
A5: Highly sensitive LC-MS/MS methods can achieve LODs as low as 0.02 nmol/L and LOQs around 0.024 to 0.06 nmol/L in plasma.[4][5] Some methods have reported LODs of 4 ng/L.[6] The specific LOD and LOQ will depend on the instrumentation, sample preparation method, and sample matrix.
Quantitative Data Summary
The following table summarizes the performance of various LC-MS/MS methods for 3-MT detection.
| Method | Sample Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| LC-MS/MS | Plasma | 0.012 nmol/L | 0.048 nmol/L | 93.2% | [5] |
| LC-MS/MS | Plasma | 0.02 nmol/L | 0.024 - 0.06 nmol/L | 66 - 98% | [5] |
| LC-MS/MS | Plasma | 4 ng/L | - | 90 - 110% | [6] |
| UPLC-MS/MS | Plasma | - | 0.02 nmol/L | - | [4] |
| LC-MS/MS | Plasma | - | 0.03 nM | - | [9] |
Experimental Protocols
Plasma Sample Preparation using Solid Phase Extraction (SPE)
This protocol is a generalized procedure based on common methodologies.[2][11]
-
Sample Pretreatment: To 0.5 mL of plasma, add 50 µL of the internal standard mix and 0.5 mL of 10 mM NH4H2PO4 buffer (pH 6.5). Vortex to mix.
-
SPE Cartridge Conditioning: Condition a weak cation exchange (WCX) SPE cartridge (e.g., Agilent SampliQ WCX, 30 mg, 1 mL) by passing 1 mL of methanol (B129727) followed by 1 mL of 10 mM NH4H2PO4 buffer (pH 6.5).
-
Sample Loading: Load the pretreated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge sequentially with 1 mL of water, 1 mL of methanol, and 1 mL of 0.2% formic acid in acetonitrile. Dry the cartridge under full vacuum for 5 minutes.
-
Elution: Elute the analytes with 2 x 250 µL of 2% formic acid in acetonitrile.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of 0.2% formic acid in water. Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical parameters for the analysis of 3-MT.[2][3]
-
LC System: Agilent 1290 Infinity LC or equivalent.
-
Column: Agilent Pursuit PFP, 2.0 x 150 mm, 3 µm.
-
Mobile Phase A: 0.2% Formic acid in water.
-
Mobile Phase B: Methanol.
-
Gradient: A linear gradient appropriate for the separation of 3-MT and other analytes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 20 µL.
-
MS System: Agilent 6460 Triple Quadrupole MS or equivalent with electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific transitions for 3-MT and its deuterated internal standard.
Visualizations
References
- 1. 3MT - Overview: 3-Methoxytyramine, 24 Hour, Urine [mayocliniclabs.com]
- 2. agilent.com [agilent.com]
- 3. hpst.cz [hpst.cz]
- 4. Analysis of plasma 3-methoxytyramine, normetanephrine and metanephrine by ultraperformance liquid chromatography-tandem mass spectrometry: utility for diagnosis of dopamine-producing metastatic phaeochromocytoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cda-amc.ca [cda-amc.ca]
- 6. agilent.com [agilent.com]
- 7. Should Methoxytyramine Routinely Be Included in the Guidelines for Biochemical Assessment of Pheochromocytomas and Paragangliomas? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma and associations between 3-methoxytyramine, metanephrines, and dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma and associations between 3-methoxytyramine, metanephrines, and dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biochemia-medica.com [biochemia-medica.com]
- 11. lcms.cz [lcms.cz]
Preventing auto-oxidation of 3-Methoxytyramine hydrochloride solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling and stabilization of 3-Methoxytyramine hydrochloride (3-MT HCl) solutions to prevent auto-oxidation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: My 3-Methoxytyramine HCl solution has turned a pink/brown color. What does this mean?
A1: A pink or brown discoloration indicates that the 3-Methoxytyramine (3-MT) has likely undergone auto-oxidation. This process involves the conversion of the catechol-like structure of 3-MT into highly reactive ortho-quinones, which can then polymerize to form colored compounds. Oxidized solutions should be discarded as they contain degradation products and a reduced concentration of the active compound, which can lead to inaccurate and unreliable experimental results.
Q2: What factors contribute to the auto-oxidation of 3-MT HCl solutions?
A2: Several factors can accelerate the auto-oxidation of 3-MT HCl:
-
Presence of Oxygen: Molecular oxygen is a primary driver of the oxidation process.
-
Exposure to Light: Light, particularly UV radiation, can provide the energy to initiate oxidative reactions.
-
Alkaline pH: The rate of catecholamine auto-oxidation increases significantly at neutral to alkaline pH.
-
Presence of Metal Ions: Divalent metal ions, such as copper (Cu²⁺) and iron (Fe²⁺), can catalyze the oxidation of catecholamines.
-
Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.
Q3: What are the recommended storage conditions for 3-MT HCl solutions?
A3: To minimize degradation, stock solutions of 3-MT HCl should be stored under the following conditions:
-
Temperature: For long-term storage (up to 6 months), aliquots should be kept at -80°C. For short-term storage (up to 1 month), -20°C is acceptable.
-
Protection from Light: Solutions should be stored in amber vials or tubes wrapped in foil to prevent photodegradation.
-
Inert Atmosphere: While not always practical, preparing and storing solutions under an inert gas like nitrogen or argon can significantly reduce oxidation.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to prepare single-use aliquots.
Q4: Can I dissolve 3-MT HCl in water or phosphate-buffered saline (PBS)?
A4: While 3-MT HCl is soluble in aqueous solutions, dissolving it in water or PBS without additional stabilizers is not recommended for anything other than immediate use. These solutions will be susceptible to rapid auto-oxidation, especially at neutral pH. For improved stability, it is crucial to use a buffered solution containing antioxidants and/or chelating agents.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Solution discoloration (pink, brown, or yellow) | Auto-oxidation of 3-MT. | Discard the solution and prepare a fresh one using the recommended stabilization protocol. Ensure proper storage conditions (frozen, protected from light). |
| Inconsistent or unexpected experimental results | Degradation of 3-MT in the solution, leading to a lower effective concentration. | Prepare fresh, stabilized 3-MT HCl solutions for each experiment. Validate the concentration of your stock solution if it has been stored for an extended period. |
| Precipitate forms in the solution upon thawing | Poor solubility at lower temperatures or pH changes. | Ensure the solvent is appropriate for the desired concentration. If using a buffer, confirm that the pH is compatible with 3-MT HCl solubility and stability. Gentle warming and vortexing may help redissolve the precipitate, but if it persists, the solution should be discarded. |
Experimental Protocols
Protocol for Preparing Stabilized 3-Methoxytyramine HCl Stock Solutions
This protocol is designed to prepare a stabilized stock solution of 3-MT HCl to minimize auto-oxidation.
Materials:
-
This compound powder
-
Sterile, deionized water
-
Ascorbic acid
-
Disodium EDTA (Ethylenediaminetetraacetic acid)
-
Hydrochloric acid (HCl) or Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Sterile, amber microcentrifuge tubes or vials
Procedure:
-
Prepare the Stabilizing Buffer:
-
Prepare a solution of 0.1 M Ascorbic Acid in sterile, deionized water.
-
Prepare a solution of 0.1 M EDTA in sterile, deionized water.
-
In a sterile container, combine sterile deionized water with ascorbic acid and EDTA to final concentrations of 1 mM and 0.1 mM, respectively.
-
Adjust the pH of the buffer to a range of 4-5 using HCl or NaOH. A lower pH enhances the stability of catecholamines.
-
-
Dissolve 3-MT HCl:
-
Weigh the desired amount of 3-MT HCl powder in a sterile tube.
-
Add the prepared stabilizing buffer to the 3-MT HCl powder to achieve the desired final concentration.
-
Gently vortex until the powder is completely dissolved.
-
-
Storage:
-
Aliquot the stock solution into single-use, sterile, amber microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Quantitative Data Summary
The stability of 3-Methoxytyramine is influenced by storage conditions and the matrix in which it is dissolved.
Table 1: Stability of 3-Methoxytyramine in Human Urine and Plasma
| Matrix | Storage Temperature | Duration | Stability Notes |
| Urine | Room Temperature | At least 4 days | Stable without preservatives.[1] |
| 4°C | At least 4 days | Stable without preservatives.[1] | |
| -20°C | At least 11 weeks | Stable without preservatives.[1] | |
| Plasma | Room Temperature | At least 6 hours | Stable.[2] |
| 4°C | At least 6 hours | Stable.[2] | |
| -20°C or -80°C | At least 7 days | No significant difference in stability between -20°C and -80°C.[2] |
Table 2: Analytical Precision of 3-Methoxytyramine Measurement in Plasma (LC-MS/MS)
This table provides an indication of the stability of 3-MT during analytical processing. Lower imprecision suggests greater stability.
| Concentration | Intra-day Imprecision (%CV) | Inter-day Imprecision (%CV) |
| 0.04 nM | 10.7% | 18.3% |
| 0.2 nM | 4.5% | 8.9% |
| 2 nM | 3.1% | 0.9% |
Data from a study developing a high-sensitivity LC-MS/MS method for 3-MT quantification in plasma.[3][4]
Visualizations
Signaling Pathway: Metabolism of Dopamine (B1211576)
Caption: Enzymatic conversion of Dopamine to 3-Methoxytyramine and Homovanillic Acid.
Experimental Workflow: Preparation of Stabilized 3-MT HCl Solution
Caption: Workflow for preparing a stabilized 3-Methoxytyramine HCl solution.
Troubleshooting Logic for Discolored 3-MT HCl Solution
Caption: Troubleshooting steps for a discolored 3-MT HCl solution.
References
- 1. Stability and reference intervals of spot urinary fractionated metanephrines and methoxytyramine by tandem mass spectrometry as a screening method for pheochromocytoma and paraganglioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Study of stability and interference for catecholamines and metanephrines, 3-methoxytyramine: key point of an accurate diagnosis for pheochromocytoma and paraganglioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma and associations between 3-methoxytyramine, metanephrines, and dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma and associations between 3-methoxytyramine, metanephrines, and dopamine - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for handling and storing 3-Methoxytyramine hydrochloride powder
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for handling and storing 3-Methoxytyramine hydrochloride powder. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound.
| Issue | Possible Cause | Recommended Solution |
| Powder appears clumpy or discolored (not off-white to light brown) | Moisture absorption or degradation. | Do not use the powder if significantly discolored. Ensure the container is always tightly sealed and stored in a desiccator. For future prevention, handle the powder in a low-humidity environment. |
| Difficulty dissolving the powder in aqueous solutions | Low solubility in neutral pH. | This compound has better solubility in acidic conditions. Consider using a buffer with a slightly acidic pH. Gentle warming and sonication can also aid dissolution. |
| Precipitation observed in prepared stock solutions upon storage | Solution saturation or temperature fluctuations. | Ensure the concentration of your stock solution is not above the recommended solubility limits for the solvent used. Store stock solutions at the recommended temperature and avoid repeated freeze-thaw cycles by preparing aliquots.[1] If precipitation occurs, gentle warming and vortexing may help to redissolve the compound. |
| Inconsistent results in biological assays | Degradation of the compound in solution. | Prepare fresh solutions for each experiment. If using frozen stock solutions, ensure they are used within the recommended storage period (e.g., up to 6 months at -80°C in a suitable solvent).[2] Protect solutions from light. |
| Unexpected peaks in HPLC or LC-MS/MS analysis | Contamination or degradation products. | Use high-purity solvents and freshly prepared mobile phases. Ensure proper cleaning of the analytical column and system. Analyze a freshly prepared standard to confirm the retention time and rule out degradation of the stock solution. |
Frequently Asked Questions (FAQs)
Handling and Storage
-
What are the recommended storage conditions for this compound powder? The powder should be stored at -20°C in a tightly sealed container, away from moisture and light.[2][3] For short-term shipping (less than 2 weeks), room temperature is acceptable.[4]
-
What personal protective equipment (PPE) should be worn when handling the powder? It is recommended to wear protective gloves, a lab coat, and eye protection or a face shield.[4] If there is a risk of inhaling the powder, a dust mask (such as a type N95) should be used.[3] Work should be conducted in a well-ventilated area or under a fume hood.[4][5]
-
What should I do in case of accidental skin or eye contact? For skin contact, wash the affected area with plenty of soap and water.[4] In case of eye contact, immediately flush the eyes with large amounts of water for at least 15 minutes, removing contact lenses if present and easy to do.[4][6] Seek medical attention if irritation persists.
-
How should I handle spills of this compound powder? For small spills, avoid generating dust. Moisten the powder with a suitable solvent (e.g., water or alcohol) and then absorb it with an inert material. Place the absorbed material in a sealed container for disposal.[4][5] Ensure the area is well-ventilated during cleanup.
Solubility and Solution Preparation
-
What are the recommended solvents for preparing stock solutions? this compound is soluble in DMSO (≥ 100 mg/mL) and water (40 mg/mL).[1][2] It is insoluble in ethanol.[1] For in vivo experiments, co-solvents such as PEG300, Tween-80, and corn oil can be used.[7]
-
Are there any special considerations when using DMSO as a solvent? Yes, DMSO is hygroscopic (absorbs moisture from the air). It is recommended to use freshly opened or anhydrous DMSO, as moisture can reduce the solubility of the compound.[1][2]
-
How long are stock solutions stable? When stored in a suitable solvent, stock solutions are stable for up to 6 months at -80°C and for up to 1 month at -20°C.[2][7] It is crucial to aliquot the stock solutions to avoid repeated freeze-thaw cycles.[1]
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 203.67 g/mol | [3] |
| Appearance | Off-white to light brown crystalline solid | [2][3] |
| Melting Point | 213-215 °C | [3] |
| Storage Temperature (Powder) | -20°C | [2][3] |
| Solubility in DMSO | ≥ 100 mg/mL | [2] |
| Solubility in Water | 40 mg/mL | [1] |
| Solubility in Ethanol | Insoluble | [1] |
| Stock Solution Stability (-80°C) | 6 months | [2] |
| Stock Solution Stability (-20°C) | 1 month | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation. b. Weigh out the desired amount of powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.037 mg of the powder. c. Add the appropriate volume of anhydrous DMSO to the powder. d. Vortex the solution until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary. e. Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. f. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]
Protocol 2: In Vivo Formulation for Intraperitoneal (IP) Injection
This protocol is an example, and the specific formulation may need to be optimized for your experimental model.
-
Materials: 10 mM stock solution of this compound in DMSO, PEG300, Tween-80, sterile saline (0.9% NaCl).
-
Procedure: a. Prepare the vehicle by mixing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. b. To prepare the final dosing solution, add the required volume of the this compound stock solution to the vehicle. For example, to achieve a final concentration of 1 mg/mL, add 100 µL of the 10 mg/mL stock solution to 900 µL of the vehicle. c. Vortex the solution thoroughly to ensure it is homogeneous. d. The final solution should be clear. If precipitation is observed, the formulation may need to be adjusted. e. Administer the solution to the experimental animals via the desired route (e.g., IP injection).
Visualizations
Caption: A logical workflow for the safe handling and storage of this compound powder and solutions.
Caption: The enzymatic conversion of dopamine to its major metabolite, 3-Methoxytyramine.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma and associations between 3-methoxytyramine, metanephrines, and dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma and associations between 3-methoxytyramine, metanephrines, and dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability and reference intervals of spot urinary fractionated metanephrines and methoxytyramine by tandem mass spectrometry as a screening method for pheochromocytoma and paraganglioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Quantification of 3-Methoxytyramine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the quantification of 3-Methoxytyramine hydrochloride (3-MT HCl).
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for quantifying 3-Methoxytyramine (3-MT)?
A1: The most prevalent and robust method for the quantification of 3-MT in biological matrices is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[1][2][3] This technique offers high sensitivity and specificity, which is crucial due to the low endogenous concentrations of 3-MT.[4] High-Performance Liquid Chromatography (HPLC) with electrochemical detection (ECD) has also been used and is a sensitive method.[5][6]
Q2: Why is the stability of 3-Methoxytyramine a concern during sample handling and analysis?
A2: 3-Methoxytyramine is a catecholamine metabolite and, like other catecholamines, can be susceptible to degradation.[7][8] Factors such as temperature, pH, and exposure to light can affect its stability. For instance, catecholamines like dopamine (B1211576) are prone to degradation at room temperature.[9][10] Therefore, proper sample collection, storage at low temperatures (e.g., -80°C for long-term), and prompt analysis are critical to ensure accurate quantification.[7]
Q3: What is a typical linear range for a 3-Methoxytyramine calibration curve?
A3: The linear range for a 3-MT calibration curve can vary depending on the sensitivity of the LC-MS/MS method. A typical reportable range might be from approximately 0.03 nmol/L to 20 nmol/L in plasma.[4] For urinary analysis, a wider range of 4.69 to 3,000 ng/mL has been reported.[11]
Q4: What are acceptable criteria for a calibration curve in 3-MT quantification?
A4: A strong calibration curve should have a correlation coefficient (R²) greater than 0.99.[12] In many validated methods for 3-MT, R² values greater than 0.999 are often achieved.[1][2][13] Additionally, the deviation of back-calculated concentrations of the calibration standards should typically be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).
Troubleshooting Guide: Calibration Curve Issues
Problem 1: Poor Linearity (Low R² value)
-
Question: My calibration curve for 3-Methoxytyramine has a low correlation coefficient (R² < 0.99). What are the potential causes and how can I fix it?
-
Answer:
-
Inaccurate Standard Preparation: Errors in serial dilutions are a common source of non-linearity.
-
Solution: Carefully prepare fresh calibration standards. Use calibrated pipettes and ensure the analyte is fully dissolved in the initial stock solution. Verify the purity of the this compound analytical standard.[14]
-
-
Inappropriate Regression Model: While a linear model is often used, it may not always be the best fit.
-
Solution: Evaluate the residual plot. If a pattern is observed (e.g., a U-shape), a weighted linear regression (e.g., 1/x or 1/x²) or a quadratic regression model might be more appropriate. A 1/x weighting factor is commonly applied in these analyses.[1]
-
-
Analyte Instability: 3-MT can degrade in the autosampler over a long sequence.
-
Solution: Ensure the autosampler is temperature-controlled (e.g., 4°C).[2] Minimize the run time and consider placing calibration standards at the beginning and end of the sequence to check for degradation.
-
-
Detector Saturation: At high concentrations, the detector response may become non-linear.
-
Solution: Extend the calibration range with lower concentration points or dilute samples that fall in the high concentration range.
-
-
Problem 2: High Variability at Low Concentrations
-
Question: I'm seeing significant scatter and poor accuracy for my low concentration calibration points. What should I investigate?
-
Answer:
-
Low Signal-to-Noise (S/N): The analyte signal may be too close to the background noise.
-
Solution: Optimize the mass spectrometry parameters, including collision energy and fragmentor voltage, to enhance the signal intensity of 3-MT.[1] Ensure the chromatographic peak shape is sharp and narrow to maximize the signal-to-noise ratio.
-
-
Matrix Effects: Interferences from the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of 3-MT, leading to variability.[1][15]
-
Solution: Improve the sample preparation procedure. Solid-Phase Extraction (SPE) is effective at removing interfering substances.[1][2] The use of a stable isotope-labeled internal standard (e.g., 3-Methoxytyramine-D4) is highly recommended to compensate for matrix effects and variability in extraction recovery.[15][16]
-
-
Contamination: Carryover from a high concentration sample can affect the subsequent low concentration sample.
-
Solution: Optimize the needle wash procedure in the autosampler.[2] Inject a blank sample after the highest calibration standard to check for carryover.
-
-
Problem 3: Inconsistent Peak Shapes
-
Question: The peak shape for 3-Methoxytyramine is tailing or splitting in my chromatograms. How can this affect my calibration curve and how do I resolve it?
-
Answer:
-
Poor Chromatography: Suboptimal chromatographic conditions can lead to poor peak shapes.
-
Solution:
-
Mobile Phase pH: Ensure the pH of the mobile phase is appropriate. A mobile phase containing 0.2% formic acid is commonly used.[1][2]
-
Column Choice: A pentafluorophenyl (PFP) column is often used and provides good separation for 3-MT and related compounds.[1][2]
-
Flow Rate and Gradient: Optimize the flow rate and gradient elution to ensure proper separation and peak shape.
-
-
-
Column Overloading: Injecting too much analyte can cause peak fronting.
-
Solution: Reduce the injection volume or dilute the samples.
-
-
Interference: Co-elution with an interfering compound can distort the peak shape. 3-MT needs to be chromatographically separated from its isomer, metanephrine (B195012), as they can share common fragments in the mass spectrometer.[1][6]
-
Solution: Adjust the chromatographic gradient to improve the resolution between 3-MT and any interfering peaks.
-
-
Data Presentation
Table 1: Typical LC-MS/MS Method Parameters for 3-Methoxytyramine Quantification
| Parameter | Typical Value/Condition | Reference |
| Chromatography | ||
| Column | Agilent Pursuit PFP, 2 x 150 mm, 3 µm | [2] |
| Mobile Phase A | 0.2% Formic acid in water | [1][2] |
| Mobile Phase B | Methanol (B129727) | [2] |
| Column Temperature | 40 °C | [2] |
| Injection Volume | 20 µL | [2] |
| Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive | [1] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | [4] |
| Precursor Ion (m/z) | 151.1 | [1] |
| Product Ion (m/z) | 91.1 (Quantifier), 119.0 (Qualifier) | [1] |
| Internal Standard | 3-Methoxytyramine-D4 | [1] |
Table 2: Example Calibration Curve Performance
| Analyte | Linear Range | R² | % Accuracy Range | Reference |
| 3-Methoxytyramine (Plasma) | 0.048 - 24.55 nmol/L | > 0.99 | 100.1% - 105.7% | [3] |
| 3-Methoxytyramine (Plasma) | 0.03 - 20 nM | > 0.99 | Not specified | [4] |
| 3-Methoxytyramine (Urine) | 4.69 - 3,000 ng/mL | > 0.9999 | 92% - 108% (Inter- and Intra-day) | [11] |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE) for Plasma
This protocol is a generalized example based on common procedures.[1]
-
Sample Pretreatment: To 0.5 mL of plasma, add 50 µL of the internal standard mix (containing 3-Methoxytyramine-D4) and 0.5 mL of 10 mM NH₄H₂PO₄ buffer (pH 6.5).
-
SPE Cartridge Conditioning: Condition a weak cation exchange (WCX) SPE cartridge with 1 mL of methanol followed by 1 mL of 10 mM NH₄H₂PO₄ buffer (pH 6.5).
-
Sample Loading: Load the pretreated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge sequentially with 1 mL of H₂O, 1 mL of methanol, and 1 mL of 0.2% formic acid in acetonitrile. Dry the cartridge under full vacuum for 5 minutes.
-
Elution: Elute the analytes with 2 x 250 µL of 2% formic acid in acetonitrile.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of 0.2% formic acid in water. The sample is now ready for LC-MS/MS analysis.
Visualizations
Caption: Workflow for 3-Methoxytyramine sample preparation and analysis.
Caption: Troubleshooting guide for poor calibration curve linearity.
References
- 1. agilent.com [agilent.com]
- 2. hpst.cz [hpst.cz]
- 3. cda-amc.ca [cda-amc.ca]
- 4. researchgate.net [researchgate.net]
- 5. A new and highly sensitive method for measuring 3-methoxytyramine using HPLC with electrochemical detection. Studies with drugs which alter dopamine metabolism in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. tandfonline.com [tandfonline.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Study of stability and interference for catecholamines and metanephrines, 3-methoxytyramine: key point of an accurate diagnosis for pheochromocytoma and paraganglioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. Optimization of HPLC method for metanephrine and normetanephrine detection in urine: Enhancing diagnostic precision for pheochromocytoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lcms.cz [lcms.cz]
- 14. 3-甲氧基酪胺 盐酸盐 analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 15. A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma and associations between 3-methoxytyramine, metanephrines, and dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 3-Methoxytyramine-D4 HCl | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
Strategies to improve the reproducibility of 3-Methoxytyramine measurements
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the reproducibility of 3-Methoxytyramine (3-MT) measurements.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of variability in 3-MT measurements?
A1: Variability in 3-MT measurements can stem from three main stages of the experimental process: pre-analytical (sample handling), analytical (instrumental analysis), and post-analytical (data processing). Key factors include sample collection and storage procedures, patient-specific variables, the chosen analytical method, matrix effects, and potential interferences.
Q2: What is the stability of 3-MT in different sample types and storage conditions?
A2: 3-MT is relatively stable compared to catecholamines. In plasma, it is stable for at least 6 hours at room temperature and 4°C.[1][2] For long-term storage, samples are stable for at least two years at -70°C and can undergo at least three freeze-thaw cycles.[3] In urine, 3-MT is stable at room temperature or 4°C for at least 4 days without preservatives and for at least 11 weeks at -20°C.[4]
Q3: Which analytical method is most reliable for 3-MT quantification?
A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for its high sensitivity and specificity.[3][5][6] While older methods like HPLC with electrochemical detection (HPLC-ECD) exist, LC-MS/MS offers better precision and is less prone to interferences.[7][8] ELISA kits are also available but may suffer from lower sensitivity and specificity compared to mass spectrometric methods.[9]
Q4: What are known interferences in 3-MT assays?
A4: Several substances can interfere with 3-MT measurements. Certain medications, such as tricyclic antidepressants, labetalol, sotalol, and levodopa, can cause falsely elevated results.[10][11][12] Endogenous compounds like 3-O-methyldopa can also interfere, making chromatographic separation crucial.[13] Some foods may also impact 3-MT levels, so fasting before sample collection is often recommended.[10][11]
Troubleshooting Guides
This section provides solutions to common problems encountered during 3-MT analysis.
Guide 1: Low Analyte Recovery
| Potential Cause | Recommended Action |
| Inefficient Sample Extraction | Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure the correct sorbent and elution solvents are used for your sample matrix.[14] Automated methods like magnetic bead extraction (MBE) can also improve consistency.[15] |
| Analyte Degradation | Ensure proper sample handling and storage. Collect blood samples on ice and centrifuge at 4°C.[1][2] Use appropriate anticoagulants; heparin-lithium may have a slight advantage over EDTA-K2.[1][2] For urine, acidification can help preserve the analyte.[16] |
| Suboptimal pH | Adjust the pH of the sample and elution solvent during extraction to ensure the analyte is in the correct ionization state for optimal retention and elution.[14] |
| Instrumental Issues | Check for issues with the LC-MS/MS system, such as a contaminated ion source or detector fatigue. |
Guide 2: High Variability Between Replicates (Poor Precision)
| Potential Cause | Recommended Action |
| Inconsistent Sample Preparation | Ensure precise and consistent pipetting and timing during the extraction process. Automated extraction systems can reduce human error.[15] |
| Matrix Effects | Matrix effects, where other components in the sample suppress or enhance the 3-MT signal, are a common issue.[5] The use of a stable isotope-labeled internal standard (e.g., 3MT-d4) is critical to compensate for these effects and for variations in extraction efficiency.[3][5] |
| Instrument Instability | Verify the stability of the LC-MS/MS system. Perform system suitability tests before running samples. |
| Improper Integration | Review the peak integration parameters in your data analysis software to ensure consistency. |
Guide 3: ELISA Kit-Specific Issues
| Potential Cause | Recommended Action |
| Weak or No Signal | Ensure all reagents were brought to room temperature before use.[17] Verify that reagents were added in the correct order and have not expired. Check for proper storage of the kit components.[17] |
| High Background | Insufficient washing is a common cause. Increase the number of wash steps or add a soaking step. Ensure the blocking buffer is effective. |
| Poor Standard Curve | Prepare fresh standards for each assay, as they can degrade over time.[18] Avoid making serial dilutions directly in the wells.[18] |
| High Variability | Use calibrated pipettes and ensure consistent technique.[18] Avoid introducing bubbles into the wells. |
Data Presentation
Table 1: Performance Characteristics of LC-MS/MS Methods for Plasma 3-MT
| Study | Limit of Quantification (LOQ) | Intra-day Precision (CV%) | Inter-day Precision (CV%) | Recovery (%) |
| Peitzsch et al., 2013[10] | 0.06 nmol/L | 5.2 - 5.6 | 7.8 - 11.4 | 66 - 83 |
| Peaston et al., 2010[10] | 0.024 nmol/L | 2.9 - 11.5 | 8.1 - 12.9 | 88 - 98 |
| Petteys et al., 2021[3][19] | 0.03 nM | 3.1 - 10.7 | 0.9 - 18.3 | Not Reported |
| Agilent Application Note[5] | 15.63 pg/mL | < 5 | < 5 | 99.1 |
| MSACL Poster[7] | Not Reported | 3.9 - 6.44 | 3.9 - 6.44 | Not Reported |
Table 2: Stability of 3-MT in Biological Samples
| Matrix | Storage Condition | Duration | Stability | Reference |
| Plasma | Room Temperature | At least 6 hours | Stable | [1][2] |
| Plasma | 4°C | At least 6 hours | Stable | [1][2] |
| Plasma | -70°C | Up to 2 years | Stable | [3] |
| Urine | Room Temperature | At least 4 days | Stable | [4] |
| Urine | 4°C | At least 4 days | Stable | [4] |
| Urine | -20°C | At least 11 weeks | Stable | [4] |
Experimental Protocols
Protocol 1: Plasma Sample Preparation using Solid-Phase Extraction (SPE) for LC-MS/MS
This protocol is a generalized procedure based on common methodologies.[5][20]
-
Sample Pretreatment: To 500 µL of plasma, add 50 µL of an internal standard solution (e.g., 3MT-d4). Add 500 µL of a buffer (e.g., 10 mM NH4H2PO4). Vortex to mix.
-
SPE Cartridge Conditioning: Condition a weak cation exchange (WCX) SPE cartridge by sequentially passing 1 mL of methanol (B129727) and 1 mL of water or conditioning buffer.
-
Sample Loading: Load the pretreated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge sequentially with 1 mL of water, 1 mL of methanol, and 1 mL of acetonitrile (B52724) to remove interferences.
-
Elution: Elute the 3-MT and internal standard from the cartridge using an appropriate elution solvent (e.g., 2 x 250 µL of methanol containing 2% formic acid).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 0.2% formic acid in water).
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma and associations between 3-methoxytyramine, metanephrines, and dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability and reference intervals of spot urinary fractionated metanephrines and methoxytyramine by tandem mass spectrometry as a screening method for pheochromocytoma and paraganglioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. agilent.com [agilent.com]
- 7. msacl.org [msacl.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. cda-amc.ca [cda-amc.ca]
- 11. Pheochromocytoma - Paraganglioma | Choose the Right Test [arupconsult.com]
- 12. mayocliniclabs.com [mayocliniclabs.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. An automated magnetic bead extraction method for measuring plasma metanephrines and 3-methoxytyramine using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Test Guide Mobile [testguide.adhb.govt.nz]
- 17. biomatik.com [biomatik.com]
- 18. cloud-clone.com [cloud-clone.com]
- 19. A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma and associations between 3-methoxytyramine, metanephrines, and dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. lcms.cz [lcms.cz]
Validation & Comparative
3-Methoxytyramine vs. Normetanephrine: A Comparative Guide to Diagnostic Biomarkers for Pheochromocytoma
For researchers, scientists, and drug development professionals, the accurate diagnosis of pheochromocytoma and paraganglioma (PPGL) is paramount. This guide provides an objective comparison of 3-methoxytyramine and normetanephrine (B1208972) as diagnostic biomarkers, supported by experimental data and detailed methodologies.
Pheochromocytomas are rare neuroendocrine tumors that are typically characterized by the overproduction of catecholamines.[1] The biochemical diagnosis is crucial and relies on the measurement of catecholamine metabolites.[2][3] While plasma free metanephrines, including normetanephrine and metanephrine (B195012), are established as the most sensitive and specific biochemical markers for diagnosing these tumors[4], recent evidence suggests that the addition of 3-methoxytyramine, the O-methylated metabolite of dopamine, can further enhance diagnostic accuracy, particularly in specific subtypes of PPGL.[5][6]
Diagnostic Performance: A Quantitative Comparison
The diagnostic utility of a biomarker is primarily assessed by its sensitivity and specificity. The following table summarizes the performance of normetanephrine alone and in combination with 3-methoxytyramine for the diagnosis of PPGL.
| Biomarker(s) | Sensitivity (%) | Specificity (%) | Patient Cohort | Notes |
| Normetanephrine and Metanephrine | 97.2 | 95.9 | 213 patients with PPGLs | Standard combination for initial testing.[6][7] |
| Normetanephrine, Metanephrine, and 3-Methoxytyramine | 98.6 | 95.1 | 213 patients with PPGLs | Addition of 3-methoxytyramine modestly increases sensitivity for PPGLs overall.[6][7] |
| Normetanephrine and Metanephrine | 93.9 | 91.3 | 33 patients with PPGL | --- |
| Normetanephrine, Metanephrine, and 3-Methoxytyramine | 97.0 | 91.3 | 33 patients with PPGL | The addition of 3-methoxytyramine increased diagnostic sensitivity.[8][9] |
The data indicates that while the combination of normetanephrine and metanephrine offers high diagnostic sensitivity, the inclusion of 3-methoxytyramine can modestly improve the detection rate of PPGLs.[6][7] Notably, the measurement of 3-methoxytyramine is particularly useful for detecting dopamine-producing tumors, which may not be identified by measuring only normetanephrine and metanephrine.[5][6] Furthermore, elevated plasma 3-methoxytyramine can be an indicator of metastatic disease.[5][10]
Catecholamine Metabolism and Biomarker Production
An understanding of the underlying biochemical pathways is crucial for interpreting biomarker levels. In pheochromocytoma cells, catecholamines are synthesized and subsequently metabolized. The following diagram illustrates this process.
Caption: Catecholamine synthesis and metabolism pathway in pheochromocytoma cells.
Within the tumor cells, catechol-O-methyltransferase (COMT) continuously metabolizes dopamine, norepinephrine, and epinephrine to 3-methoxytyramine, normetanephrine, and metanephrine, respectively.[11] This intra-tumoral metabolism results in a continuous release of these metabolites into the circulation, making them more reliable diagnostic markers than the parent catecholamines, which are released episodically.[2]
Experimental Protocols: Measurement of Plasma Free Metanephrines
The accurate measurement of 3-methoxytyramine and normetanephrine is critical for their clinical utility. Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the recommended method due to its high sensitivity and specificity.[12][13][14]
Sample Preparation: Solid-Phase Extraction (SPE)
A common method for extracting metanephrines from plasma involves solid-phase extraction.
-
Plasma Collection: Blood should be drawn from a patient in a supine position.[12][14]
-
Internal Standard Addition: Stable isotope-labeled internal standards for 3-methoxytyramine, normetanephrine, and metanephrine are added to the plasma sample.[5]
-
Extraction: The sample is then subjected to solid-phase extraction, often using a weak cation-exchange mechanism to isolate the analytes.[4][15]
-
Elution: The isolated metanephrines are eluted from the SPE cartridge.[4]
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The eluted sample is then analyzed by LC-MS/MS.
-
Chromatographic Separation: The analytes are separated using a liquid chromatography system. Hydrophilic interaction liquid chromatography (HILIC) is often employed for these polar compounds.[1][15]
-
Ionization: The separated analytes are ionized, typically using positive electrospray ionization (ESI).[15]
-
Mass Spectrometric Detection: A tandem quadrupole mass spectrometer is used for detection in the multiple-reaction monitoring (MRM) mode. This involves selecting a specific precursor ion for each analyte and then monitoring for a specific product ion after fragmentation, which provides high specificity.[5][15]
The following diagram outlines a typical experimental workflow for the analysis of plasma free metanephrines.
Caption: Experimental workflow for plasma free metanephrines analysis by LC-MS/MS.
Conclusion
In the diagnosis of pheochromocytoma, both 3-methoxytyramine and normetanephrine are valuable biomarkers. While normetanephrine, in combination with metanephrine, forms the cornerstone of biochemical testing with high sensitivity and specificity, the addition of 3-methoxytyramine offers a modest but clinically significant improvement in diagnostic sensitivity.[6][7] Its inclusion is particularly crucial for the detection of dopamine-producing tumors and may aid in identifying patients with metastatic disease.[5][6] The recommended analytical technique for the simultaneous measurement of these biomarkers is LC-MS/MS, which provides the necessary accuracy and reliability for clinical decision-making.[12][13][14] Future research and clinical practice should consider the routine inclusion of 3-methoxytyramine in the initial biochemical evaluation for pheochromocytoma to optimize diagnostic accuracy.
References
- 1. Quantitative Measurement of Plasma Free Metanephrines by a Simple and Cost-Effective Microextraction Packed Sorbent with Porous Graphitic Carbon and Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pheochromocytoma: rediscovery as a catecholamine-metabolizing tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Japan Endocrine Society Clinical Practice Guideline for the Diagnosis and Management of Pheochromocytoma and Paraganglioma 2025 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Analysis of plasma 3-methoxytyramine, normetanephrine and metanephrine by ultraperformance liquid chromatography-tandem mass spectrometry: utility for diagnosis of dopamine-producing metastatic phaeochromocytoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Plasma methoxytyramine: clinical utility with metanephrines for diagnosis of pheochromocytoma and paraganglioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Addition of 3-methoxytyramine or chromogranin A to plasma free metanephrines as the initial test for pheochromocytoma and paraganglioma: Which is the best diagnostic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. PHEOCHROMOCYTOMA: A CATECHOLAMINE AND OXIDATIVE STRESS DISORDER - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New Clinical Practice Guidelines on Pheochromocytomas | MDedge [mdedge.com]
- 13. pheopara.org [pheopara.org]
- 14. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 15. Performance of plasma free metanephrines measured by liquid chromatography-tandem mass spectrometry in the diagnosis of pheochromocytoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Dynamics: A Comparative Analysis of 3-Methoxytyramine and Dopamine Turnover in the Brain
For Immediate Release
A deep dive into the comparative turnover rates of the neurotransmitter dopamine (B1211576) and its metabolite, 3-Methoxytyramine (3-MT), reveals significant regional variations in dopamine's metabolic pathways within the brain. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of these differences, supported by experimental data and detailed methodologies, to inform future neurological research and therapeutic development.
This publication synthesizes key findings on the turnover rates of dopamine and 3-MT, highlighting the differential prominence of the catechol-O-methyltransferase (COMT) pathway in various brain regions. Understanding these dynamics is crucial for interpreting neurochemical data and for the development of targeted therapies for a range of neurological and psychiatric disorders.
Quantitative Comparison of Turnover Rates
The turnover rate of a neurotransmitter or its metabolite provides a dynamic measure of its synthesis, release, and metabolism. Below is a summary of reported turnover rates for dopamine and 3-MT in the rat striatum, a key region of the brain's reward system. It is important to note that the reported turnover rates for dopamine can vary significantly depending on the experimental method employed.
| Compound | Brain Region | Turnover Rate (nmol/g/h) | Citation |
| 3-Methoxytyramine (3-MT) | Striatum | 1.9 | [1] |
| Dopamine (DA) | Striatum | 16-23 (via DOPA accumulation/DA disappearance) | [2][3] |
| Dopamine (DA) | Striatum | 39-46 (via DOPAC disappearance/3-MT+DA accumulation) | [2][3] |
| Dopamine (approximated by DOPAC turnover) | Corpus Striatum | 23.3 |
In the rat striatum, the turnover of 3-MT is considerably lower than that of its parent molecule, dopamine. Data indicates that the formation of 3-MT accounts for a relatively small portion of overall dopamine metabolism in this region, with estimates suggesting it contributes to about 20% of the formation of the final dopamine metabolite, homovanillic acid (HVA)[1].
Conversely, in the frontal cortex, the metabolic pathway leading to 3-MT appears to be much more prominent. Under basal conditions, the formation of 3-MT in the frontal cortex constitutes over 60% of the total dopamine turnover (calculated as the sum of 3-MT and 3,4-dihydroxyphenylacetic acid - DOPAC - formation)[4]. This is in stark contrast to the nucleus accumbens and striatum, where 3-MT formation accounts for less than 15% of the total dopamine turnover[4].
Dopamine Metabolism Signaling Pathway
The metabolic journey of dopamine in the brain involves several enzymatic steps. A significant portion of released dopamine is O-methylated by catechol-O-methyltransferase (COMT) to form 3-MT. Subsequently, 3-MT is deaminated by monoamine oxidase (MAO) to produce homovanillic acid (HVA). Another major pathway involves the deamination of dopamine by MAO to form DOPAC, which is then O-methylated by COMT to form HVA.
Experimental Protocols
The determination of neurotransmitter and metabolite turnover rates relies on sophisticated analytical techniques. The following methodologies are commonly cited in the literature for quantifying 3-MT and dopamine turnover.
Measurement of 3-Methoxytyramine Turnover
A widely used method for determining the turnover rate of 3-MT involves inhibiting its formation and measuring its subsequent decline.
-
Inhibition of COMT: The enzyme catechol-O-methyltransferase (COMT), responsible for the conversion of dopamine to 3-MT, is inhibited by administering a compound such as tropolone.
-
Tissue Sampling: Brain tissue samples (e.g., from the striatum) are collected at various time points following the administration of the COMT inhibitor. To prevent post-mortem changes in metabolite levels, microwave irradiation is often used for rapid enzyme inactivation at the time of sacrifice.
-
Quantification of 3-MT: The concentration of 3-MT in the tissue samples is quantified using a highly sensitive analytical method, typically High-Performance Liquid Chromatography (HPLC) with electrochemical detection[1]. This method involves:
-
Isolation: 3-MT is isolated from the tissue homogenate using small columns of Sephadex G 10.
-
Chromatographic Separation: The isolated 3-MT is then separated from other compounds using reverse-phase HPLC.
-
Electrochemical Detection: A rotating disk electrochemical detector is used for sensitive and specific quantification of 3-MT.
-
-
Calculation of Turnover Rate: The decline of 3-MT levels over time follows an exponential decay curve. The turnover rate is calculated from the rate constant of this decay and the steady-state concentration of 3-MT.
Measurement of Dopamine Turnover
The turnover rate of dopamine can be estimated through several indirect methods, as the direct measurement of the dynamic changes of the neurotransmitter itself is challenging.
-
Measurement of Metabolite Disappearance:
-
MAO Inhibition: The activity of monoamine oxidase (MAO), a key enzyme in dopamine degradation, is blocked using an inhibitor like pargyline.
-
Metabolite Quantification: The rate of disappearance of dopamine's main intraneuronal metabolite, DOPAC, is measured over time using techniques like HPLC with electrochemical detection. The turnover of DOPAC is often used as an approximation of dopamine turnover[2][3].
-
-
Measurement of Precursor Accumulation:
-
Decarboxylase Inhibition: The enzyme aromatic L-amino acid decarboxylase (AADC), which converts L-DOPA to dopamine, is inhibited using a substance like NSD 1015.
-
L-DOPA Quantification: The rate of accumulation of L-DOPA is measured, providing an index of the rate of dopamine synthesis and, by extension, its turnover[2][3].
-
-
Combined MAO Inhibition and Metabolite Accumulation:
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for determining the turnover rate of 3-MT using the COMT inhibition method.
References
- 1. Estimation of the turnover of 3-methoxytyramine in the rat striatum by HPLC with electrochemical detection: implications for the sequence in the cerebral metabolism of dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Turnover of dopamine and dopamine metabolites in rat brain: comparison between striatum and substantia nigra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Turnover of Dopamine and Dopamine Metabolites in Rat Brain: Comparison Between Striatum and Substantia Nigra | Semantic Scholar [semanticscholar.org]
- 4. 3-Methoxytyramine is the major metabolite of released dopamine in the rat frontal cortex: reassessment of the effects of antipsychotics on the dynamics of dopamine release and metabolism in the frontal cortex, nucleus accumbens, and striatum by a simple two pool model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Validating a New LC-MS/MS Assay for 3-Methoxytyramine Against the Established HPLC-ECD Method
A comprehensive comparison for researchers, scientists, and drug development professionals.
In the realm of clinical and research diagnostics, the accurate quantification of 3-Methoxytyramine (3-MT), a key metabolite of dopamine (B1211576), is crucial for the diagnosis and monitoring of neuroendocrine tumors such as pheochromocytoma and paraganglioma. For years, High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) has been a staple for this analysis. However, the advent of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has introduced a powerful alternative, promising enhanced sensitivity and specificity. This guide provides a detailed comparison of a newly validated LC-MS/MS assay for 3-MT against the traditional HPLC-ECD method, supported by experimental data to inform methodological choices in a research and drug development setting.
Performance Characteristics: A Quantitative Comparison
The analytical performance of both LC-MS/MS and HPLC-ECD methods for the quantification of 3-Methoxytyramine in plasma has been rigorously evaluated. The following tables summarize the key validation parameters, offering a clear comparison of their capabilities.
Table 1: Linearity and Sensitivity
| Parameter | LC-MS/MS | HPLC-ECD |
| Linearity Range | 0.048 - 24.55 nmol/L[1] | Not explicitly stated |
| Correlation Coefficient (r) | > 0.99 | 0.635 (compared to LC-MS/MS)[1] |
| Limit of Detection (LOD) | 0.012 - 0.03 nmol/L[1] | ~20 µ g/liter (for urine) |
| Lower Limit of Quantification (LLOQ) | 0.024 - 0.06 nmol/L[1] | Not explicitly stated |
Table 2: Accuracy and Precision
| Parameter | LC-MS/MS | HPLC-ECD |
| Accuracy (%) | 100.1% - 105.7%[1] | Not explicitly stated |
| Intra-assay Precision (CV %) | 3.7% - 7.7%[1] | < 12% (accuracy) |
| Inter-assay Precision (CV %) | 2.3% - 13.8%[1] | < 13% (reproducibility) |
Table 3: Recovery and Method Comparison
| Parameter | LC-MS/MS | HPLC-ECD |
| Recovery (%) | 66% - 98%[1] | Not explicitly stated |
| Concentration Comparison | 26% lower than HPLC-ECD[2] | Higher than LC-MS/MS[2] |
Experimental Protocols: A Glimpse into the Methodologies
A detailed understanding of the experimental workflow is essential for evaluating the practicality and suitability of each method for a given laboratory setting.
LC-MS/MS Methodology
The LC-MS/MS method offers high sensitivity and specificity for the quantification of 3-MT in plasma. The general workflow involves three main steps: sample preparation, liquid chromatography, and tandem mass spectrometry analysis.[1]
-
Sample Preparation (Solid Phase Extraction - SPE):
-
To 0.5 mL of plasma, 50 µL of an internal standard mix and 0.5 mL of 10 mM NH4H2PO4 buffer (pH 6.5) are added.
-
The SPE cartridge (e.g., Agilent SampliQ WCX) is conditioned with methanol (B129727) and buffer.
-
The pretreated sample is loaded onto the cartridge.
-
The cartridge is washed with water, methanol, and acetonitrile (B52724) containing 0.2% formic acid.
-
The analytes are eluted with 2% formic acid in acetonitrile.
-
The eluate is evaporated to dryness and reconstituted in 100 µL of 0.2% formic acid in water before injection.[3]
-
-
Liquid Chromatography (LC):
-
An analytical column, such as an Agilent Pursuit pentafluorophenyl (PFP) column, is used for chromatographic separation.
-
The mobile phase typically consists of a gradient of methanol and water containing 0.2% formic acid.
-
-
Tandem Mass Spectrometry (MS/MS):
-
The mass spectrometer is operated in multiple-reaction monitoring (MRM) mode.
-
Specific precursor-to-product ion transitions for 3-MT and its deuterated internal standard are monitored for quantification.
-
HPLC-ECD Methodology
While a detailed, standardized protocol for plasma 3-MT analysis via HPLC-ECD is less consistently reported in recent literature, the general principles involve sample clean-up, chromatographic separation, and electrochemical detection. The method is often described as more labor-intensive with longer run times compared to LC-MS/MS.[4]
-
Sample Preparation: This step is crucial and often involves more extensive purification than for LC-MS/MS to remove interfering substances that can affect the electrochemical detector. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly employed.
-
High-Performance Liquid Chromatography (HPLC):
-
A reversed-phase C18 column is typically used for separation.
-
The mobile phase is an aqueous buffer containing an organic modifier and an ion-pairing agent to achieve optimal retention and separation of the polar analytes.
-
-
Electrochemical Detection (ECD):
-
The detector measures the current generated by the oxidation or reduction of 3-MT as it elutes from the column.
-
The applied potential is optimized to maximize the signal for 3-MT while minimizing the response from potential interferences. A novel isocratic HPLC method with coulometric electrochemical detection has been reported to be sensitive enough to measure 3 pg of 3-MT.[5]
-
Visualizing the Workflow
To better illustrate the procedural differences, the following diagrams outline the experimental workflows for both the LC-MS/MS and HPLC-ECD methods.
Caption: LC-MS/MS experimental workflow for 3-MT analysis.
Caption: HPLC-ECD experimental workflow for 3-MT analysis.
Discussion and Conclusion
The validation data clearly demonstrates that the LC-MS/MS assay for 3-methoxytyramine offers superior sensitivity, with a lower limit of quantification that is well-suited for clinical and research applications where low concentrations are expected.[1] The high specificity of tandem mass spectrometry also minimizes the risk of interferences that can be a challenge in HPLC-ECD methods.[1] Furthermore, the streamlined sample preparation and faster analysis times associated with modern LC-MS/MS platforms can significantly increase sample throughput.[4]
Interestingly, a direct comparison study revealed that LC-MS/MS measured 3-MT concentrations approximately 26% lower than HPLC-ECD.[2] This systematic difference highlights the importance of cross-validation when transitioning between methods and establishing method-specific reference intervals.
While HPLC-ECD has been a reliable method, the LC-MS/MS assay presents a more robust, sensitive, and efficient alternative for the quantification of 3-methoxytyramine in plasma. For laboratories involved in high-throughput screening, clinical trials, or research requiring high sensitivity, the adoption of an LC-MS/MS method is a compelling proposition. However, the initial capital investment for LC-MS/MS instrumentation is higher than for HPLC-ECD systems, which remains a consideration for some laboratories. Ultimately, the choice of method will depend on the specific needs of the laboratory, including sample volume, required sensitivity, and budget.
References
- 1. cda-amc.ca [cda-amc.ca]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. A new and highly sensitive method for measuring 3-methoxytyramine using HPLC with electrochemical detection. Studies with drugs which alter dopamine metabolism in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Cross-Validation of 3-Methoxytyramine (3-MT) Measurements
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the analytical performance for 3-Methoxytyramine (3-MT) measurements across different laboratories. It includes supporting data from multi-center studies and outlines a detailed experimental protocol for robust quantification using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This document is intended to aid in the design and interpretation of studies requiring 3-MT analysis from multiple sites.
Introduction
3-Methoxytyramine (3-MT), the O-methylated metabolite of dopamine (B1211576), is a critical biomarker in clinical and pharmaceutical research, particularly in the diagnosis and monitoring of neuroendocrine tumors such as pheochromocytoma and paraganglioma (PPGLs). As clinical trials and research studies become increasingly global, the ability to compare 3-MT measurements from different laboratories is paramount. A recent harmonization study involving 12 laboratories revealed that while measurements for metanephrine (B195012) and normetanephrine (B1208972) were well-harmonized, 3-MT measurements showed suboptimal agreement, with biases ranging from -32.2% to +64.0%.[1][2][3] This highlights the critical need for rigorous cross-validation and standardized protocols to ensure data integrity and comparability.
Comparative Analytical Performance
The primary method for quantifying plasma 3-MT is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), prized for its high sensitivity and specificity.[4][5] However, variations in sample preparation, instrumentation, and calibration can lead to inter-laboratory discrepancies. Below is a summary of typical analytical performance characteristics for 3-MT assays, based on data from method validation and inter-laboratory comparison studies.
Table 1: Comparison of Typical Analytical Performance for Plasma 3-MT LC-MS/MS Assays
| Parameter | Laboratory A (Representative) | Laboratory B (Representative) | Laboratory C (Representative) |
| Lower Limit of Quantification (LLOQ) | 0.048 nmol/L[4] | 0.03 nmol/L[6][7] | 0.02 nmol/L[5][8] |
| Linearity (Upper Limit) | 24.55 nmol/L[4] | 20 nmol/L[6][7] | >25 nmol/L |
| Intra-Assay Precision (%CV) | 3.7% - 7.7%[4] | 3.1% - 10.7%[6][7] | 2.8% - 5.4%[5][8] |
| Inter-Assay Precision (%CV) | 2.3% - 13.8%[4] | 0.9% - 18.3%[6][7] | 5.1% - 13.5%[5][8] |
| Accuracy / Recovery | 100.1% - 105.7%[4] | Within ±15% of nominal | 93.5% - 107.4%[5] |
Note: The data presented are representative values synthesized from multiple sources to illustrate typical performance ranges.
Table 2: Inter-Laboratory Bias in 3-MT Measurements (Based on a 12-center study)
| Parameter | Finding from Harmonization Study | Implication for Cross-Validation |
| Correlation (R) | Generally strong (R ≥ 0.95 for related analytes)[1][3] | While results trend together, proportional bias can exist. |
| Mean Bias | Suboptimal agreement with biases ranging from -32.2% to +64.0%[1][2][3] | Direct comparison of absolute values between labs is unreliable without correction factors. |
| Clinical Interpretation Agreement | Lower than for other metanephrines, highlighting need for harmonized reference intervals[1][2][3] | Different laboratories may classify the same result differently (e.g., normal vs. elevated). |
Signaling Pathway and Experimental Workflow
The accurate measurement of 3-MT is crucial for understanding the dopamine pathway in certain pathologies. The following diagrams illustrate the metabolic pathway of dopamine and a typical workflow for inter-laboratory cross-validation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. research.rug.nl [research.rug.nl]
- 3. Harmonization of LC-MS/MS Measurements of Plasma Free Normetanephrine, Metanephrine, and 3-Methoxytyramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cda-amc.ca [cda-amc.ca]
- 5. researchgate.net [researchgate.net]
- 6. A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma and associations between 3-methoxytyramine, metanephrines, and dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma and associations between 3-methoxytyramine, metanephrines, and dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of plasma 3-methoxytyramine, normetanephrine and metanephrine by ultraperformance liquid chromatography-tandem mass spectrometry: utility for diagnosis of dopamine-producing metastatic phaeochromocytoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of 3-Methoxytyramine levels in different neuroblastoma risk groups
A comparative analysis of 3-Methoxytyramine (3-MT) levels across different neuroblastoma risk groups reveals its significant potential in prognostic assessment and patient stratification. Elevated urinary 3-MT at diagnosis has emerged as a powerful, independent indicator of poor prognosis, even within established risk categories. This guide provides a comprehensive overview of the experimental data, methodologies, and the underlying biological pathways concerning 3-MT in neuroblastoma.
Recent research has consistently demonstrated a strong association between elevated urinary 3-methoxytyramine (3-MT) levels and adverse outcomes in neuroblastoma patients.[1][2][3][4][5] This association holds true across various patient cohorts and is independent of other well-established risk factors such as age, disease stage, and even MYCN amplification status.[1][3][4][5] For high-risk patients, elevated 3-MT at diagnosis has been identified as the sole significant risk factor for both event-free and overall survival.[3][5]
The prognostic power of 3-MT is linked to its correlation with increased MYC activity within the tumor, a key driver of neuroblastoma progression.[1][2][6][7] This biological connection provides a strong rationale for the use of 3-MT as a biomarker for risk assessment. Furthermore, a "3MT gene signature," comprising eight differentially expressed genes associated with elevated 3-MT, has been shown to successfully predict poor clinical outcomes.[1][2][4][6] This signature can even identify patients with a higher risk of poor survival within the low-risk group.[2][4][6]
Comparative Data on 3-Methoxytyramine Levels and Prognosis
While studies consistently report the prognostic significance of "elevated" 3-MT, specific mean or median values for each risk group (low, intermediate, high) are not uniformly presented across the literature. The key finding is the prognostic value of having an elevated level, typically defined as a concentration exceeding a certain fold-change from the age-related upper reference limit. The following table summarizes the key findings regarding the prognostic implications of elevated 3-MT in different neuroblastoma patient cohorts.
| Patient Cohort/Risk Group | Key Finding Regarding Elevated 3-MT Levels | Supporting Evidence |
| Overall Neuroblastoma Patients | Elevated urinary 3-MT at diagnosis is an independent risk factor for poor event-free survival (EFS) and overall survival (OS).[1][3][4][5] | A retrospective Italian cohort (N=90) and a prospective Dutch cohort (N=95) both demonstrated a significant association between elevated 3-MT and poor prognosis.[1][2][4] |
| High-Risk Neuroblastoma Patients | Elevated 3-MT is the only significant independent risk factor for EFS and OS.[3][5] It can identify subgroups with an extremely poor prognosis.[3][5] | Among high-risk patients, those with elevated 3-MT and older than 18 months had a 5-year EFS of 14.3% ± 4% and a 5-year OS of 21.8% ± 5%.[3][5] |
| Low-Risk Neuroblastoma Patients | A high 3-MT gene signature score, which correlates with urinary 3-MT levels, is associated with poor 5-year overall survival (72% vs. 99% for low signature score).[1][2][4][6] | This indicates that 3-MT can help to further stratify even those patients considered to be at a lower risk.[1][2][4][6] |
| Patients with MYCN Amplification | Elevated urinary 3-MT levels can accurately identify patients with a significantly worse prognosis even among those with MYCN amplification.[1][4] | This highlights the added prognostic value of 3-MT beyond MYCN status. |
Experimental Protocols
The standard method for assessing 3-MT levels in neuroblastoma patients involves the analysis of urine samples. Both 24-hour and spot urine collections have been shown to be reliable for this purpose.[8]
Urine Sample Collection and Processing
-
Sample Type: 24-hour urine collection or random spot urine samples.[8]
-
Collection: For 24-hour collections, appropriate containers with preservatives (e.g., hydrochloric acid) are used. Spot urine samples are collected in sterile containers.
-
Storage: Samples are typically stored at -20°C or -80°C until analysis.
-
Normalization: To account for variations in urine dilution, 3-MT concentrations are normalized to urinary creatinine (B1669602) levels.
Analytical Methodology: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) or Tandem Mass Spectrometry (UPLC-MS/MS)
A common and robust method for the quantitative analysis of urinary 3-MT is HPLC-ED or the more modern UPLC-MS/MS.[8][9][10]
-
Sample Preparation: Urine samples are thawed and centrifuged to remove any particulate matter. An internal standard is added to each sample to correct for analytical variability.
-
Extraction: 3-MT and other catecholamine metabolites are extracted from the urine matrix using solid-phase extraction (SPE) cartridges. This step purifies and concentrates the analytes of interest.
-
Chromatographic Separation: The extracted sample is injected into an HPLC or UPLC system. The different catecholamine metabolites are separated based on their physicochemical properties as they pass through a specialized column.
-
Detection and Quantification:
-
HPLC-ED: As the separated metabolites elute from the column, they are detected by an electrochemical detector. The detector measures the current generated by the oxidation or reduction of the analytes, which is proportional to their concentration.
-
UPLC-MS/MS: This method offers higher sensitivity and specificity. After separation by UPLC, the metabolites are ionized and introduced into a mass spectrometer. The mass spectrometer identifies and quantifies the molecules based on their mass-to-charge ratio.
-
-
Data Analysis: The concentration of 3-MT is calculated by comparing its peak area to that of the internal standard and a standard curve generated from known concentrations of 3-MT. The final value is expressed relative to the creatinine concentration (e.g., in µmol/mmol creatinine).
Visualizing the Pathways and Processes
To better understand the role of 3-MT in neuroblastoma, the following diagrams illustrate the relevant biological pathway, the experimental workflow for its measurement, and the logical relationship between 3-MT levels and risk stratification.
Caption: Catecholamine metabolism pathway highlighting the formation of 3-MT from dopamine.
Caption: Experimental workflow for the measurement of urinary 3-Methoxytyramine.
Caption: Logical relationship between 3-MT levels and neuroblastoma risk stratification.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Urinary 3-Methoxytyramine Is a Biomarker for MYC Activity in Patients With Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Methoxytyramine: An independent prognostic biomarker that associates with high-risk disease and poor clinical outcome in neuroblastoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urinary 3-Methoxytyramine Is a Biomarker for MYC Activity in Patients With Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.prinsesmaximacentrum.nl [pure.prinsesmaximacentrum.nl]
- 6. ascopubs.org [ascopubs.org]
- 7. 3-Methoxytyramine | Rupa Health [rupahealth.com]
- 8. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
- 9. Clinical validation of urine 3-methoxytyramine as a biomarker of neuroblastoma and comparison with other catecholamine-related biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Is 3-Methoxytyramine a more specific biomarker than homovanillic acid for neuroblastoma?
A Comparative Guide for Researchers and Drug Development Professionals
The accurate diagnosis and risk stratification of neuroblastoma, a common pediatric cancer, rely heavily on the measurement of catecholamine metabolites. For decades, urinary homovanillic acid (HVA) has been a cornerstone of this diagnostic process. However, recent evidence strongly suggests that 3-methoxytyramine (3-MT), particularly when measured in plasma, offers superior specificity and prognostic value. This guide provides an objective comparison of 3-MT and HVA, supported by experimental data, detailed methodologies, and visual pathways to inform researchers, scientists, and drug development professionals.
Executive Summary
Emerging research indicates that 3-methoxytyramine is a more specific and prognostically significant biomarker for neuroblastoma compared to the traditionally used homovanillic acid. Studies have shown that plasma 3-MT, in combination with normetanephrine, provides higher diagnostic sensitivity and specificity than urinary HVA and vanillylmandelic acid (VMA).[1][2] Furthermore, elevated levels of 3-MT have been independently associated with poor prognosis and high-risk disease, offering valuable information for patient stratification and therapeutic decision-making.[3][4] While urinary 3-MT shows diagnostic utility similar to HVA, the shift towards plasma analysis of 3-MT represents a significant advancement in neuroblastoma biomarker testing.[5][6]
Comparative Diagnostic Performance
The diagnostic accuracy of a biomarker is determined by its sensitivity (the ability to correctly identify those with the disease) and specificity (the ability to correctly identify those without the disease). The area under the receiver operating characteristic curve (AUC) is a measure of the overall diagnostic performance. An AUC of 1.0 indicates a perfect test, while an AUC of 0.5 indicates a test with no discriminatory ability.
The following table summarizes the quantitative data from key studies comparing the diagnostic performance of 3-MT and HVA for neuroblastoma.
| Biomarker (Matrix) | Sensitivity | Specificity | AUC | Reference |
| Plasma 3-MT & Normetanephrine | 97.9% | 95.1% | 0.994 | Peitzsch et al. (2020)[1][2] |
| Urinary HVA & VMA | 82.2% | 84.8% | 0.945 | Peitzsch et al. (2020)[1][2] |
| Urinary 3-MT | Similar to HVA | Similar to HVA | Similar to HVA | Lam et al.[5][6][7] |
| Urinary MTS & VLA | - | - | 0.978 | Saito et al. (2024)[8][9] |
| Urinary HVA & VMA (Scoring System) | - | - | 0.964 | Saito et al. (2024)[8][9] |
MTS: 3-methoxytyramine sulfate; VLA: Vanillactic acid
Biochemical Pathway of Catecholamine Metabolism
Neuroblastoma cells are characterized by the increased production and metabolism of catecholamines. Understanding the biochemical pathway is crucial to appreciating the roles of 3-MT and HVA as biomarkers. Dopamine (B1211576), a catecholamine, is metabolized via two main pathways. O-methylation by catechol-O-methyltransferase (COMT) produces 3-methoxytyramine. Alternatively, oxidative deamination by monoamine oxidase (MAO) followed by other enzymatic steps leads to the production of homovanillic acid. The direct conversion of dopamine to 3-MT within tumor cells contributes to its high specificity as a biomarker.
Experimental Protocols
Accurate and reproducible measurement of 3-MT and HVA is critical for their clinical utility. The following are detailed methodologies for the analysis of these biomarkers.
Analysis of Plasma 3-Methoxytyramine by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of 3-MT in plasma due to its high sensitivity and specificity.
-
Sample Collection and Preparation:
-
Collect whole blood in EDTA-containing tubes.
-
Centrifuge at 2000-3000 x g for 15 minutes at 4°C within one hour of collection.
-
Separate the plasma and store at -80°C until analysis.
-
-
Solid-Phase Extraction (SPE):
-
To 500 µL of plasma, add an internal standard (e.g., deuterated 3-MT).
-
Condition a weak cation exchange (WCX) SPE cartridge with methanol (B129727) and an appropriate buffer.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge with a series of solutions (e.g., water, methanol, acetonitrile (B52724) with formic acid) to remove interfering substances.[5]
-
Elute 3-MT from the cartridge using an acidic acetonitrile solution.[5]
-
-
LC-MS/MS Analysis:
-
Inject the eluate into an LC-MS/MS system.
-
Chromatography: Separate 3-MT from other components on a reversed-phase or HILIC column using a gradient of mobile phases, typically water and methanol or acetonitrile with a formic acid modifier.[10][11]
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) to detect and quantify 3-MT and its internal standard. Specific precursor-to-product ion transitions for 3-MT are monitored for high selectivity.
-
Analysis of Urinary Homovanillic Acid by HPLC-ECD
High-performance liquid chromatography with electrochemical detection (HPLC-ECD) is a widely used method for the quantification of urinary HVA.
-
Sample Collection and Preparation:
-
Collect a 24-hour or spot urine sample. For 24-hour collections, a preservative such as hydrochloric acid is often added.[9]
-
Store the urine sample at -20°C or below until analysis.
-
Prior to analysis, thaw the sample and centrifuge to remove any particulate matter.
-
-
Sample Pre-treatment (Extraction):
-
Acidify a portion of the urine sample.
-
Add an internal standard.
-
Perform liquid-liquid extraction with an organic solvent like ethyl acetate (B1210297) to isolate HVA.[12]
-
Alternatively, solid-phase extraction can be used.
-
-
HPLC-ECD Analysis:
-
Inject the extracted and reconstituted sample into the HPLC system.
-
Chromatography: Separate HVA on a C18 reversed-phase column using an isocratic mobile phase, typically a phosphate (B84403) or citrate (B86180) buffer with an organic modifier like methanol or acetonitrile.[6][8]
-
Electrochemical Detection: Quantify HVA using an electrochemical detector set at an appropriate oxidizing potential.
-
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of 3-MT and HVA from patient samples.
Conclusion
References
- 1. A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma and associations between 3-methoxytyramine, metanephrines, and dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cda-amc.ca [cda-amc.ca]
- 3. Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites [mdpi.com]
- 4. lcms.cz [lcms.cz]
- 5. agilent.com [agilent.com]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. Optimising urinary catecholamine metabolite diagnostics for neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Homovanillic Acid, 24 Hour, Urine - Sanford Laboratories - Bismarck [sanfordlabbismarck.testcatalog.org]
- 10. msacl.org [msacl.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Urinary 3-Methoxytyramine: A Comparative Guide to its Diagnostic Utility in Neuroendocrine Tumors
For researchers, scientists, and drug development professionals, the precise diagnosis and monitoring of neuroendocrine tumors is paramount. This guide provides an objective evaluation of the diagnostic sensitivity and specificity of urinary 3-methoxytyramine (3-MT), a key metabolite of dopamine, in the context of pheochromocytoma, paraganglioma, and neuroblastoma. We present a comprehensive comparison with other established biomarkers, supported by experimental data and detailed methodologies.
Urinary 3-methoxytyramine has emerged as a significant biomarker in the diagnosis and management of catecholamine-secreting tumors.[1][2] Its measurement, particularly when combined with other catecholamine metabolites, offers valuable insights into the biochemical profile of these malignancies. This guide will delve into the quantitative performance of urinary 3-MT against alternative markers, provide a detailed overview of the analytical methods, and illustrate the underlying biochemical pathways and experimental workflows.
Comparative Diagnostic Performance
The diagnostic accuracy of urinary 3-MT, particularly in conjunction with other metanephrines, is a critical consideration for its clinical application. The following tables summarize the diagnostic sensitivity and specificity of urinary 3-MT in comparison to other commonly used biomarkers for pheochromocytoma/paraganglioma (PPGL) and neuroblastoma.
Table 1: Diagnostic Performance in Pheochromocytoma and Paraganglioma (PPGL)
| Biomarker(s) | Sensitivity (%) | Specificity (%) | Patient Cohort/Notes |
| Urinary 3-Methoxytyramine (3-MT) | AUC = 0.8226[3] | - | For diagnosis of any PPGL.[3] |
| AUC = 0.8367[3] | - | For distinguishing metastatic vs. non-metastatic PPGL.[3] | |
| Plasma Free Metanephrines | 99[4] | 89[4] | Considered a gold standard for initial screening.[4][5] |
| 96[4] | 76[4] | Single-center study in Korean PPGL patients.[4] | |
| Urinary Fractionated Metanephrines | 96[4] | 94[4] | Single-center study in Korean PPGL patients.[4] |
| Plasma Free Metanephrines + 3-MT | 98.6[6] | 95.1[6] | Increased sensitivity compared to metanephrines alone.[6] |
AUC: Area under the receiver operating characteristic curve, a measure of diagnostic accuracy.
Table 2: Diagnostic Performance in Neuroblastoma
| Biomarker(s) | Sensitivity (%) | Specificity (%) | Patient Cohort/Notes |
| Urinary 3-Methoxytyramine (3-MT) | Similar to Dopamine and HVA[1][7] | - | The most commonly elevated tumor marker in one study.[1][7] |
| Urinary VMA + HVA | 84[8] | - | Combination of classical markers.[8] |
| Urinary Normetanephrine (NMN) | 89[8] | - | Most sensitive single metabolite in one study.[8] |
| Panel of 8 Urinary Metabolites * | 95[8] | - | Comprehensive panel provides the highest sensitivity.[8] |
*Panel includes VMA, HVA, 3-MT, dopamine, epinephrine, metanephrine, norepinephrine, and normetanephrine.[8]
Signaling Pathways and Metabolism
The production of 3-methoxytyramine is an integral part of the catecholamine metabolic pathway. Understanding this pathway is crucial for interpreting biomarker levels. Dopamine, a primary catecholamine, is metabolized by catechol-O-methyltransferase (COMT) to form 3-methoxytyramine.
Experimental Protocols
Accurate and reproducible measurement of urinary 3-methoxytyramine is essential for its clinical utility. The most widely accepted and robust analytical method is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[9][10][11][12][13]
Key Steps in the LC-MS/MS Protocol for Urinary 3-Methoxytyramine Analysis:
-
Sample Collection and Preservation: A 24-hour urine collection is the preferred sample type, especially for patients with episodic hypertension.[14][15] The collection should ideally commence at the beginning of a symptomatic episode.[14] To ensure the stability of the analytes, a preservative such as boric acid or acetic acid is added at the start of the collection.[14][15]
-
Sample Preparation:
-
Hydrolysis (for total metanephrines): For the measurement of total 3-methoxytyramine (free and conjugated), an acid hydrolysis step is performed. This typically involves incubating the urine sample with hydrochloric acid at an elevated temperature (e.g., 90°C).[9]
-
Solid-Phase Extraction (SPE): SPE is a critical step for sample clean-up and concentration of the analytes.[9][10][12] A weak cation exchange (WCX) SPE cartridge is commonly used.[10] The sample is loaded onto the conditioned cartridge, washed to remove interfering substances, and then the analytes are eluted with a specific solvent mixture.[10]
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: The prepared sample extract is injected into a liquid chromatography system. A reversed-phase column, such as a Raptor Biphenyl column, is often employed to separate 3-methoxytyramine from other urinary components.[10] A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., methanol) is used.[9]
-
Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. The instrument is operated in the positive electrospray ionization (ESI) mode and multiple reaction monitoring (MRM) is used for quantification.[12] Specific precursor-to-product ion transitions for 3-methoxytyramine and its deuterated internal standard are monitored to ensure specificity and accuracy.[9]
-
Experimental Workflow Diagram:
Conclusion
The measurement of urinary 3-methoxytyramine is a valuable tool in the diagnostic armamentarium for neuroendocrine tumors. In pheochromocytoma and paraganglioma, its inclusion with other metanephrines can enhance diagnostic sensitivity, particularly for dopamine-secreting and metastatic tumors.[3][16] For neuroblastoma, urinary 3-MT is a sensitive marker that correlates with disease activity.[1][7] The use of robust and standardized analytical methods, such as LC-MS/MS, is crucial for ensuring the accuracy and reliability of these measurements, thereby guiding appropriate clinical management and facilitating drug development efforts in this field.[11] While plasma-free metanephrines are often considered the initial test of choice for PPGL due to slightly higher sensitivity, urinary fractionated metanephrines, including 3-MT, remain a highly accurate and practical alternative.[4][5][17]
References
- 1. Clinical validation of urine 3-methoxytyramine as a biomarker of neuroblastoma and comparison with other catecholamine-related biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical validation of urine 3-methoxytyramine as a biomarker of neuroblastoma and comparison with other catecholamine-related biomarkers | Semantic Scholar [semanticscholar.org]
- 3. endocrine-abstracts.org [endocrine-abstracts.org]
- 4. Diagnosis for Pheochromocytoma and Paraganglioma: A Joint Position Statement of the Korean Pheochromocytoma and Paraganglioma Task Force - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Catecholamines profiles at diagnosis: Increased diagnostic sensitivity and correlation with biological and clinical features in neuroblastoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. Simultaneous Analysis of Catecholamines and Metanephrines in Urine by LC-MS/MS [restek.com]
- 11. Quantitation of plasma and urine 3-methoxytyramine using ID‑LC-MS/MS: A candidate reference measurement procedure and its application to evaluate the results from more than 100 routine LC-MS/MS labs in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. LCMSMS : Urinary catecholamines and their methoxylated derivatives | Eurofins Biomnis [eurofins-biomnis.com]
- 14. mayocliniclabs.com [mayocliniclabs.com]
- 15. stclairhospitallab.testcatalog.org [stclairhospitallab.testcatalog.org]
- 16. Should Methoxytyramine Routinely Be Included in the Guidelines for Biochemical Assessment of Pheochromocytomas and Paragangliomas? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Overnight/first-morning urine free metanephrines and methoxytyramine for diagnosis of pheochromocytoma and paraganglioma: is this an option? - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Methoxytyramine Emerges as a Key Biomarker in Differentiating Metastatic from Non-Metastatic Paraganglioma
For Immediate Release
A growing body of evidence highlights the superior performance of plasma 3-methoxytyramine (3-MT), the O-methylated metabolite of dopamine (B1211576), as a biochemical marker for identifying metastatic potential in patients with paraganglioma (PGL). Studies consistently demonstrate significantly elevated levels of 3-MT in patients with metastatic disease compared to those with non-metastatic tumors, offering a valuable tool for risk stratification and patient management. This guide provides a comprehensive comparison of 3-MT and metanephrine (B195012) levels in metastatic versus non-metastatic PGL, supported by experimental data and detailed methodologies.
Comparative Analysis of Biomarker Levels
Quantitative analysis of plasma biomarkers reveals a distinct biochemical phenotype associated with metastatic paragangliomas. The most striking difference is observed in the levels of 3-methoxytyramine.
| Biomarker | Patient Group | Median Plasma Concentration (nmol/L) | Fold Increase (Metastatic vs. Non-Metastatic) | Reference |
| 3-Methoxytyramine | Metastatic PGL | 1.09 | ~6-fold | [1][2] |
| Non-Metastatic PGL | 0.19 | [2] | ||
| Normetanephrine (B1208972) | Metastatic PGL | - | ~1.6 to 1.8-fold | [3] |
| Non-Metastatic PGL | - | |||
| Metanephrine | Metastatic PGL | - | No significant difference | [3] |
| Non-Metastatic PGL | - |
Note: One study reported a 4.7-fold higher plasma methoxytyramine (B1233829) level in patients with metastases compared to those without.[3]
In a study involving 65 patients with pheochromocytoma/paraganglioma, the mean plasma levels of 3-MT in the 9 patients with metastatic disease were notably higher, contributing to a significant overall increase in normetanephrine and 3-methoxytyramine in the malignant cohort.[4][5] Specifically, in malignant pheochromocytoma/paraganglioma, there was a 16-fold increase in 3-MT and a 99-fold increase in normetanephrine compared to controls.[5]
Signaling Pathways and Experimental Workflow
The biochemical basis for these differences lies in the catecholamine synthesis and metabolism pathway. Paragangliomas are neuroendocrine tumors that can produce catecholamines: dopamine, norepinephrine, and epinephrine. These are further metabolized to 3-methoxytyramine, normetanephrine, and metanephrine, respectively. Tumors with a higher propensity for metastasis often exhibit increased dopamine production, leading to elevated 3-MT levels.[6]
Biochemical Pathway of Catecholamine Metabolism
Caption: Catecholamine synthesis and metabolism pathway.
Experimental Workflow for Biomarker Quantification
Caption: Generalized workflow for biomarker analysis.
Experimental Protocols
The standard method for the quantification of plasma free 3-methoxytyramine, metanephrine, and normetanephrine is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The general protocol involves the following key steps:
-
Sample Collection and Preparation:
-
Blood samples are collected from patients, typically in tubes containing EDTA as an anticoagulant.
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Prior to analysis, plasma proteins are precipitated, often using an acid solution (e.g., perchloric acid).
-
Internal standards (deuterated analogues of the analytes) are added to the sample for accurate quantification.
-
-
Solid-Phase Extraction (SPE):
-
The supernatant, after protein precipitation, is subjected to solid-phase extraction.
-
This step is crucial for purifying the analytes of interest and removing interfering substances from the complex plasma matrix.
-
Various SPE cartridges are commercially available for this purpose.
-
-
Liquid Chromatography (LC) Separation:
-
The extracted and purified sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
The analytes (3-methoxytyramine, metanephrine, and normetanephrine) are separated based on their physicochemical properties as they pass through a chromatographic column.
-
-
Tandem Mass Spectrometry (MS/MS) Detection and Quantification:
-
Following chromatographic separation, the analytes are introduced into a tandem mass spectrometer.
-
The molecules are ionized, and specific parent ions for each analyte are selected.
-
These parent ions are then fragmented, and specific product ions are monitored for detection and quantification.
-
The use of specific parent-product ion transitions provides high selectivity and sensitivity for the accurate measurement of each biomarker.
-
Concentrations are calculated by comparing the signal intensity of the endogenous analyte to that of the known concentration of the added internal standard.
-
Conclusion
The measurement of plasma 3-methoxytyramine, in conjunction with metanephrine and normetanephrine, provides a more accurate biochemical assessment for diagnosing and managing patients with paraganglioma. The significantly elevated levels of 3-MT in metastatic disease underscore its importance as a prognostic biomarker. The use of robust and sensitive analytical methods like LC-MS/MS is essential for the reliable quantification of these critical analytes, aiding clinicians in identifying patients at higher risk for metastatic disease and guiding therapeutic decisions. Further research and standardization of these measurements will continue to enhance their clinical utility in the field of neuroendocrine oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Plasma methoxytyramine: A novel biomarker of metastatic pheochromocytoma and paraganglioma in relation to established risk factors of tumor size, location and SDHB mutation status - PMC [pmc.ncbi.nlm.nih.gov]
- 4. endocrine-abstracts.org [endocrine-abstracts.org]
- 5. Plasma free metanephrine, normetanephrine, and 3-methoxytyramine for the diagnosis of pheochromocytoma/paraganglioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potential Biomarkers of Metastasizing Paragangliomas and Pheochromocytomas - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Correlation Between Plasma and Urine 3-Methoxytyramine Concentrations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of plasma and urine as matrices for the quantification of 3-Methoxytyramine (3-MT), a critical biomarker for the diagnosis and monitoring of neuroendocrine tumors. We delve into the available experimental data on the correlation of 3-MT concentrations between these two biofluids, detail the methodologies for their measurement, and present visual workflows to aid in experimental design and data interpretation.
Correlation Between Plasma and Urine 3-MT: A Review of the Evidence
The direct correlation between plasma and urinary concentrations of 3-methoxytyramine (3-MT) is a crucial consideration for clinical and research applications. While an abundance of literature supports the use of both plasma and urine for 3-MT measurement in the context of diseases such as pheochromocytoma, paraganglioma, and neuroblastoma, studies providing a direct statistical correlation (e.g., Pearson's or Spearman's correlation coefficient) are limited.
A key study by van Duinen et al. (2013) provides the most direct comparison to date. In a cohort of 124 patients with head and neck paragangliomas (HNPGLs), the study aimed to determine whether plasma levels or urinary excretion rates of 3-MT were more sensitive for detecting biochemically active tumors.[1] While a specific correlation coefficient for 3-MT was not reported, the study found that a higher number of patients exhibited elevated plasma free 3-MT compared to urinary deconjugated 3-MT, suggesting that plasma may be a more sensitive matrix.[1]
The study reported that plasma free 3-MT levels were elevated in 28% of patients, whereas 24-hour urinary excretion of deconjugated 3-MT was increased in 24% of the same patient cohort.[1] This suggests a degree of discordance between the two measurements. Overall, the combined measurement of plasma free metanephrines and 3-MT identified a higher number of biochemically active HNPGLs than the corresponding urinary measurements.[1]
Quantitative Data Summary
The following table summarizes the comparative data from the study by van Duinen et al. (2013), highlighting the detection rates of elevated 3-MT in plasma versus urine.
| Parameter | Plasma Free 3-MT | 24-h Urinary Deconjugated 3-MT |
| Patients with Elevated Levels | 35 out of 124 (28%) | 30 out of 124 (24%) |
| Statistical Significance (P-value) | - | 0.13 (compared to plasma) |
| Reference | [1] | [1] |
Experimental Protocols
Accurate and reproducible measurement of 3-MT is paramount for its clinical and research utility. The most widely accepted and utilized method is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity. Below are detailed methodologies for the analysis of 3-MT in both plasma and urine.
Measurement of Free 3-Methoxytyramine in Plasma
1. Sample Collection and Handling:
-
Patient Preparation: Patients should ideally be in a supine position for at least 30 minutes before blood collection to minimize physiological fluctuations in catecholamine metabolites.
-
Anticoagulant: Blood should be collected in tubes containing Ethylenediaminetetraacetic acid (EDTA).
-
Processing: Plasma should be separated from whole blood by centrifugation at 4°C within one hour of collection.
-
Storage: Plasma samples should be stored at -80°C until analysis to ensure the stability of 3-MT.
2. Sample Preparation (Solid-Phase Extraction - SPE):
-
Internal Standard: A deuterated internal standard of 3-MT (e.g., d4-3-MT) is added to the plasma sample to account for extraction inefficiency and matrix effects.
-
Protein Precipitation: Proteins in the plasma sample are precipitated using an acid, such as perchloric acid, followed by centrifugation.
-
Solid-Phase Extraction: The supernatant is then applied to a cation-exchange SPE cartridge.
-
The cartridge is washed with a series of solutions to remove interfering substances.
-
3-MT and the internal standard are eluted from the cartridge using a suitable solvent.
-
-
Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in a mobile phase-compatible solution for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Chromatographic Separation: The reconstituted sample is injected into a liquid chromatography system. A reversed-phase C18 column is commonly used to separate 3-MT from other plasma components. The mobile phase typically consists of a gradient of an aqueous solution with a small amount of formic acid and an organic solvent like methanol (B129727) or acetonitrile.
-
Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. Detection is performed in the multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for both 3-MT and its deuterated internal standard.
Measurement of Deconjugated 3-Methoxytyramine in Urine
1. Sample Collection and Handling:
-
Collection: A 24-hour urine collection is the standard for measuring catecholamine metabolites to account for diurnal variations.
-
Preservative: The collection container should contain an acid preservative, such as hydrochloric acid (HCl), to maintain the stability of the analytes.
-
Storage: An aliquot of the 24-hour urine collection should be stored at -20°C or lower until analysis.
2. Sample Preparation (Hydrolysis and Extraction):
-
Hydrolysis: Urinary 3-MT is present in both free and conjugated (sulfated and glucuronidated) forms. To measure total deconjugated 3-MT, the urine sample undergoes acid hydrolysis to cleave the conjugates.
-
Internal Standard: A deuterated internal standard of 3-MT is added to the urine sample.
-
Extraction: Similar to plasma, solid-phase extraction using a cation-exchange cartridge is the most common method for purifying and concentrating 3-MT from the hydrolyzed urine sample.
3. LC-MS/MS Analysis:
-
The analytical procedure using LC-MS/MS is analogous to that for plasma analysis, involving chromatographic separation and detection by MRM.
Visualizing the Pathways and Processes
To further clarify the biochemical and experimental workflows, the following diagrams are provided.
Caption: Dopamine is methylated by COMT to form 3-Methoxytyramine.
Caption: Workflow for plasma and urine 3-MT analysis.
References
A Comparative Analysis of COMT Inhibitors on 3-Methoxytyramine Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Catechol-O-methyltransferase (COMT) is a pivotal enzyme in the metabolic pathway of catecholamines, including the neurotransmitter dopamine (B1211576). By catalyzing the transfer of a methyl group to dopamine, COMT is directly responsible for the formation of 3-Methoxytyramine (3-MT). The inhibition of COMT is a validated therapeutic strategy, particularly in the management of Parkinson's disease, as it increases the bioavailability of levodopa, a dopamine precursor. Consequently, the effect of COMT inhibitors on the levels of 3-MT, a direct biomarker of COMT activity on dopamine, is of significant interest in drug development and neuroscience research. This guide provides a comparative overview of different COMT inhibitors and their impact on 3-MT formation, supported by experimental data.
Mechanism of Action: COMT and 3-MT Formation
Dopamine, a crucial neurotransmitter, is metabolized through two primary enzymatic pathways: monoamine oxidase (MAO) and COMT. While MAO converts dopamine to 3,4-dihydroxyphenylacetic acid (DOPAC), COMT methylates dopamine to form 3-MT. Therefore, the inhibition of COMT leads to a direct reduction in the formation of 3-MT. This relationship is a key indicator of a COMT inhibitor's efficacy and its ability to modulate the dopamine metabolic pathway.
Comparative Efficacy of COMT Inhibitors on 3-MT Levels
The following table summarizes experimental data from a preclinical study in rats, comparing the effects of different COMT inhibitors on 3-MT levels in the brain. This data provides a direct quantitative comparison of their potency in a physiological context.
| COMT Inhibitor | Dose (mg/kg, i.p.) | Brain Region | % Decrease in 3-MT Levels (vs. Control) | Reference |
| Ro 40-7592 (Tolcapone Analog) | 10 | Striatum | >77% | [1] |
| 30 | Striatum | >77% | [1] | |
| 10 | Hypothalamus | >77% | [1] | |
| 30 | Hypothalamus | >77% | [1] | |
| CGP 28014 | 10 | Striatum | 58-65% (at 1h) | [1] |
| 30 | Striatum | 58-65% (at 1h) | [1] | |
| 10 | Hypothalamus | 36-65% (at 1h) | [1] | |
| 30 | Hypothalamus | 36-65% (at 1h) | [1] | |
| OR-611 (Entacapone Analog) | 10 | Striatum | No significant effect | [1] |
| 30 | Striatum | No significant effect | [1] | |
| 10 | Hypothalamus | No significant effect | [1] | |
| 30 | Hypothalamus | No significant effect | [1] |
Note: The study also evaluated the effect of these inhibitors on homovanillic acid (HVA), a downstream metabolite of 3-MT. Ro 40-7592 significantly decreased HVA levels, while OR-611 had no effect, further supporting the differential central activity of these compounds.[1] Another study comparing tolcapone (B1682975) and entacapone (B1671355) found that tolcapone decreased striatal extracellular levels of HVA, confirming its central COMT inhibitory effect, whereas entacapone did not alter HVA efflux.[2]
Experimental Protocols
A standardized experimental workflow is crucial for the reliable comparison of COMT inhibitors. The following outlines a typical workflow for assessing the in vivo effects of COMT inhibitors on brain 3-MT levels in a preclinical model.
Detailed Methodology for Quantification of 3-Methoxytyramine in Brain Tissue
The following protocol provides a detailed method for the quantification of 3-MT in brain tissue samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[3][4][5][6][7]
1. Brain Tissue Homogenization:
-
Dissected brain regions (e.g., striatum, hypothalamus) are weighed.
-
The tissue is homogenized in a suitable buffer (e.g., 0.1 M perchloric acid) to precipitate proteins and stabilize the catechols.
-
The homogenate is then centrifuged at high speed (e.g., 10,000 x g) at 4°C to pellet the precipitated proteins.
-
The resulting supernatant is collected for further processing.
2. Solid Phase Extraction (SPE):
-
SPE is employed to clean up the sample and concentrate the analyte of interest.
-
A weak cation exchange (WCX) SPE cartridge is typically used.
-
Conditioning: The cartridge is conditioned with methanol (B129727) followed by deionized water.
-
Loading: The supernatant from the tissue homogenate is loaded onto the conditioned cartridge.
-
Washing: The cartridge is washed with a series of solvents (e.g., water, methanol, acetonitrile) to remove interfering substances.
-
Elution: 3-MT is eluted from the cartridge using an appropriate solvent mixture (e.g., methanol containing 2% formic acid).
3. LC-MS/MS Analysis:
-
The eluted sample is injected into an LC-MS/MS system.
-
Liquid Chromatography (LC): A reversed-phase C18 or a HILIC column is used to chromatographically separate 3-MT from other components in the sample. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol with 0.1% formic acid) is typically employed.
-
Tandem Mass Spectrometry (MS/MS): The mass spectrometer is operated in the positive electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for 3-MT and its stable isotope-labeled internal standard are monitored. This provides high selectivity and sensitivity.
4. Data Analysis and Quantification:
-
The concentration of 3-MT in the sample is determined by comparing the peak area ratio of the analyte to its internal standard against a calibration curve prepared with known concentrations of 3-MT.
-
The final concentration is then normalized to the weight of the brain tissue used.
Conclusion
The comparative data presented clearly demonstrates that different COMT inhibitors exhibit varied efficacy in reducing 3-MT formation, particularly within the central nervous system. Broad-spectrum inhibitors like the tolcapone analog (Ro 40-7592) show significant central activity, leading to a substantial decrease in brain 3-MT levels. In contrast, peripherally restricted inhibitors, such as the entacapone analog (OR-611), have a minimal impact on central 3-MT formation. This differential activity is a critical consideration in the development of COMT inhibitors for specific therapeutic applications, whether targeting peripheral or central dopamine metabolism. The provided experimental protocol offers a robust framework for conducting such comparative studies, ensuring accurate and reproducible quantification of 3-MT as a key biomarker of COMT inhibition.
References
- 1. Different in vivo properties of three new inhibitors of catechol O-methyltransferase in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of peripheral and central catechol-O-methyltransferase inhibition on striatal extracellular levels of dopamine: a microdialysis study in freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma and associations between 3-methoxytyramine, metanephrines, and dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. agilent.com [agilent.com]
- 6. msacl.org [msacl.org]
- 7. Quantitation of plasma and urine 3-methoxytyramine using ID‑LC-MS/MS: A candidate reference measurement procedure and its application to evaluate the results from more than 100 routine LC-MS/MS labs in China - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Methoxytyramine Hydrochloride: A Guide for Laboratory Professionals
The proper disposal of 3-Methoxytyramine hydrochloride is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to correct disposal protocols is not only a matter of regulatory compliance but also a cornerstone of a safe working environment. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound, ensuring that its disposal is managed with the utmost care and precision.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The compound is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1][2].
Recommended Personal Protective Equipment (PPE):
-
Gloves: Wear protective gloves.
-
Eye Protection: Use safety goggles or a face shield.
-
Respiratory Protection: In areas with inadequate ventilation or when dust formation is possible, use a full-face respirator[3].
-
Protective Clothing: Wear a lab coat or other protective clothing to prevent skin contact[1].
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be managed as hazardous waste in accordance with all applicable local, regional, and national regulations[1][4][5]. Under no circumstances should this chemical be disposed of down the drain[2][5][6].
Step 1: Waste Characterization and Segregation
-
Identify as Hazardous Waste: this compound and any materials contaminated with it (e.g., paper towels, gloves, absorbent pads) must be treated as hazardous chemical waste[5][6].
-
Segregate Waste: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
Step 2: Containerization and Labeling
-
Use Appropriate Containers: Collect waste in a suitable, closed container that is compatible with the chemical[7]. The container must be kept tightly closed except when adding waste[8].
-
Proper Labeling: Affix a hazardous waste tag to the container as soon as the first drop of waste is added[9][10]. The label should clearly state "Hazardous Waste" and identify the contents, including the full chemical name (this compound).
Step 3: On-Site Accumulation and Storage
-
Designated Storage Area: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials[8].
-
Secondary Containment: It is best practice to store the primary waste container within a secondary container, such as a Nalgene or polypropylene (B1209903) tray, to prevent the spread of material in case of a leak[9].
-
Adhere to Quantity Limits: Be aware of and comply with the quantity limits for hazardous waste accumulation in your laboratory. For certain acutely hazardous wastes, accumulation of more than one quart may trigger a requirement for disposal within three days[11].
Step 4: Management of Spills and Contaminated Materials
-
Contain the Spill: In the event of a spill, prevent further leakage or spillage if it is safe to do so[1][3]. Keep the product away from drains and water courses[1][4].
-
Clean-up: Absorb spills with a finely-powdered, liquid-binding material such as diatomite or universal binders[1].
-
Decontamination: Decontaminate affected surfaces by scrubbing with alcohol[1].
-
Disposal of Clean-up Materials: All materials used for spill clean-up must be placed in the designated hazardous waste container for this compound[1].
Step 5: Final Disposal
-
Professional Disposal Service: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor[8][12].
-
Documentation: Maintain records of waste disposal as required by your institution and local regulations.
Quantitative Data Summary
For clarity and quick reference, the following table summarizes key quantitative and procedural information related to the disposal of this compound.
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Waste | [5][6] |
| Disposal Method | Incineration or other methods by a licensed professional service | [8][12] |
| Drain Disposal | Prohibited | [2][5][6] |
| Spill Clean-up Absorbent | Diatomite, universal binders | [1] |
| Surface Decontamination | Alcohol | [1] |
| Container Requirement | Tightly sealed, properly labeled, compatible material | [7][8] |
| Regulatory Compliance | Local, state, and federal regulations must be followed | [1][4] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. echemi.com [echemi.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. carlroth.com [carlroth.com]
- 7. isotope.com [isotope.com]
- 8. fishersci.com [fishersci.com]
- 9. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. How to Store and Dispose of Extremely Hazardous Chemical Waste [blink.ucsd.edu]
- 12. spectrumchemical.com [spectrumchemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
